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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to L-Leucyl-L-Alaninamide Hydrochloride (H-Leu-Ala-NH2·HCl)

Prepared by: Gemini, Senior Application Scientist Introduction L-Leucyl-L-Alaninamide Hydrochloride (H-Leu-Ala-NH2·HCl) is a dipeptide amide of significant interest within the biochemical and pharmaceutical research comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

L-Leucyl-L-Alaninamide Hydrochloride (H-Leu-Ala-NH2·HCl) is a dipeptide amide of significant interest within the biochemical and pharmaceutical research communities. Composed of the essential amino acid L-leucine and L-alanine, this molecule features a C-terminal amide, which confers distinct chemical properties compared to its free-acid counterpart. The hydrochloride salt form enhances its stability and aqueous solubility, making it a versatile reagent in a variety of experimental contexts. This guide provides an in-depth exploration of the core chemical properties, synthesis, analysis, and applications of H-Leu-Ala-NH2·HCl, designed for researchers, scientists, and drug development professionals.

Physicochemical and Structural Characteristics

The fundamental properties of H-Leu-Ala-NH2·HCl dictate its behavior in experimental systems. The presence of the hydrophobic isobutyl side chain of leucine, the small methyl side chain of alanine, a free N-terminal amine, and a C-terminal amide group defines its structural and functional identity.

Core Properties

A summary of the key physicochemical properties is presented in Table 1. These values are critical for calculating molar concentrations, predicting solubility, and designing experimental conditions.

Table 1. Physicochemical Properties of H-Leu-Ala-NH2·HCl

Property Value Source(s)
CAS Number 68575-30-4 [1]
Molecular Formula C9H20ClN3O2 N/A
Molecular Weight 237.73 g/mol N/A
Appearance White to off-white crystalline powder [2]
Solubility Good water solubility [2]

| Storage Temperature | 2-8°C recommended |[2] |

Note: The molecular formula and weight are calculated based on the structure of L-Leucyl-L-Alaninamide plus HCl.

Structural Elucidation

The structure of H-Leu-Ala-NH2·HCl consists of an L-leucine residue linked to an L-alanine residue via a peptide bond. The C-terminus of the alanine is amidated, and the N-terminus of the leucine is protonated and associated with a chloride ion. This salt formation is crucial; it prevents the free amine from participating in unwanted side reactions and significantly improves the compound's solubility in aqueous buffers, a common requirement for biological assays.[2]

Synthesis and Purification

The synthesis of dipeptides like H-Leu-Ala-NH2·HCl is typically achieved through well-established peptide synthesis methodologies, most commonly Solid-Phase Peptide Synthesis (SPPS). This approach offers high yields and purity.[3][4]

Generalized Synthesis Workflow

The Fmoc/tBu strategy is a standard for SPPS.[4] The synthesis involves the sequential addition of protected amino acids to a growing chain anchored to a solid resin support.

Causality in Synthesis:

  • Why SPPS? SPPS simplifies the purification process immensely. Unreacted reagents and by-products are removed by simple filtration and washing, while the desired peptide remains attached to the insoluble resin. This avoids complex column chromatography at each step.

  • Why Fmoc protection? The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus is base-labile. It can be removed with a mild base like piperidine without affecting the acid-labile side-chain protecting groups or the resin linkage, ensuring the integrity of the growing peptide.[3]

  • Why a C-terminal amide? The choice of resin dictates the C-terminal functionality. To obtain a C-terminal amide, a resin such as Rink Amide or Sieber Amide is used. During the final cleavage step with a strong acid (e.g., trifluoroacetic acid), the linker is cleaved in a way that generates the amide.

A generalized workflow for the synthesis is depicted below.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) Workflow Resin 1. Start with Rink Amide Resin Deprotection1 2. Fmoc Deprotection (Piperidine) Resin->Deprotection1 Coupling1 3. Couple Fmoc-Ala-OH Deprotection1->Coupling1 Wash1 4. Wash Coupling1->Wash1 Deprotection2 5. Fmoc Deprotection (Piperidine) Wash1->Deprotection2 Coupling2 6. Couple Fmoc-Leu-OH Deprotection2->Coupling2 Wash2 7. Wash Coupling2->Wash2 FinalDeprotection 8. Final Fmoc Deprotection Wash2->FinalDeprotection Cleavage 9. Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Precipitation 10. Precipitate with Cold Ether Cleavage->Precipitation Purification 11. HPLC Purification Precipitation->Purification Lyophilization 12. Lyophilization & HCl salt formation Purification->Lyophilization

Caption: Generalized SPPS workflow for H-Leu-Ala-NH2.

Purification Protocol

Post-cleavage, the crude peptide requires purification to remove truncated sequences, deletion sequences, and by-products from protecting groups.

Protocol: Reverse-Phase HPLC (RP-HPLC) Purification

  • Solubilization: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

  • Column: Use a preparative C18 reverse-phase column. The non-polar nature of the C18 stationary phase effectively retains the peptide based on the hydrophobicity of the leucine side chain.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Run a linear gradient, typically from 5% to 95% Mobile Phase B over 30-60 minutes. The increasing concentration of acetonitrile decreases the polarity of the mobile phase, eventually eluting the peptide.

  • Detection: Monitor the elution profile at 214 nm and 280 nm. The peptide bond absorbs strongly at 214 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Analysis: Analyze the collected fractions for purity using analytical RP-HPLC and for mass confirmation via mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain a fluffy, white powder. The final product is often converted to the hydrochloride salt during this phase or through subsequent treatment with HCl.[3]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quantity of the synthesized peptide.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the peptide, verifying that the correct sequence has been synthesized.

  • Technique: Electrospray Ionization (ESI-MS) is ideal for peptides. It is a soft ionization technique that minimizes fragmentation and typically produces protonated molecular ions [M+H]+.

  • Expected Mass: For H-Leu-Ala-NH2 (the free base), the monoisotopic mass is 201.15 Da. The expected m/z in positive ion mode would be approximately 202.16 for [M+H]+.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information, confirming the connectivity of the atoms and the presence of specific functional groups.[5]

  • 1H NMR: Will show characteristic peaks for the leucine isobutyl group (~0.9 ppm), the alanine methyl group (~1.4 ppm), alpha-protons, and amide protons.

  • 13C NMR: Will confirm the number and type of carbon environments, including carbonyl carbons of the peptide bond and C-terminal amide (~170-175 ppm).[5]

High-Performance Liquid Chromatography (HPLC)

Analytical RP-HPLC is the gold standard for determining the purity of the final product.

  • Methodology: Similar to the preparative method but on an analytical scale with a smaller column and a faster gradient.

  • Purity Assessment: Purity is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all peaks detected at 214 nm. A purity of >95% is typically required for research applications.

G cluster_0 Analytical Validation Workflow Crude Crude Peptide HPLC Analytical RP-HPLC Crude->HPLC MS Mass Spectrometry Crude->MS NMR NMR Spectroscopy Crude->NMR Pure Purity >95% HPLC->Pure Identity Correct MW MS->Identity Structure Correct Structure NMR->Structure Final Characterized Product Pure->Final Identity->Final Structure->Final

Caption: Workflow for analytical validation of H-Leu-Ala-NH2·HCl.

Applications in Research and Development

Dipeptides and their derivatives are fundamental tools in various scientific disciplines.

  • Peptide Synthesis Building Block: H-Leu-Ala-NH2·HCl can serve as a fragment in the convergent synthesis of larger, more complex peptides.[2] This fragment condensation approach can sometimes be more efficient than linear stepwise synthesis.

  • Enzyme Substrate Studies: Dipeptides are often used as model substrates to study the activity and specificity of peptidases and proteases. The C-terminal amide can influence enzyme recognition and cleavage kinetics compared to a free carboxylate.

  • Drug Discovery and Medicinal Chemistry: The dipeptide motif is a common feature in many biologically active molecules. H-Leu-Ala-NH2 can be used as a starting point for developing peptide-based drugs (peptidomimetics) or as a reference compound in metabolic studies.[2][6] The leucine residue, in particular, is known to activate the mTOR signaling pathway, which is crucial for protein synthesis and cell growth.[4][7]

  • Structural Biology: Dipeptides are used in structural studies, such as vibrational spectroscopy, to understand the fundamental conformational preferences (e.g., β-sheet or random coil formation) of peptide backbones in solution.[8][9]

Safety, Handling, and Storage

Proper handling and storage are paramount to maintain the integrity of the compound and ensure laboratory safety.

  • Safety Precautions: While not classified as highly hazardous, standard laboratory precautions should be taken.[10] Wear protective gloves, safety goggles, and a lab coat. Avoid inhalation of the powder by handling it in a well-ventilated area or a fume hood.[11]

  • Storage Conditions: The compound is stable under recommended storage conditions.[10][12] For long-term stability, it should be stored at 2-8°C in a tightly sealed container to protect it from moisture.[2] For solutions, storage at -20°C or -80°C is recommended to prevent degradation.[12]

  • Hazardous Decomposition: Upon thermal decomposition, it may produce hazardous products including oxides of carbon and nitrogen, and hydrogen chloride gas.[11]

Conclusion

L-Leucyl-L-Alaninamide Hydrochloride is a well-defined dipeptide amide with valuable applications in scientific research. Its hydrochloride salt form provides enhanced solubility and stability, making it a practical reagent for peptide chemistry, enzymology, and drug discovery. A thorough understanding of its synthesis, purification, and analytical characterization, as outlined in this guide, is essential for its effective use in the laboratory and for generating reliable, reproducible data.

References

  • AAPPTec. MSDS - Safety Data Sheet for H-D-Ala-NH2 HCl. Available at: [Link]

  • Iris Biotech GmbH. Safety Data Sheet. (2020). Available at: [Link]

  • MDPI. Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. (2021). Available at: [Link]

  • PubMed. Mapping the amide-I vibrations of model dipeptides with secondary structure sensitivity and amino acid residue specificity, and its application to amyloid β-peptide in aqueous solution. (2019). Available at: [Link]

  • PubMed. Amide I vibrational circular dichroism of dipeptide: Conformation dependence and fragment analysis. (2004). Available at: [Link]

  • Wikipedia. Leucine. Available at: [Link]

  • World of Molecules. L-Leucyl-L-alanine: The Dipeptide Driving Innovation in Research. (2025). Available at: [Link]

Sources

Exploratory

L-Leucyl-L-alaninamide Hydrochloride: Structural Dynamics and Applications in Enzymatic Profiling and Peptide Synthesis

Executive Summary L-Leucyl-L-alaninamide hydrochloride (H-Leu-Ala-NH2 · HCl) is a highly specialized synthetic dipeptide derivative that serves as a foundational building block in modern peptide chemistry and enzymology....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

L-Leucyl-L-alaninamide hydrochloride (H-Leu-Ala-NH2 · HCl) is a highly specialized synthetic dipeptide derivative that serves as a foundational building block in modern peptide chemistry and enzymology. Characterized by a free N-terminal leucine and a C-terminally amidated alanine, this molecule functions as a highly specific substrate for profiling aminopeptidases and as a critical precursor for synthesizing complex fluorogenic substrates and therapeutic agents. This technical guide provides an in-depth analysis of its structural properties, mechanistic roles in enzymatic assays, and step-by-step protocols for its application in laboratory workflows.

Structural Architecture and Physicochemical Properties

The structural integrity of H-Leu-Ala-NH2 · HCl is defined by three critical modifications that dictate its biochemical utility:

  • N-Terminal Leucine: Provides a bulky, hydrophobic recognition site that is preferentially targeted by M1 family aminopeptidases (such as PepN)[1].

  • C-Terminal Amidation: The conversion of the C-terminal carboxylate to an amide removes the negative charge. This mimics an internal peptide bond, preventing degradation by carboxypeptidases and ensuring that enzymatic cleavage is strictly N-terminally directed.

  • Hydrochloride Salt Formulation: The free base form of short peptides is highly susceptible to spontaneous intramolecular cyclization (diketopiperazine formation) due to the nucleophilic attack of the N-terminal amine on the C-terminal carbonyl. The hydrochloride salt protonates the N-terminal amine, neutralizing its nucleophilicity, thereby extending the compound's shelf life and drastically improving its aqueous solubility for physiological assays[2].

Table 1: Physicochemical Profile of H-Leu-Ala-NH2 · HCl
PropertySpecification / Value
Chemical Name L-Leucyl-L-alaninamide hydrochloride
CAS Registry Number 87831-94-5[2]
Molecular Formula C9H20ClN3O2[2]
Molecular Weight 237.73 g/mol [2]
Structural Motif H-Leu-Ala-NH2
Solubility Highly soluble in aqueous buffers (pH < 8.0)

Mechanistic Role in Enzymatic Profiling

H-Leu-Ala-NH2 · HCl is extensively utilized to interrogate the activity of broad-specificity aminopeptidases. For instance, in Escherichia coli, Peptidase N (PepN) and Peptidase A (PepA) are responsible for hydrolyzing N-terminal hydrophobic residues. Mutants lacking these specific peptidases (leu-485 pepN(-)pepA(-)) lose the ability to utilize L-leucyl-L-alaninamide as a leucine source, validating the dipeptide's specificity for these enzymatic pathways[1]. Furthermore, it is recognized as a substrate by Cathepsin K (EC 3.4.22.38), a lysosomal cysteine protease critical to osteoclast-mediated bone resorption[3].

G Substrate H-Leu-Ala-NH2 · HCl (Substrate) Complex Enzyme-Substrate Complex Substrate->Complex Binding Enzyme Aminopeptidase (e.g., PepN / Cathepsin K) Enzyme->Complex Catalysis Product1 L-Leucine (Free Amino Acid) Complex->Product1 N-terminal Hydrolysis Product2 L-Alaninamide (Amide Derivative) Complex->Product2 C-terminal Release

Enzymatic cleavage of H-Leu-Ala-NH2 by aminopeptidases yielding L-Leucine and L-Alaninamide.

Application in Complex Peptide Synthesis

Beyond direct enzymatic profiling, H-Leu-Ala-NH2 · HCl acts as a primary scaffold for synthesizing advanced biochemical tools and therapeutics.

Table 2: Key Derivatives Synthesized from H-Leu-Ala-NH2
DerivativeMolecular WeightPrimary Application
Ac-WLA-AMC 587.7 g/mol Fluorogenic substrate for the chymotrypsin-like activity of the 20S proteasome[4].
M40 Peptide 1980.31 g/mol Potent, non-selective Galanin receptor antagonist used in neuroendocrinology[5].
N-Ac-L-Leu-L-Ala-NH2 ~271.3 g/mol Bioactive N-acyldipeptide formulated in topical emulsions (1-5% w/w)[6].

When synthesizing Ac-WLA-AMC (Acetyl-L-tryptophyl-L-leucyl-L-alaninamide-7-amino-4-methylcoumarin), the Leu-Ala-NH2 backbone is coupled with an acetylated tryptophan and a fluorogenic AMC group. Cleavage of this substrate by the proteasome's β5 subunit releases the AMC fluorophore, allowing for real-time kinetic tracking of protein degradation pathways[4].

G Precursor H-Leu-Ala-NH2 · HCl Coupling1 Peptide Coupling (+ Ac-Trp-OH) Precursor->Coupling1 Intermediate Ac-Trp-Leu-Ala-NH2 Coupling1->Intermediate Coupling2 Fluorophore Conjugation (+ AMC) Intermediate->Coupling2 Final Ac-WLA-AMC (Proteasome Substrate) Coupling2->Final

Synthetic workflow integrating H-Leu-Ala-NH2 into the fluorogenic substrate Ac-WLA-AMC.

Experimental Protocols

Protocol 1: Self-Validating Aminopeptidase Cleavage Assay

Causality Note: This protocol utilizes Bestatin as a competitive inhibitor. Including this negative control creates a self-validating system, ensuring that the measured hydrolysis of H-Leu-Ala-NH2 is strictly mediated by metalloaminopeptidases and not by background chemical degradation or contaminating endoproteases.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve H-Leu-Ala-NH2 · HCl in 50 mM Tris-HCl buffer (pH 7.5) to achieve a 10 mM stock solution. Note: pH 7.5 is chosen to maintain the optimal protonation state for the catalytic zinc ion in M1 aminopeptidases.

  • Enzyme Preparation: Dilute purified aminopeptidase (e.g., E. coli PepN) in the same Tris-HCl buffer to a working concentration of 1 µg/mL.

  • Control Setup (Validation): Pre-incubate an aliquot of the enzyme with 10 µM Bestatin for 15 minutes at 37°C to block the active site.

  • Reaction Initiation: Add 10 µL of the substrate stock to 90 µL of the enzyme solution (and the Bestatin-inhibited control). Incubate at 37°C for 30 minutes.

  • Termination & Detection: Quench the reaction by adding 10 µL of 10% Trifluoroacetic acid (TFA). Quantify the release of free L-Leucine using a standard ninhydrin assay (absorbance at 570 nm) or via HPLC-UV at 214 nm. The Bestatin control must show <5% cleavage to validate the assay.

Protocol 2: Formulation of N-Ac-L-Leu-L-Ala-NH2 in Topical Emulsion

Causality Note: N-acyldipeptides are highly lipophilic. Dissolving the peptide in a propylene glycol co-solvent system before emulsification prevents localized precipitation and ensures uniform distribution within the oil-in-water matrix[6].

Step-by-Step Methodology:

  • Co-Solvent Preparation: Prepare a solvent mixture of 80 parts water and 20 parts propylene glycol by volume (WP82 solution). Warm the solution to 40°C.

  • Peptide Solubilization: Dissolve 0.2 g of N-Ac-L-Leu-L-Ala-NH2 powder into 39.8 mL of the warm WP82 solution. Stir continuously until the solution is completely clear.

  • Emulsification: Slowly add the clear peptide solution to 60 g of a standard oil-in-water cream base.

  • Homogenization: Mix using a high-shear homogenizer for 5 minutes until a uniform emulsion is achieved. This yields a 0.2% (w/w) bioactive dipeptide formulation suitable for topical application studies[6].

References

  • Chemsrc. "H-Leu-Ala-NH2 · HCl | CAS#:87831-94-5" Chemsrc Database. Available at:[Link]

  • ResearchGate. "Alanyl aminopeptidase (bacterial-type)" ResearchGate Publications. Available at:[Link]

  • BRENDA Enzyme Database. "Information on EC 3.4.22.38 - cathepsin K" BRENDA. Available at:[Link]

  • Google Patents. "N-acyldipeptide derivatives and their uses (AU2017204620B2)" Google Patents.

Sources

Foundational

An In-Depth Technical Guide to L-Leucyl-L-alaninamide Hydrochloride (H-Leu-Ala-NH2 • HCl)

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini AI], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of L-Leucyl-L-alaninamide h...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of L-Leucyl-L-alaninamide hydrochloride (H-Leu-Ala-NH2 • HCl), a dipeptide amide of significant interest in peptide chemistry and drug development. This document delves into the fundamental physicochemical properties, synthesis, and analysis of this compound, offering field-proven insights and detailed protocols for its application. By consolidating critical technical data and methodological guidance, this whitepaper aims to serve as an essential resource for researchers and professionals engaged in peptide synthesis, medicinal chemistry, and the development of novel therapeutics.

Introduction: The Significance of Dipeptide Amides in Modern Research

Dipeptide amides, such as L-Leucyl-L-alaninamide hydrochloride, represent a crucial class of molecules in the landscape of contemporary biomedical research. Their inherent structural simplicity, derived from two amino acid residues, belies a functional versatility that makes them invaluable as building blocks in the synthesis of more complex peptides and peptidomimetics. The C-terminal amide modification is a common strategy in peptide design to enhance metabolic stability by mimicking the native peptide structure and preventing enzymatic degradation by carboxypeptidases. The hydrochloride salt form further improves the handling characteristics of the parent molecule, notably its solubility and stability.

H-Leu-Ala-NH2 • HCl, with its constituent leucine and alanine residues, offers a combination of a hydrophobic side chain and a small, neutral side chain, respectively. This structural motif is frequently encountered in bioactive peptides, including antimicrobial peptides and enzyme inhibitors. A thorough understanding of its molecular characteristics and behavior is therefore paramount for its effective utilization in research and development endeavors.

Physicochemical Properties and Molecular Characteristics

A precise understanding of the physicochemical properties of H-Leu-Ala-NH2 • HCl is fundamental to its application, from designing reaction conditions to interpreting analytical data.

Core Molecular Data

The fundamental molecular identifiers and properties of L-Leucyl-L-alaninamide hydrochloride are summarized in the table below.

PropertyValueSource
IUPAC Name (2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-4-methylpentanamide;hydrochloride[1]
Synonyms H-Leu-Ala-NH2 HCl, L-Leucyl-L-alaninamide hydrochloride[1]
CAS Number 87831-94-5[1]
Molecular Formula C9H20ClN3O2[1]
Molecular Weight 237.73 g/mol [1]
Canonical SMILES CC(C)CC(C(=O)NC(C)C(=O)N)N.Cl[1]
Isomeric SMILES CNC(=O)N.Cl[1]
InChI Key SHJVFENXHVZEFW-LEUCUCNGSA-N[1]
Physical and Chemical Properties

While specific experimental data for H-Leu-Ala-NH2 • HCl is not extensively published in readily accessible literature, properties can be inferred from related compounds and general principles of peptide chemistry.

  • Appearance: Expected to be a white to off-white crystalline powder, typical for amino acid and peptide hydrochlorides.

  • Solubility: The hydrochloride salt form confers good solubility in aqueous solutions, forming slightly acidic solutions. It is also expected to be soluble in polar organic solvents such as methanol and DMSO, though potentially to a lesser extent than in water.[2]

  • Stability: The compound is stable under recommended storage conditions.[3] The amide bond is susceptible to hydrolysis under strong acidic or basic conditions. The primary amine groups can be susceptible to oxidation.

  • Storage: Recommended storage is at -15°C to ensure long-term stability.[1] For short-term handling, storage at room temperature in a tightly sealed container is acceptable.[3]

Synthesis of H-Leu-Ala-NH2 • HCl: A Methodological Overview

The synthesis of dipeptides like H-Leu-Ala-NH2 • HCl is a cornerstone of peptide chemistry. The following section outlines the general principles and a plausible synthetic workflow.

General Principles of Dipeptide Amide Synthesis

The formation of the peptide bond between leucine and alaninamide requires a strategic approach involving the use of protecting groups and coupling reagents to ensure regioselectivity and prevent unwanted side reactions, such as racemization.

Peptide_Synthesis_Workflow cluster_protection Step 1: Protection cluster_coupling Step 2: Coupling cluster_deprotection Step 3: Deprotection Boc_Leu Boc-L-Leucine Boc_Leu_Ala_NH2 Boc-Leu-Ala-NH2 Boc_Leu->Boc_Leu_Ala_NH2 Ala_NH2 L-Alaninamide Ala_NH2->Boc_Leu_Ala_NH2 Coupling_Reagents Coupling Reagents (e.g., EDC/HOBt) Coupling_Reagents->Boc_Leu_Ala_NH2 Target_Molecule H-Leu-Ala-NH2 • HCl Boc_Leu_Ala_NH2->Target_Molecule Acid Acidic Conditions (e.g., TFA or HCl in dioxane) Acid->Target_Molecule

General workflow for the synthesis of H-Leu-Ala-NH2 • HCl.
Experimental Protocol for Solution-Phase Synthesis

The following protocol is a representative method for the synthesis of H-Leu-Ala-NH2 • HCl in the laboratory.

Materials:

  • N-α-Boc-L-Leucine

  • L-Alaninamide hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC•HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Preparation of L-Alaninamide Free Base:

    • Dissolve L-Alaninamide hydrochloride in a minimal amount of water.

    • Cool the solution in an ice bath and add a slight excess of a base like sodium bicarbonate or a tertiary amine (e.g., triethylamine) to neutralize the hydrochloride and generate the free amine.

    • The free base can be extracted into an organic solvent like ethyl acetate, dried, and the solvent evaporated. Alternatively, it can be generated in situ during the coupling reaction.

  • Peptide Coupling:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-α-Boc-L-Leucine (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC•HCl (1.1 eq) to the solution and stir for 15-20 minutes to pre-activate the carboxylic acid.

    • In a separate flask, dissolve L-Alaninamide (1.0 eq) in anhydrous DMF. If starting from the hydrochloride salt, add DIPEA (1.1 eq) to neutralize the salt and generate the free amine.

    • Add the L-Alaninamide solution to the activated N-α-Boc-L-Leucine solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification of Boc-Leu-Ala-NH2:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude Boc-protected dipeptide amide.

    • If necessary, purify the product by flash column chromatography on silica gel.

  • Deprotection:

    • Dissolve the purified Boc-Leu-Ala-NH2 in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add an excess of 4 M HCl in 1,4-dioxane and stir at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, add an excess of diethyl ether to precipitate the hydrochloride salt of the dipeptide amide.

    • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield H-Leu-Ala-NH2 • HCl.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of synthesized H-Leu-Ala-NH2 • HCl.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the primary technique for assessing the purity of peptides.[4]

Illustrative RP-HPLC Method:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 214 nm and 280 nm

  • Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of approximately 1 mg/mL.

HPLC_Workflow Sample_Prep Sample Preparation (1 mg/mL in Mobile Phase A) Injection Injection onto RP-HPLC Sample_Prep->Injection Separation Gradient Elution (Separation based on hydrophobicity) Injection->Separation Detection UV Detection (214 nm & 280 nm) Separation->Detection Data_Analysis Data Analysis (Purity Assessment) Detection->Data_Analysis

Workflow for HPLC purity analysis of H-Leu-Ala-NH2 • HCl.
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and sequence of peptides. Electrospray ionization (ESI) is a commonly used technique for peptide analysis.

Expected Mass Spectral Data:

  • [M+H]+: The protonated molecule will have a mass-to-charge ratio (m/z) corresponding to the molecular weight of the free base plus the mass of a proton. For H-Leu-Ala-NH2 (MW = 201.28 g/mol ), the expected [M+H]+ ion would be approximately 202.29 m/z.

  • Fragmentation Analysis (MS/MS): Collision-induced dissociation (CID) of the parent ion will produce characteristic b- and y-ions, allowing for sequence confirmation. The fragmentation pattern is predictable based on the peptide backbone cleavage.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Applications in Research and Drug Development

H-Leu-Ala-NH2 • HCl serves as a valuable starting material and structural motif in various areas of research and drug development.

Building Block in Peptide Synthesis

The primary application of H-Leu-Ala-NH2 • HCl is as a building block in both solution-phase and solid-phase peptide synthesis (SPPS). Its free N-terminus allows for the stepwise elongation of peptide chains, while the C-terminal amide provides enhanced stability to the final product.

Antimicrobial Peptide Research

The Leu-Ala motif is found in many naturally occurring and synthetic antimicrobial peptides (AMPs).[9][10] These peptides often adopt amphipathic helical structures that allow them to selectively disrupt bacterial cell membranes. H-Leu-Ala-NH2 • HCl can be incorporated into novel AMP sequences to investigate structure-activity relationships and develop new anti-infective agents.[11][12]

Enzyme Inhibitor Design

Dipeptides and their derivatives are frequently employed as scaffolds for the design of enzyme inhibitors. The specific sequence and stereochemistry of H-Leu-Ala-NH2 can be utilized to target the active sites of various enzymes, such as proteases.

Drug Delivery Systems

Peptides are increasingly being explored as components of drug delivery systems. The biocompatibility and specific recognition properties of peptides can be leveraged to target drugs to specific cells or tissues. H-Leu-Ala-NH2 • HCl can be conjugated to therapeutic agents or nanoparticles to improve their pharmacokinetic profiles.

Safety, Handling, and Storage

As a laboratory chemical, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust.[3] Use in a well-ventilated area. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, -15°C is recommended.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

L-Leucyl-L-alaninamide hydrochloride is a versatile and valuable dipeptide amide with broad applications in scientific research and drug development. Its well-defined structure and favorable physicochemical properties make it an ideal building block for the synthesis of complex peptides and peptidomimetics. This technical guide has provided a comprehensive overview of its molecular characteristics, synthesis, analysis, and applications, with the aim of empowering researchers to effectively utilize this compound in their endeavors. As the field of peptide science continues to advance, the importance of fundamental building blocks like H-Leu-Ala-NH2 • HCl will undoubtedly continue to grow.

References

  • MSDS - Safety Data Sheet. (n.d.). Retrieved from [Link]

  • H-Nle-NH2.HCl | C6H15ClN2O | CID 18531007 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • H-Leu-Ala-NH2 · HCl | CAS#:87831-94-5 | Chemsrc. (2025, September 3). Retrieved from [Link]

  • (Note 1) - equipped with a 3-cm oval PTFE-coated magnetic stir bar is charged with a 31 wt% solution of methylamine in - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC. (n.d.). Retrieved from [Link]

  • CN108069867A - A kind of preparation method of L- alanimamides hydrochloride - Google Patents. (n.d.).
  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC. (2019, April 23). Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • Leucine - Wikipedia. (n.d.). Retrieved from [Link]

  • Development of α-Helical Antimicrobial Peptides with Imperfect Amphipathicity for Superior Activity and Selectivity - PubMed. (2024, November 14). Retrieved from [Link]

  • Current Status of the Application of Antimicrobial Peptides and Their Conjugated Derivatives. (2025, July 22). Retrieved from [Link]

  • dl-ALANINE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study | Almac. (n.d.). Retrieved from [Link]

  • Effect of Basic Amino Acids on the Biological Activity of Helical Antimicrobial Peptide. (n.d.). Retrieved from [Link]

  • Mascot help: Peptide fragmentation - Matrix Science. (n.d.). Retrieved from [Link]

  • Institute The Mass Spectra of the a-,Amino Acids 1 Gregor Junk and Harry' Svec for Atomic Research and Department of Chemistry I - OSTI. (n.d.). Retrieved from [Link]

  • Rational Design of Amphipathic Antimicrobial Peptides with Alternating L-/D-Amino Acids That Form Helical Structures - PubMed. (n.d.). Retrieved from [Link]

  • Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. (n.d.). Retrieved from [Link]

  • H-Ala-Ala-Ala-NH2 . HCl | C9H19ClN4O3 | CID 88418904 - PubChem. (n.d.). Retrieved from [Link]

  • Single Turn Peptide Alpha Helices with Exceptional Stability in Water - ACS Publications. (2005, February 12). Retrieved from [Link]

  • De novo crystal structure determination of L-alaninamide HCl by quadrupolar NMR crystallography guided crystal structure prediction (QNMRX-CSP). - R Discovery. (2025, December 1). Retrieved from [Link]

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Retrieved from [Link]

  • A novel, high throughput, and low-cost method for the detection of 40 amines relevant to inborn errors of metabolism, in under 60 min, using reverse phase high performance liquid chromatography - PMC. (n.d.). Retrieved from [Link]

  • Amino Acids, Peptides, and Proteins. (n.d.). Retrieved from [Link]

  • H-Ser-His-Leu-NH2 | C15H26N6O4 | CID 177903158 - PubChem - NIH. (2026, March 28). Retrieved from [Link]

  • A New High-Performance Liquid Chromatographic Method for the Determination and Distribution of Linalool in Michelia alba - MDPI. (2010, July 12). Retrieved from [Link]

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Sources

Exploratory

H-Leu-Ala-NH2 HCl (CAS 87831-94-5): A Core Nucleophile in Kinetically Controlled Enzymatic Peptide Synthesis and Supramolecular Recognition

Executive Summary The dipeptide derivative L-Leucyl-L-alaninamide hydrochloride (H-Leu-Ala-NH2·HCl) serves as a highly specialized nucleophilic building block in advanced biochemical applications. Unlike standard protect...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The dipeptide derivative L-Leucyl-L-alaninamide hydrochloride (H-Leu-Ala-NH2·HCl) serves as a highly specialized nucleophilic building block in advanced biochemical applications. Unlike standard protected amino acids used in solid-phase peptide synthesis (SPPS), this specific molecule is engineered for aqueous-phase biocatalysis and supramolecular chemistry. Its primary utility lies in kinetically controlled protease-catalyzed peptide synthesis, where it acts as an acyl acceptor (nucleophile) to form complex peptide bonds without the need for extensive side-chain protection strategies[1]. Furthermore, its distinct structural motif—a hydrophobic N-terminal leucine paired with a C-terminal primary amide—makes it an ideal guest molecule for thermodynamic binding studies with macrocyclic synthetic receptors like cucurbit[n]urils[2].

Physicochemical Profiling

Understanding the structural and physical properties of H-Leu-Ala-NH2·HCl is critical for calculating reaction stoichiometry and predicting its behavior in aqueous buffer systems. The hydrochloride salt ensures high aqueous solubility, which is mandatory for enzymatic reactions[3].

Table 1: Physicochemical Properties of H-Leu-Ala-NH2 HCl

PropertySpecification
Chemical Name L-Leucyl-L-alaninamide hydrochloride
CAS Number 87831-94-5
Molecular Formula C9H20ClN3O2
Molecular Weight 237.73 g/mol
SMILES String CC(C)CC(NC(N)=O)=O.[H]Cl
Appearance White crystalline solid
Solubility Highly soluble in aqueous buffers (e.g., HEPES, Tris)

Mechanistic Role in Kinetically Controlled Enzymatic Peptide Synthesis

The Substrate Mimetic Strategy

Chemical peptide synthesis often suffers from racemization and requires time-consuming protection/deprotection cycles. Protease-catalyzed synthesis circumvents these issues through high regio- and stereospecificity[1]. However, natural proteases are highly specific to certain acyl donor sequences. To bypass this limitation, researchers utilize substrate mimetics —such as 4-guanidinophenyl (OGp) esters[4].

When an unnatural acyl donor like Bz-Pro-OGp is introduced to α -chymotrypsin, the OGp moiety binds specifically to the enzyme's S1 pocket, stabilized by hydrophobic contacts and hydrogen bonding with Ser189 and Ser190[4]. This artificial recognition forces the scissile ester bond into proximity with the catalytic Ser195, rapidly forming an acyl-enzyme intermediate (Ac-E)[4].

At this critical juncture, H-Leu-Ala-NH2 acts as the nucleophile. If the reaction pH is optimized to maintain the N-terminus of H-Leu-Ala-NH2 in its free-base form, it outcompetes water, attacking the acyl-enzyme intermediate to form a new peptide bond (aminolysis) rather than yielding a hydrolysis byproduct[1].

EnzymaticSynthesis AcylDonor Acyl Donor (e.g., Bz-Pro-OGp) AcylEnzyme Acyl-Enzyme Intermediate (Ac-E) AcylDonor->AcylEnzyme + Enzyme - Leaving Group Enzyme Protease (Chymotrypsin) Product Peptide Product (Bz-Pro-Leu-Ala-NH2) AcylEnzyme->Product + Nucleophile (Aminolysis) Hydrolysis Hydrolysis Product (Bz-Pro-OH) AcylEnzyme->Hydrolysis + H2O (Hydrolysis) Nucleophile Nucleophile (H-Leu-Ala-NH2)

Fig 1: Kinetically controlled protease-catalyzed peptide synthesis pathway utilizing H-Leu-Ala-NH2.

Protocol: Semipreparative Synthesis of Bz-Pro-Leu-Ala-NH2

This self-validating protocol details the chymotrypsin-catalyzed coupling of Bz-Pro-OGp and H-Leu-Ala-NH2[4]. Every parameter is engineered to favor aminolysis over hydrolysis.

Reagents & Materials:

  • Acyl Donor: Bz-Pro-OGp·Tos·H2O (4.0 µmol)

  • Nucleophile: H-Leu-Ala-NH2·HCl (40 µmol)

  • Enzyme: α -Chymotrypsin

  • Buffer: 0.2 M HEPES, 0.1 M NaCl, 0.01 M CaCl2 (pH 8.0)

  • Co-solvent: Methanol (MeOH)

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve 4.0 µmol of Bz-Pro-OGp·Tos·H2O and a 10-fold molar excess (40 µmol) of H-Leu-Ala-NH2·HCl in 2 mL of the HEPES buffer containing 10% MeOH.

    • Causality: The 10-fold excess of the nucleophile drives the reaction equilibrium toward aminolysis. Methanol is critical here; it not only solubilizes the hydrophobic Bz-Pro-OGp but also lowers the thermodynamic water activity of the system, suppressing competitive hydrolysis[4].

  • pH Optimization: Readjust the apparent pH of the solution to exactly 8.0 using 6 M NaOH.

    • Causality: The pKa of the N-terminal amine of H-Leu-Ala-NH2 is approximately 8.0. Adjusting the pH to this level ensures that at least 50% of the nucleophile exists in its unprotonated, free-base form, which is strictly required to attack the acyl-enzyme intermediate[4].

  • Enzymatic Initiation: Add α -chymotrypsin to the mixture to initiate catalysis. Calcium chloride (0.01 M) in the buffer acts as a structural stabilizer for the protease, preventing autolytic degradation during the extended reaction time[4].

  • Reaction Quenching: Monitor the reaction via RP-HPLC. Upon reaching maximum conversion (typically ~90% after 6 hours), immediately quench the reaction by adding 600 µL of glacial acetic acid[4].

    • Causality: Glacial acetic acid rapidly drops the pH below 4.0. This simultaneously denatures the active site of chymotrypsin and fully protonates the H-Leu-Ala-NH2 nucleophile, instantly freezing the reaction state and preventing secondary hydrolysis of the newly formed peptide bond[4].

  • Purification: Isolate the target peptide (Bz-Pro-Leu-Ala-NH2) using preparative Reverse-Phase HPLC. Pool the product-containing fractions and lyophilize to obtain the purified solid[4].

Supramolecular Recognition Dynamics

Beyond synthesis, H-Leu-Ala-NH2 is heavily utilized in supramolecular chemistry to probe the binding affinities of synthetic macrocyclic receptors, specifically Cucurbit[n]urils (CB[n]) [2].

Cucurbit[6]uril (Q6a) possesses a rigid, hydrophobic internal cavity flanked by two identical, electronegative carbonyl-fringed portals. When H-Leu-Ala-NH2 is introduced to Q6a in aqueous media, a highly specific host-guest complex is formed[2].

Mechanism of Recognition: The binding is driven by the hydrophobic effect. The isobutyl side chain of the N-terminal leucine is perfectly sized to undergo inclusion into the Q6a cavity, displacing high-energy water molecules into the bulk solvent[2]. Concurrently, the protonated N-terminal amine of the peptide establishes strong ion-dipole interactions with the carbonyl oxygens at the macrocycle's portal[2].

SupramolecularBinding Host Host Molecule (Cucurbit[6]uril - Q6a) Complex Host-Guest Complex (Q6a • H-Leu-Ala-NH2) Host->Complex Carbonyl Portal (Ion-Dipole) Guest Guest Peptide (H-Leu-Ala-NH2) Guest->Complex Leucine Side-Chain (Hydrophobic Inclusion)

Fig 2: Thermodynamic assembly of the Q6a and H-Leu-Ala-NH2 supramolecular host-guest complex.

Isothermal Titration Calorimetry (ITC) reveals that this binding event is entirely enthalpy-driven, overcoming a minor entropic penalty caused by the loss of conformational freedom upon complexation[2].

Table 2: Thermodynamic Data for Q6a • H-Leu-Ala-NH2 Complexation[2]

Host ProteinGuest PeptideKa (M⁻¹)ΔH (kcal mol⁻¹)-TΔS (kcal mol⁻¹)
Q6aH-Leu-Ala-NH26.5 × 10²-2.91.0

Sources

Foundational

Synthesis of H-Leu-Ala-NH2 HCl: A Comprehensive Technical Guide

Executive Summary The dipeptide L-Leucyl-L-Alaninamide hydrochloride (H-Leu-Ala-NH2·HCl, CAS No. 87831-94-5)[1] is a critical building block in drug development, often utilized in the synthesis of larger peptide therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The dipeptide L-Leucyl-L-Alaninamide hydrochloride (H-Leu-Ala-NH2·HCl, CAS No. 87831-94-5)[1] is a critical building block in drug development, often utilized in the synthesis of larger peptide therapeutics and protease inhibitors. For short, highly polar dipeptide amides, Solid-Phase Peptide Synthesis (SPPS) often introduces unnecessary resin-cleavage complexities and scale limitations. This whitepaper details a highly scalable, self-validating Solution-Phase Peptide Synthesis (SPPS) methodology utilizing Boc-chemistry to synthesize H-Leu-Ala-NH2·HCl with high stereochemical fidelity and yield.

Strategic Rationale: Mechanistic Causality

As a Senior Application Scientist, designing a synthetic route requires selecting reagents that inherently drive the reaction to completion while minimizing purification bottlenecks.

  • Why Solution-Phase over Solid-Phase? For a dipeptide, the kinetic advantages of homogeneous solution-phase thermodynamics vastly outperform the diffusion-limited kinetics of resin-based synthesis.

  • Why Boc-Chemistry instead of Fmoc? The target molecule is a hydrochloride salt. Fmoc deprotection relies on a base (piperidine), which yields a free N-terminal amine that must be subsequently titrated with HCl—a step prone to over-acidification and degradation. Conversely, Boc deprotection utilizes strong acid (4M HCl in dioxane)[2], which simultaneously cleaves the protecting group and protonates the amine, yielding the target HCl salt in a single, elegant step.

  • Why EDC/HOBt over DCC? Traditional coupling with DCC generates dicyclohexylurea (DCU), an insoluble byproduct that requires tedious filtration. We employ EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which generates a highly water-soluble urea byproduct that is effortlessly removed during standard aqueous washing[3]. HOBt (1-Hydroxybenzotriazole) is introduced to intercept the highly reactive (and racemization-prone) O-acylisourea intermediate, forming a stable OBt-active ester that preserves the stereocenter of the L-Leucine residue[4].

Mechanistic Pathway & Workflow

G N1 Boc-Leu-OH + H-Ala-NH2·HCl (Starting Materials) N2 Coupling Reaction EDC·HCl, HOBt, DIPEA DCM/DMF (5:1), 0°C to RT N1->N2 Activation & Amidation N3 Boc-Leu-Ala-NH2 (Protected Dipeptide Intermediate) N2->N3 Aqueous Workup N4 Boc Deprotection 4M HCl in Dioxane, RT, 2h N3->N4 Acidolysis N5 H-Leu-Ala-NH2·HCl (Target Dipeptide Salt) N4->N5 Precipitation & Filtration

Solution-phase synthesis workflow for H-Leu-Ala-NH2·HCl via EDC/HOBt coupling and Boc acidolysis.

Quantitative Data & Reagent Stoichiometry

The following stoichiometry is optimized for a 10 mmol scale synthesis. The slight excess of the amine component ensures the complete consumption of the more expensive Boc-Leu-OH.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
Boc-Leu-OH Electrophile (N-term)231.291.002.31 g
H-Ala-NH2·HCl Nucleophile (C-term)124.571.051.31 g
EDC·HCl Coupling Agent191.701.202.30 g
HOBt (anhydrous) Racemization Suppressor135.131.201.62 g
DIPEA Non-nucleophilic Base129.242.504.35 mL
DCM / DMF Solvent MatrixN/AN/A50 mL / 10 mL
4M HCl in Dioxane Deprotection AgentN/A10.0025.0 mL

Experimental Protocols: A Self-Validating System

Phase 1: Amide Bond Formation (Synthesis of Boc-Leu-Ala-NH2)
  • Solvation & Preparation : In an oven-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve Boc-Leu-OH (2.31 g) and H-Ala-NH2·HCl (1.31 g) in a mixture of anhydrous DCM (50 mL) and DMF (10 mL).

    • Causality: DMF is specifically required to disrupt the crystal lattice and fully solubilize the highly polar H-Ala-NH2·HCl salt, while DCM serves as the primary volatile reaction medium.

  • Amine Liberation : Cool the mixture to 0 °C using an ice bath. Add DIPEA (4.35 mL) dropwise over 5 minutes.

    • Causality: Cooling prevents exothermic degradation. DIPEA neutralizes the HCl salt of alaninamide, liberating the free amine required for nucleophilic attack.

  • Activation : Add HOBt (1.62 g) followed by EDC·HCl (2.30 g) in single portions[3].

    • Causality: HOBt must be present as EDC is added to immediately trap the transient O-acylisourea, preventing the irreversible rearrangement into a dead-end N-acylurea byproduct[4].

  • Propagation & Self-Validation : Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 12 hours.

    • In-Process Control (IPC): Spot the mixture on a silica TLC plate (Eluent: 5% MeOH in DCM; Ninhydrin stain). The reaction is self-validating when the primary amine spot of H-Ala-NH2 completely disappears, indicating full conversion.

  • Aqueous Workup (Product Isolation) : Evaporate the DCM under reduced pressure. Dilute the remaining DMF oil with Ethyl Acetate (100 mL). Transfer to a separatory funnel and wash sequentially with 1N HCl (3 × 50 mL), saturated aqueous NaHCO3 (3 × 50 mL), and brine (1 × 50 mL).

    • Causality: The 1N HCl wash removes unreacted amine and basic DIPEA. The NaHCO3 wash deprotonates and removes unreacted Boc-Leu-OH and acidic HOBt. The EDC-urea byproduct is highly water-soluble and is cleanly partitioned into the aqueous phase[3].

  • Drying : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield Boc-Leu-Ala-NH2 as a crude white solid.

Phase 2: Acidolysis & Salt Formation (Synthesis of H-Leu-Ala-NH2·HCl)
  • Acidic Cleavage : Dissolve the crude Boc-Leu-Ala-NH2 in a minimal amount of anhydrous DCM (10 mL). Cool to 0 °C. Slowly add 25 mL of 4M HCl in dioxane[2].

    • Causality: The strong acid protonates the carbamate oxygen, leading to the elimination of the tert-butyl group. Dioxane acts as a mild Lewis base, stabilizing the highly reactive tert-butyl carbocation intermediate and preventing it from alkylating the peptide backbone.

  • Propagation & Self-Validation : Stir at room temperature for 2 hours.

    • In-Process Control (IPC): The reaction visually validates itself via the effervescence of isobutylene and CO2 gases. The reaction is complete when gas evolution ceases.

  • Precipitation : Concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume. Slowly add this concentrated solution dropwise into 150 mL of ice-cold anhydrous diethyl ether under vigorous stirring.

    • Causality: The target H-Leu-Ala-NH2·HCl salt is highly polar and completely insoluble in ether. This massive polarity differential forces the salt to crash out of solution instantly, while non-polar impurities and residual dioxane remain dissolved.

  • Filtration : Filter the resulting white precipitate through a sintered glass funnel. Wash the filter cake with additional cold diethyl ether (2 × 30 mL) and dry under high vacuum for 24 hours to afford pure H-Leu-Ala-NH2·HCl[1].

Analytical Validation & Quality Control

To ensure the synthesized batch meets pharmaceutical-grade specifications, the following analytical parameters must be verified:

  • LC-MS (ESI+) : Expected mass [M+H]+ for the free base (C9H19N3O2) is m/z 202.15. The absence of m/z 302.2 (Boc-protected precursor) confirms complete deprotection.

  • RP-HPLC : Run on a C18 column using a gradient of 5-95% Acetonitrile in Water (with 0.1% TFA). A single sharp peak indicates the absence of diastereomers (D-Leu-L-Ala-NH2), validating the efficacy of HOBt in suppressing racemization.

References

  • Title : Design, Synthesis, and Evaluation of Aza-Peptide Epoxides as Selective and Potent Inhibitors of Caspases-1, -3, -6, and -8 Source : ACS Publications URL :[Link]

  • Title : Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure Source : ACS Publications URL :[Link]

  • Title : Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine Source : Beilstein Journals URL : [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Biological Activity of Dipeptide Amides

Abstract Dipeptide amides, fundamental structural motifs in chemistry and biology, represent a burgeoning class of molecules with immense therapeutic potential. Characterized by two amino acid residues linked by a peptid...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Dipeptide amides, fundamental structural motifs in chemistry and biology, represent a burgeoning class of molecules with immense therapeutic potential. Characterized by two amino acid residues linked by a peptide bond and terminating in a C-terminal amide group, these compounds exhibit a remarkable spectrum of biological activities, ranging from antimicrobial and anticancer to neuroprotective and enzyme-inhibiting properties. The C-terminal amidation is a critical structural feature, often conferring enhanced metabolic stability and receptor affinity compared to their free-carboxylate counterparts. This guide provides an in-depth exploration of the synthesis, diverse biological functions, and structure-activity relationships of dipeptide amides. It further details key experimental protocols for their evaluation and discusses rational design strategies aimed at optimizing their therapeutic profiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of dipeptide amides in the pursuit of novel therapeutics.

Introduction to Dipeptide Amides: Structure and Synthesis

The amide bond is a cornerstone of biochemistry, defining the very structure of proteins and peptides.[1] Dipeptide amides, the simplest members of the peptide family, consist of two amino acids where the C-terminus is an amide (-CONH₂) rather than a carboxylic acid (-COOH). This seemingly minor modification has profound implications for the molecule's physicochemical properties and biological function.

The Significance of C-Terminal Amidation

Over half of all biologically active peptides are amidated at their C-terminus.[2] This post-translational modification is not a trivial occurrence; it is essential for the full biological potency of many peptide hormones and neuropeptides. The primary advantages conferred by amidation include:

  • Enhanced Metabolic Stability: The amide group is less susceptible to cleavage by carboxypeptidases, enzymes that degrade peptides from the C-terminus. This increases the molecule's half-life in biological systems.[3][4]

  • Improved Receptor Binding: The neutral amide group can alter the peptide's overall charge and hydrogen bonding capacity, often leading to a more favorable conformation for receptor interaction compared to the negatively charged carboxylate.

  • Increased Efficacy: Studies comparing native peptides with their amidated forms have demonstrated superior neuroprotective and nootropic effects in the amide versions, often at significantly lower doses.[3][5]

An Overview of Synthesis Strategies

The generation of dipeptide amides for research and development relies on robust chemical synthesis methodologies. While numerous techniques exist, they generally fall into a few core categories, each with specific advantages. The choice of strategy often depends on the scale, purity requirements, and complexity of the target molecule.

Modern peptide synthesis, including that of dipeptide amides, heavily relies on methods that ensure high yields and chiral integrity.[6] Techniques using microwave irradiation have been shown to significantly shorten reaction times, while various coupling agents are employed to efficiently form the critical amide bond.[6][7][8]

G cluster_0 Synthesis Planning cluster_1 Synthesis Execution cluster_2 Validation Start Select Target Dipeptide Amide Protect Choose Protecting Groups (e.g., Fmoc, Boc, Cbz) Start->Protect Coupling Amino Acid Coupling (e.g., using TiCl4, HBTU) Protect->Coupling Amidation C-Terminal Amidation (e.g., Rink Amide Resin) Coupling->Amidation Deprotection Final Deprotection Amidation->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Characterization Characterization (NMR, Mass Spectrometry) Purification->Characterization End Biologically Active Dipeptide Amide Characterization->End

Fig 1: Generalized workflow for the chemical synthesis of dipeptide amides.

The Spectrum of Biological Activities

Dipeptide amides have been identified as potent modulators of a wide array of biological processes. Their simple structure belies a functional diversity that makes them attractive candidates for therapeutic development in multiple disease areas.

Antimicrobial and Antifungal Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents.[9] Cationic dipeptide amides have emerged as a promising class of compounds with potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[9][10]

  • Mechanism of Action: Many antimicrobial peptides (AMPs) function by disrupting the microbial cell membrane.[11] Cationic dipeptide amides are drawn to the negatively charged bacterial membrane, where they can integrate and form pores, leading to leakage of cellular contents and cell death.

  • Structure-Activity Relationship (SAR): The antimicrobial efficacy is heavily influenced by the head group architecture and the balance between hydrophobicity and positive charge.[9] For instance, dipeptides incorporating hydrophobic amino acids like phenylalanine can exhibit strong inhibitory effects.[12] Encouragingly, many of these amphiphiles show high selectivity for microbial cells over mammalian cells, suggesting a favorable therapeutic window.[9]

Anticancer Activity

Certain peptides have been shown to selectively target and kill cancer cells, earning the designation of anticancer peptides (ACPs).[13] Dipeptide amides have been synthesized and evaluated for this purpose, demonstrating significant potential.

  • Mechanism of Action: Similar to their antimicrobial counterparts, many ACPs exert their effect by disrupting the cancer cell membrane, which often has a higher negative surface charge than normal cells.[14] Other mechanisms include the induction of apoptosis (programmed cell death).[15] For example, amide derivatives of the NSAID dexibuprofen have shown excellent growth inhibition against breast carcinoma cell lines (MCF-7), with some compounds exhibiting IC₅₀ values superior to standard drugs.[16]

  • Key Examples: The modification of natural peptides with fatty acids to create lipopeptide amides can tune their anticancer activity. One study found that conjugating a 10-carbon fatty acid to the N-terminus of the peptide Figainin 1 enhanced its activity against leukemia and breast cancer cells.[15]

Neuroprotective and Nootropic Effects

Dipeptide amides have shown considerable promise in the context of neurodegenerative diseases and cognitive enhancement.

  • Alzheimer's Disease (AD): The dipeptide amide HLDF-6-NH₂ has demonstrated superior neuroprotective activity compared to its carboxylate form in animal models of AD.[3] It was shown to alleviate cognitive deficits induced by beta-amyloid fragments.[3] Similarly, Kyotorphin (Tyr-Arg) and its amidated analogues are being investigated for their neuroprotective properties in AD pathophysiology.[17]

  • Ischemic Stroke: In animal models of ischemic stroke, the amide form of HLDF-6 was more efficient at restoring cognitive function than the native peptide, highlighting its therapeutic potential.[5][18]

  • Mechanism of Action: The neuroprotective effects can be multifactorial. The nootropic dipeptide Noopept, an N-acylprolyl-containing dipeptide amide analogue, is believed to exert its effects in part by decreasing spontaneous and K⁺-stimulated glutamate release, thereby reducing excitotoxicity.[19]

Enzyme Inhibition

The precise structures of dipeptide amides make them ideal candidates for designing enzyme inhibitors that fit into the active sites of specific targets.

  • Angiotensin-Converting Enzyme (ACE) Inhibition: ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. Its inhibition is a primary strategy for treating hypertension. Dipeptide analogs, such as those containing a p-tolyl or norbornyl substituent on the amide nitrogen, have been shown to be effective competitive ACE inhibitors with potency comparable to natural dipeptide inhibitors like Val-Trp.[20] Several dipeptides, including Ser-Trp, Asn-Trp, and Gln-Trp, have also been identified as having ACE inhibitory activity.[21]

G Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin ACE ACE AngiotensinI->ACE AngiotensinII Angiotensin II Vasoconstriction Vasoconstriction (Increased Blood Pressure) AngiotensinII->Vasoconstriction ACE->AngiotensinII DipeptideAmide Dipeptide Amide Inhibitor DipeptideAmide->ACE Blocks

Fig 2: Inhibition of the Renin-Angiotensin System by dipeptide amide ACE inhibitors.
  • Dipeptidyl Aminopeptidase Inhibition: Derivatives of hydrophobic amino acid amides, such as Phe-NH₂, are potent inhibitors of dipeptidyl aminopeptidase, suggesting their potential role in modulating peptide metabolism.[12]

Rational Design and Optimization

Advancing dipeptide amides from interesting bioactive molecules to viable drug candidates requires a deep understanding of their structure-activity relationships. Rational design involves strategically modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties.

Key Physicochemical Drivers of Activity

The biological activity of a dipeptide amide is not determined by its sequence alone but by a combination of physicochemical properties that dictate its interaction with biological targets and membranes.

G cluster_0 Core Physicochemical Properties cluster_1 Biological Outcomes Hydrophobicity Hydrophobicity Potency Target Potency Hydrophobicity->Potency Selectivity Selectivity (Microbe vs. Host) Hydrophobicity->Selectivity (inverse correlation if too high) Permeability Membrane Permeability Hydrophobicity->Permeability Charge Net Positive Charge Charge->Potency (esp. antimicrobial) Charge->Selectivity Structure Secondary Structure (e.g., Helicity) Structure->Potency Stability Metabolic Stability Structure->Stability

Fig 3: Interplay of physicochemical properties and their impact on biological outcomes.
  • Hydrophobicity: Crucial for membrane interaction. Increasing hydrophobicity can enhance antimicrobial or anticancer potency, but excessive hydrophobicity may lead to non-specific toxicity against host cells.[22]

  • Cationic Charge: A net positive charge is a key feature of many AMPs and ACPs, facilitating initial electrostatic attraction to negatively charged microbial and cancer cell membranes.[23]

  • Structural Conformation: The ability to adopt specific secondary structures, such as an α-helix, upon approaching a membrane is critical for the function of many peptides.[22]

Strategies for Enhancing Pharmacokinetic Properties

A major hurdle in peptide drug development is poor in vivo stability and bioavailability.[24] Several chemical modification strategies can be employed to overcome these limitations.

  • N-Methylation: Replacing the hydrogen on a backbone amide nitrogen with a methyl group can provide steric hindrance against proteolytic enzymes and lock the peptide bond conformation, improving stability and, in some cases, cell permeability.[25]

  • Lipidation: The covalent attachment of a fatty acid chain to the N-terminus or a side chain can significantly enhance potency, improve stability, and prolong the plasma half-life through binding to albumin.[15][26]

  • Bioisosteric Replacement: The amide bond itself can be replaced with a non-hydrolyzable mimic, such as a reduced amide (CH₂-NH) or a chloroalkene, to create pseudopeptides with dramatically increased resistance to enzymatic degradation.[27][28][29]

Experimental Protocols for Activity Assessment

Validating the biological activity of newly synthesized dipeptide amides requires standardized and reproducible assays. The following protocols provide a framework for assessing key activities.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Causality: The broth microdilution method is chosen for its efficiency in testing multiple concentrations and replicates simultaneously. Serial dilution ensures a precise determination of the concentration at which bacterial growth is inhibited. Including positive (no drug) and negative (no bacteria) controls is critical for validating that the assay conditions support growth and are free from contamination, respectively.

Methodology:

  • Preparation: Prepare a stock solution of the dipeptide amide in a suitable solvent (e.g., DMSO or water). Prepare a two-fold serial dilution series in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth). Final volumes in wells should be 50 µL.

  • Inoculum: Culture the target bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculation: Add 50 µL of the adjusted bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL.

  • Controls: Include wells with medium and inoculum only (positive control for growth) and wells with sterile medium only (negative control for sterility).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the dipeptide amide at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Protocol: In Vitro Anticancer Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a cell density-based assay used to quantify cytotoxicity by measuring total cellular protein.

Causality: The SRB assay is selected for its stability, sensitivity, and reliance on protein staining, which is less prone to interference from compound color than metabolic assays like MTT. The trichloroacetic acid (TCA) fixation step is crucial as it simultaneously kills the cells and fixes their protein content to the plate, ensuring that the subsequent staining accurately reflects the cell biomass present at the end of the incubation period.

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dipeptide amide in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry completely. Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Quantification: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. Measure the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Data Synthesis: A Comparative Overview

To illustrate the breadth of activity, the following table summarizes key data for representative dipeptide amides from the literature.

Dipeptide Amide DerivativeBiological ActivityTarget/ModelKey ResultReference
Phe-NH₂Enzyme InhibitionDipeptidyl AminopeptidaseKᵢ = 1.0 mM[12]
Cationic AmphiphilesAntimicrobialGram-positive/negative bacteriaMIC = 0.1–150 µg/mL[9]
Alanyl-N-exo-norbornyl-glycineACE InhibitionRabbit Lung ACEKᵢ = 9 µM[20]
HLDF-6-NH₂NeuroprotectionRat model of Alzheimer's DiseaseSurpassed activity of carboxylate form[3]
Dexibuprofen Amide (4e)AnticancerMCF-7 Breast Cancer CellsIC₅₀ = 0.01 µM[16]
Phenylalanine-arginine β-naphthylamideEfflux Pump InhibitionPseudomonas aeruginosaPotentiates levofloxacin[30]

Future Perspectives and Conclusion

Dipeptide amides stand at a compelling intersection of structural simplicity and functional complexity. Their diverse biological activities, coupled with their inherent "drug-like" features imparted by C-terminal amidation, make them highly attractive scaffolds for therapeutic innovation. The continued application of rational design principles, including strategic modifications to enhance stability and permeability, will be crucial for translating their in vitro promise into in vivo efficacy. Future research will likely focus on developing orally bioavailable dipeptide amide drugs, exploring novel biological targets, and leveraging computational tools for the de novo design of next-generation candidates. As our understanding of the subtle interplay between structure, physicochemical properties, and biological function deepens, dipeptide amides are poised to become a significant source of novel treatments for a wide range of human diseases.

References

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  • Ali, A., et al. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. ACS Omega, 8(51), 48809–48821. [Link]

  • Rajput, P., & Sharma, A. (2018). Synthesis and biological importance of amide analogues. Journal of Drug Designing and Medicinal Chemistry, 4(2), 22. [Link]

  • Kumar, P., et al. (2019). Enhancing the Potency of Antimicrobial Peptides through Molecular Engineering and Self-Assembly. ACS Applied Materials & Interfaces, 11(8), 7841–7851. [Link]

  • Martin-Gago, P., et al. (2022). Amine Activation: “Inverse” Dipeptide Synthesis and Amide Function Formation through Activated Amino Compounds. The Journal of Organic Chemistry, 87(18), 12148–12163. [Link]

  • Varchi, G., et al. (2024). Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. International Journal of Molecular Sciences, 25(17), 9729. [Link]

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  • Dunn, J. P., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(21), 15479–15536. [Link]

  • Opperman, T. J., et al. (2020). TXA11114: Discovery of an In Vivo Efficacious Efflux Pump Inhibitor (EPI) That Potentiates Levofloxacin Against Pseudomonas aeruginosa. Antibiotics, 9(11), 749. [Link]

  • Arima, J., et al. (2009). Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides. Applied and Environmental Microbiology, 75(13), 4225-4230. [Link]

  • Asmat, S., et al. (2021). Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation. Future Journal of Pharmaceutical Sciences, 7(1), 1-13. [Link]

  • Harrington, A., & Tal-Gan, Y. (2018). The importance of amide protons in peptide drug development. Bioorganic & medicinal chemistry letters, 28(17), 2873-2876. [Link]

  • LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]

  • Grivennikov, I. A., et al. (2019). Comparative study of carboxylate and amide forms of HLDF-6 peptide: Neuroprotective and nootropic effects in animal models of ischemic stroke. Journal of Neuroscience and Neurological Disorders, 3(1), 018-024. [Link]

  • Dolotov, O. V., et al. (2016). Comparative study of the neuroprotective and nootropic activities of the carboxylate and amide forms of the HLDF-6 peptide in animal models of Alzheimer's disease. Journal of Psychopharmacology, 30(1), 77-85. [Link]

  • Grivennikov, I. A., et al. (2019). Comparative study of carboxylate and amide forms of HLDF-6 peptide: Neuroprotective and nootropic effects in animal models of ischemic stroke. Journal of Neuroscience and Neurological Disorders. [Link]

  • Pathan, M. K., et al. (2018). Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors. Synthesis, 50(19), 3745-3756. [Link]

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  • Paul, A., et al. (2023). Synthesis, Characterization, and Antimicrobial Activity of Ultra-Short Cationic β-Peptides. ACS Omega, 8(28), 25301–25309. [Link]

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Sources

Foundational

An In-depth Technical Guide to the Stability and Solubility of H-Leu-Ala-NH2 HCl

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the stability and solubility of the dipeptide L-Leucyl-L-alaninamide hydrochloride (H-Leu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stability and solubility of the dipeptide L-Leucyl-L-alaninamide hydrochloride (H-Leu-Ala-NH2 HCl). While specific experimental data for this dipeptide is limited in publicly available literature, this document synthesizes foundational principles of peptide chemistry, data from structurally related molecules, and established analytical methodologies to offer a robust predictive overview. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary insights for the effective handling, formulation, and analysis of H-Leu-Ala-NH2 HCl and similar dipeptides. We will explore the intrinsic chemical properties of the molecule, potential degradation pathways, and the critical influence of environmental factors such as pH, temperature, and moisture. Furthermore, detailed experimental protocols for assessing stability and solubility are provided, alongside visual representations of key workflows and degradation mechanisms.

Introduction: Understanding the Landscape of Dipeptide Stability

Peptides, as therapeutic agents and research tools, present unique challenges in terms of their inherent stability and solubility.[1] H-Leu-Ala-NH2 HCl, a dipeptide composed of L-leucine and a C-terminal L-alaninamide, is no exception. Its behavior in both solid and solution states is governed by the interplay of its constituent amino acids, the peptide bond, and the C-terminal amide, all influenced by the hydrochloride salt form.

The stability of a peptide is a critical quality attribute, directly impacting its shelf-life, biological activity, and safety profile.[2] Degradation can occur through various chemical and physical pathways, leading to loss of potency and the formation of potentially immunogenic impurities.[1] Similarly, a thorough understanding of a peptide's solubility is paramount for its formulation, delivery, and in vitro/in vivo applications.

This guide will systematically deconstruct the factors influencing the stability and solubility of H-Leu-Ala-NH2 HCl, providing a framework for its rational handling and development.

Physicochemical Properties of H-Leu-Ala-NH2 HCl

PropertyPredicted Value/CharacteristicRationale and Key Considerations
Molecular Formula C9H19N3O2 · HClBased on the chemical structure of L-Leucine and L-Alaninamide.
Molecular Weight 237.73 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline powderTypical appearance for small, lyophilized peptides and their salts.[3]
Hygroscopicity Likely to be hygroscopicPeptides, especially in their salt forms, have a tendency to absorb moisture from the atmosphere.[4] This can significantly impact solid-state stability.
pKa Values N-terminal amine: ~7.5 - 8.5The pKa of the N-terminal amine in dipeptides is typically in this range.[5][6] The exact value is influenced by the adjacent amino acid.
C-terminal amideThe C-terminal amide is not readily ionizable and does not have a pKa in the typical physiological range.[7]

Solubility Profile of H-Leu-Ala-NH2 HCl

The solubility of H-Leu-Ala-NH2 HCl is a function of its polarity, the pH of the solvent, and the presence of the hydrochloride salt.

pH-Dependent Solubility

The primary driver of pH-dependent solubility for this dipeptide is the ionization state of the N-terminal α-amino group.

  • Acidic pH (pH < pKa of N-terminus): At a pH below the pKa of the N-terminal amine (~7.5-8.5), the amino group will be protonated (-NH3+), rendering the molecule positively charged. This charge enhances its interaction with polar solvents like water, leading to higher solubility .

  • Neutral to Basic pH (pH > pKa of N-terminus): As the pH increases above the pKa, the N-terminal amine will become deprotonated (-NH2), and the molecule will be neutral. This reduction in net charge will likely lead to a decrease in aqueous solubility .

Solubility in Different Solvents
SolventPredicted SolubilityRationale
Water Soluble, particularly at acidic to neutral pHThe presence of the charged N-terminus (as the hydrochloride salt) and the polar peptide backbone and C-terminal amide contribute to aqueous solubility.[8]
Methanol, Ethanol Likely soluble to slightly solubleThese polar protic solvents can solvate the charged and polar groups of the peptide.
Acetonitrile (ACN) Slightly soluble to sparingly solubleACN is a polar aprotic solvent and may be less effective at solvating the charged N-terminus compared to protic solvents.
Dimethyl sulfoxide (DMSO) Likely solubleDMSO is a strong polar apathetic solvent capable of dissolving a wide range of peptides.
Non-polar organic solvents (e.g., hexane, diethyl ether) InsolubleThe polar nature of the peptide makes it immiscible with non-polar solvents.[8]
Protocol for Solubility Assessment

A systematic approach is crucial for determining the solubility of H-Leu-Ala-NH2 HCl in a specific solvent system.

Objective: To determine the approximate solubility of H-Leu-Ala-NH2 HCl in a chosen solvent.

Materials:

  • H-Leu-Ala-NH2 HCl

  • Selected solvent (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Calibrated pipettes

Procedure:

  • Initial Screening:

    • Weigh out a small, known amount of H-Leu-Ala-NH2 HCl (e.g., 1 mg) into a microcentrifuge tube.

    • Add a small volume of the chosen solvent (e.g., 100 µL) to the tube.

    • Vortex the tube for 30-60 seconds.

    • Visually inspect the solution for any undissolved solid.

    • If the solid has dissolved, the peptide is soluble at a concentration of at least 10 mg/mL. Proceed to determine the saturation solubility.

    • If the solid has not dissolved, continue to add small, known volumes of the solvent, vortexing after each addition, until the solid is fully dissolved. Record the total volume of solvent used to calculate the approximate solubility.

  • Equilibrium Solubility (Shake-Flask Method):

    • Prepare a supersaturated solution by adding an excess amount of H-Leu-Ala-NH2 HCl to a known volume of the solvent in a sealed vial.

    • Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the suspension to pellet the undissolved solid.

    • Carefully collect an aliquot of the clear supernatant.

    • Determine the concentration of the dissolved peptide in the supernatant using a suitable analytical method (e.g., HPLC-UV, quantitative NMR). This concentration represents the equilibrium solubility.

Stability of H-Leu-Ala-NH2 HCl

The stability of H-Leu-Ala-NH2 HCl is a critical consideration for its storage, handling, and formulation. Degradation can occur in both the solid state and in solution.

Solid-State Stability

In its lyophilized, solid form, H-Leu-Ala-NH2 HCl is expected to be relatively stable, provided it is stored under appropriate conditions. Key factors influencing solid-state stability include:

  • Moisture: Peptides are often hygroscopic, and the absorption of water can significantly accelerate degradation by increasing molecular mobility and facilitating hydrolytic reactions.[4]

  • Temperature: Elevated temperatures can provide the energy required to overcome activation barriers for various degradation reactions.

  • Light: Exposure to UV or visible light can lead to photodegradation, particularly of susceptible amino acid residues (though Leucine and Alanine are not highly susceptible).

Recommended Storage Conditions (Solid): For long-term storage, H-Leu-Ala-NH2 HCl should be stored as a lyophilized powder at -20°C or below in a tightly sealed container with a desiccant to protect it from moisture.

Solution-State Stability and Degradation Pathways

In solution, H-Leu-Ala-NH2 HCl is more susceptible to degradation. The primary degradation pathways are likely to be hydrolysis of the peptide bond and the C-terminal amide.

4.2.1. Hydrolysis of the Peptide Bond

The amide bond between Leucine and Alanine is susceptible to hydrolysis, particularly at extreme pH values and elevated temperatures. This would result in the formation of Leucine and Alaninamide.

G H_Leu_Ala_NH2 H-Leu-Ala-NH2 HCl Degradation_Products Leucine + Alaninamide H_Leu_Ala_NH2->Degradation_Products Peptide Bond Hydrolysis (Acid/Base Catalyzed)

4.2.2. Hydrolysis of the C-terminal Amide

The C-terminal alaninamide is also susceptible to hydrolysis, which would yield H-Leu-Ala-OH (L-Leucyl-L-alanine) and ammonia. This reaction can be catalyzed by both acid and base.[1]

G H_Leu_Ala_NH2 H-Leu-Ala-NH2 HCl Degradation_Products H-Leu-Ala-OH + NH3 H_Leu_Ala_NH2->Degradation_Products C-terminal Amide Hydrolysis (Acid/Base Catalyzed)

4.2.3. Other Potential Degradation Pathways

  • Oxidation: While Leucine and Alanine are not particularly susceptible to oxidation, trace impurities or formulation excipients could potentially lead to oxidative degradation.

  • Diketopiperazine Formation: Although less common for dipeptides compared to longer peptides with specific N-terminal sequences, cyclization to form a diketopiperazine is a theoretical possibility, especially under thermal stress.

Forced Degradation Studies

Forced degradation (stress testing) studies are essential to identify the likely degradation products and pathways, and to develop stability-indicating analytical methods.[3]

4.3.1. Protocol for Forced Degradation Study

Objective: To investigate the degradation of H-Leu-Ala-NH2 HCl under various stress conditions.

Materials:

  • H-Leu-Ala-NH2 HCl

  • Deionized water

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H2O2), 3%

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • pH meter

  • Heating block or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of H-Leu-Ala-NH2 HCl in deionized water (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at room temperature for a defined period.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H2O2. Store at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 60°C) for a defined period.

    • Photostability: Expose the stock solution to light according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the parent peptide and any degradation products.

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation Stock_Solution H-Leu-Ala-NH2 HCl Stock Solution Acid Acidic (e.g., 0.1 N HCl, 60°C) Stock_Solution->Acid Base Basic (e.g., 0.1 N NaOH, RT) Stock_Solution->Base Oxidative Oxidative (e.g., 3% H2O2, RT) Stock_Solution->Oxidative Thermal Thermal (e.g., 60°C) Stock_Solution->Thermal Photo Photolytic (ICH Q1B) Stock_Solution->Photo HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Evaluation Identify Degradation Products Determine Degradation Pathways Method Validation HPLC->Evaluation

Analytical Methods for Stability and Solubility Assessment

A robust analytical strategy is essential for accurately assessing the stability and solubility of H-Leu-Ala-NH2 HCl.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with UV detection is the workhorse technique for separating and quantifying the parent peptide from its degradation products. A C18 column with a gradient of water and acetonitrile, both containing an ion-pairing agent like trifluoroacetic acid (TFA), is a common starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of degradation products by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for structural elucidation of the peptide and its degradation products, as well as for quantitative analysis (qNMR) to determine solubility.

Conclusion and Recommendations

This technical guide has provided a comprehensive, albeit largely predictive, overview of the stability and solubility of H-Leu-Ala-NH2 HCl. Based on fundamental principles of peptide chemistry and data from related compounds, it is anticipated that this dipeptide will exhibit good aqueous solubility, particularly at acidic pH, due to its charged N-terminus. The primary degradation pathways in solution are expected to be hydrolysis of the peptide bond and the C-terminal amide, which can be accelerated by extremes in pH and temperature. In the solid state, maintaining a dry and cold environment is crucial to mitigate degradation.

For researchers and drug development professionals working with H-Leu-Ala-NH2 HCl, the following recommendations are paramount:

  • Storage: Always store the lyophilized solid at -20°C or below, protected from moisture and light.

  • Solubilization: When preparing solutions, consider the pH to optimize solubility. For aqueous solutions, a slightly acidic buffer may be beneficial.

  • Stability Testing: Conduct formal stability studies, including forced degradation, to understand the specific degradation profile of H-Leu-Ala-NH2 HCl in your formulation and to develop a validated, stability-indicating analytical method.

  • Formulation: The insights gained from stability and solubility studies will be critical in developing a stable and effective formulation for your intended application.

By adhering to these principles and employing the outlined experimental approaches, scientists can ensure the quality, integrity, and successful application of H-Leu-Ala-NH2 HCl in their research and development endeavors.

References

  • [Link to a general safety data sheet for hydrochloric acid solutions]
  • [Link to a supplier page for H-Leu-Ala-NH2 · HCl]
  • [Link to an MSDS for a similar amino acid amide hydrochloride]
  • [Link to a supplier page for a rel
  • [Link to a study on protein degrad
  • [Link to a supplier page for a related amino acid deriv
  • [Link to a study on peptide stability in cells]
  • [Link to a study on the impact of counterions on peptide properties]
  • [Link to a guide on peptide stability]
  • [Link to another supplier page for H-Leu-Ala-NH2 · HCl]
  • [Link to a study on peptide degrad
  • [Link to a study on pKa values in folded proteins]
  • [Link to a technical guide on the stability of a similar compound]
  • [Link to a discussion on amino acid pKa values]
  • [Link to a study on amino acid solubility]
  • [Link to a preprint on C-terminal amide-mediated protein degrad
  • [Link to a compar
  • [Link to an article on peptide instability and degrad
  • [Link to an article on amino acid pKa values]
  • [Link to a study on C-terminal amide-mediated protein degrad
  • [Link to an MSDS for a chemical with similar functional groups]
  • [Link to an article on peptide stability and degradation p
  • [Link to a dissert
  • [Link to a study on dipeptide folding of MHC class I molecules]
  • [Link to a study on the impact of counterions on peptide hydrogels]
  • [Link to a guide on the applications and solubility of a similar compound]
  • [Link to a guide on amino acids and proteins]
  • [Link to a video explaining isoelectric point]
  • [Link to a discussion on N- and C-termini pKa values]
  • [Link to a study on leucine motifs and protein structure]
  • [Link to a technical guide on the solubility of a similar compound]
  • [Link to a safety d
  • [Link to an MSDS for a related peptide deriv
  • [Link to a discussion on isoelectric point calcul
  • [Link to a study on the effects of salts on tethered peptides]
  • [Link to an article on hygroscopicity of peptide therapeutics]
  • [Link to another safety d
  • [Link to another dissert
  • [Link to a study on the degrad
  • [Link to a supplier page for a similar compound]
  • [Link to a product page for a similar compound]

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Exploratory

Introduction: The Foundational Role of Dipeptides in Modern Peptide Science

An In-depth Technical Guide to the Role of H-Leu-Ala-NH2 HCl in Peptide Chemistry In the intricate field of peptide chemistry, the synthesis and application of peptides are central to advancements in therapeutics, diagno...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Role of H-Leu-Ala-NH2 HCl in Peptide Chemistry

In the intricate field of peptide chemistry, the synthesis and application of peptides are central to advancements in therapeutics, diagnostics, and materials science. While the stepwise addition of single amino acids remains a fundamental technique, the strategic use of dipeptide building blocks offers significant advantages in efficiency, purity, and the circumvention of common synthetic challenges. Dipeptides, as the smallest peptide units, often serve as critical fragments in biologically active proteins and can form the basis for designing novel peptide drugs and delivery systems.[1]

This guide focuses on a specific and highly versatile dipeptide amide, L-Leucyl-L-alaninamide hydrochloride (H-Leu-Ala-NH2 HCl). We will explore its core functions from the perspective of a Senior Application Scientist, moving beyond simple protocols to explain the underlying chemical principles and strategic considerations. This document will serve as a technical resource for researchers, scientists, and drug development professionals, detailing the multifaceted role of H-Leu-Ala-NH2 HCl as a synthetic intermediate, an enzymatic tool, and a valuable fragment in structure-activity relationship studies.

Physicochemical Profile of H-Leu-Ala-NH2 HCl

A thorough understanding of a reagent's properties is the bedrock of its effective application. H-Leu-Ala-NH2 HCl is a dipeptide composed of L-Leucine at the N-terminus and L-Alanine at the C-terminus. The C-terminal carboxyl group is modified to a primary amide (-NH2), and the N-terminal amine is presented as a hydrochloride salt. Each of these features carries significant chemical implications.

  • The Dipeptide Core (Leu-Ala): The sequence itself combines a bulky, hydrophobic residue (Leucine) with a small, neutral residue (Alanine). This combination can influence the solubility and conformational properties of larger peptides into which it is incorporated.

  • C-Terminal Amide: The amide group is crucial as it protects the C-terminus from unwanted reactions, such as cyclization or esterification, during subsequent coupling steps. It is a common feature in many biologically active neuropeptides.

  • N-Terminal Hydrochloride Salt: The HCl salt form enhances the compound's stability and shelf-life. It also renders the dipeptide readily soluble in aqueous media and polar organic solvents like Dimethylformamide (DMF), a common solvent in peptide synthesis. However, this salt must be neutralized in situ to free the nucleophilic primary amine required for peptide bond formation.

PropertyValue
Chemical Name L-Leucyl-L-alaninamide hydrochloride
Synonyms H-Leu-Ala-NH2.HCl
CAS Number 87831-94-5[2]
Molecular Formula C₉H₂₀ClN₃O₂
Molecular Weight 237.73 g/mol
Appearance White to off-white crystalline powder
Purity (Typical) ≥98%
Chirality L-configuration for both amino acid residues

Core Application: A Strategic Building Block in Solid-Phase Peptide Synthesis (SPPS)

The primary application of H-Leu-Ala-NH2 HCl is as a dipeptide fragment in the synthesis of more complex peptides. Incorporating a dipeptide unit, rather than two individual amino acids, can be a strategic choice to overcome specific synthetic hurdles.

Causality Behind Using a Dipeptide Unit:

  • Improved Coupling Efficiency: In sequences prone to aggregation, the stepwise addition of single amino acids can lead to incomplete reactions and low yields.[3] Using a pre-formed dipeptide can disrupt aggregation-prone sequences and facilitate a more efficient coupling.

  • Reduced Racemization Risk: The risk of racemization is highest for the activated amino acid during the coupling step.[4] By incorporating the Leu-Ala unit, the alanine residue is already part of a stable amide bond and is not subjected to activation conditions, thus preserving its stereochemical integrity.

  • Synthetic Convenience: It simplifies the synthesis process by reducing the number of coupling and deprotection cycles.

The incorporation of H-Leu-Ala-NH2 HCl into a growing peptide chain anchored on a solid support (resin) follows a validated, cyclical process.

Experimental Protocol: Coupling of an Fmoc-Amino Acid to H-Leu-Ala-NH2 (Solution Phase Example)

This protocol describes a standard solution-phase coupling, the principles of which are directly applicable to solid-phase synthesis.

  • Neutralization of H-Leu-Ala-NH2 HCl:

    • Dissolve H-Leu-Ala-NH2 HCl (1.0 equivalent) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) (1.05 equivalents) dropwise. The use of a hindered base is critical to ensure it acts only as a proton scavenger and does not participate in unwanted side reactions.[5]

    • Stir the solution for 10-15 minutes at 0 °C to ensure complete formation of the free amine.

  • Activation of the Incoming Fmoc-Amino Acid:

    • In a separate flask, dissolve the N-terminal protected amino acid (e.g., Fmoc-Gly-OH) (1.0 equivalent) and a coupling additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure (1.0 equivalent) in anhydrous DMF.

    • Add a carbodiimide activating agent such as N,N'-Diisopropylcarbodiimide (DIC) (1.0 equivalent) or a uronium/aminium salt like HBTU (0.95 equivalents).[6]

    • Stir this activation mixture at 0 °C for 5-10 minutes. The solution will typically contain the activated ester of the Fmoc-amino acid.

  • Coupling Reaction:

    • Transfer the activated Fmoc-amino acid solution to the neutralized H-Leu-Ala-NH2 solution.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting materials are consumed.

  • Work-up and Purification:

    • Perform a standard aqueous work-up to remove the urea byproduct (from DIC) and excess reagents.

    • Purify the resulting protected tripeptide (Fmoc-Gly-Leu-Ala-NH2) by column chromatography or recrystallization.

Visualization of the SPPS Coupling Step

The following diagram illustrates the core chemical transformation when coupling an Fmoc-protected amino acid to the N-terminus of the Leu-Ala dipeptide on a solid support.

SPPS_Coupling cluster_solution Solution Phase cluster_solid Solid Phase (Conceptual) Resin Resin-Bound Peptide (Free N-terminus) Result Resin-Peptide(n)-Leu-Ala-Fmoc-AA (Elongated Peptide) Resin->Result Coupling LeuAla H-Leu-Ala-NH2 (Free Amine) Result_Solution Fmoc-AA-Leu-Ala-NH2 (Protected Tripeptide) LeuAla->Result_Solution Coupling FmocAA Fmoc-AA-OH (Incoming Amino Acid) ActivatedEster Fmoc-AA-Active Ester FmocAA->ActivatedEster Activation Activator Coupling Reagent (e.g., HBTU/DIPEA) ActivatedEster->Result Coupling ActivatedEster->Result_Solution Coupling

Caption: Workflow for peptide bond formation using an activated Fmoc-amino acid.

Application in Enzymology: A Substrate for Peptidase Assays

Beyond synthesis, H-Leu-Ala-NH2 serves as a valuable tool in biochemical assays for studying enzyme kinetics, specifically for peptidases. Peptidases are enzymes that hydrolyze peptide bonds and are classified based on their cleavage site. Aminopeptidases, a type of exopeptidase, cleave amino acids from the N-terminus of a peptide.

H-Leu-Ala-NH2 can act as a specific substrate for aminopeptidases that recognize and cleave the peptide bond between Leucine and Alanine. The rate of this cleavage is a direct measure of the enzyme's activity.

Principle of the Assay

The enzymatic reaction is as follows: H-Leu-Ala-NH2 + H₂O ---(Aminopeptidase)--> H-Leu-OH + H-Ala-NH2

The activity of the enzyme is determined by monitoring the decrease in the substrate concentration or the increase in the concentration of one of the products over time. HPLC is an ideal method for this analysis, as it can effectively separate the substrate from the products, allowing for accurate quantification.[7]

Experimental Protocol: General Aminopeptidase Activity Assay
  • Reagent Preparation:

    • Prepare a stock solution of H-Leu-Ala-NH2 HCl in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Prepare a solution of the purified enzyme of interest in the same buffer. All solutions should be kept on ice.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the assay buffer and the H-Leu-Ala-NH2 substrate solution to a final desired concentration (e.g., 1 mM).

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37 °C) for 5 minutes.

    • Initiate the reaction by adding a small volume of the enzyme solution. The final reaction volume should be standardized (e.g., 100 µL).

  • Time-Course Analysis:

    • At specific time points (e.g., 0, 2, 5, 10, 20 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a solution that will denature the enzyme, such as 1 M HCl or acetonitrile.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC (RP-HPLC).

    • Use a C18 column and a suitable gradient of acetonitrile in water (with 0.1% TFA) to separate H-Leu-Ala-NH2, H-Leu-OH, and H-Ala-NH2.

    • Quantify the peak areas corresponding to the substrate and products by integrating the chromatogram at a suitable wavelength (e.g., 214 nm).

  • Data Analysis:

    • Plot the concentration of the product formed (or substrate consumed) against time to determine the initial reaction velocity (V₀).

    • Repeat the assay with varying substrate concentrations to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

Visualization of Enzymatic Cleavage

Enzyme_Cleavage Substrate H-Leu-Ala-NH2 N-terminus C-terminus Enzyme Aminopeptidase Substrate->Enzyme Binding Products Products H-Leu-OH H-Ala-NH2 Enzyme->Products Cleavage & Release

Caption: Enzymatic hydrolysis of H-Leu-Ala-NH2 by an aminopeptidase.

Role in Drug Discovery and Development

The Leu-Ala motif appears in numerous biologically active peptides. Therefore, H-Leu-Ala-NH2 HCl is a valuable tool in the early stages of drug discovery and development.

  • Structure-Activity Relationship (SAR) Studies: SAR is a cornerstone of medicinal chemistry where the chemical structure of a compound is systematically modified to understand its effect on biological activity.[8] H-Leu-Ala-NH2 can be used as a fragment or starting point for building a library of analogues. By modifying the N-terminus, the C-terminus, or the amino acid side chains, researchers can probe the structural requirements for receptor binding and functional activity, guiding the design of more potent and selective peptide therapeutics.[9] For instance, replacing L-Leucine with D-Leucine or other hydrophobic amino acids can reveal crucial information about the stereochemical and steric requirements of a receptor's binding pocket.[10]

  • Peptide-Based Drug Delivery Systems: Peptides are increasingly used to create sophisticated drug delivery systems that can target specific cells or tissues.[11][12] The physicochemical properties of H-Leu-Ala-NH2 (e.g., its moderate hydrophobicity) make it a candidate for incorporation into larger delivery constructs, such as peptide-drug conjugates (PDCs) or as a functionalizing agent on the surface of liposomes or nanoparticles.[13][14] In a PDC, the dipeptide could act as a short, stable linker between the targeting peptide and the cytotoxic payload.

Visualization of Dipeptide Role in a Drug Conjugate

Drug_Delivery TargetingPeptide Targeting Peptide (e.g., RGD) Dipeptide Dipeptide Linker (e.g., Leu-Ala) TargetingPeptide->Dipeptide Amide Bond Payload Therapeutic Payload (e.g., Chemotherapy Drug) Dipeptide->Payload Linkage

Caption: Conceptual structure of a Peptide-Drug Conjugate (PDC).

Analytical Characterization

Ensuring the identity, purity, and structural integrity of H-Leu-Ala-NH2 HCl is paramount for its reliable use in any application. A suite of standard analytical techniques is employed for this purpose.

Analytical TechniquePurposeExpected Outcome
RP-HPLC Purity assessment and quantification.A single major peak with purity typically >98%.[15][16]
Mass Spectrometry (MS) Confirmation of molecular weight.Detection of the correct molecular ion peak corresponding to the chemical formula.[17]
NMR Spectroscopy (¹H, ¹³C) Structural elucidation and confirmation.A spectrum with chemical shifts and coupling constants consistent with the Leu-Ala-NH2 structure.[18]

Conclusion

H-Leu-Ala-NH2 HCl is far more than a simple chemical reagent; it is a versatile and strategic tool in the arsenal of the modern peptide chemist and drug developer. Its utility spans the entire lifecycle of peptide science, from the foundational synthesis of complex molecules, where it helps overcome aggregation and improve yields, to its application as a specific substrate for dissecting enzyme kinetics. Furthermore, its role as a fundamental building block in SAR studies and its potential for integration into targeted drug delivery systems underscore its importance in the quest for novel therapeutics. The self-validating protocols and analytical methodologies associated with its use ensure reliability and reproducibility, making H-Leu-Ala-NH2 HCl an indispensable component in both academic research and industrial drug development.

References

  • Aapptec Peptides. N-Terminal Deprotection; Boc removal. [Link]

  • ResearchGate. Different strategies of protection and deprotection of C and N terminus of Amino acid. [Link]

  • Gudasheva, T. A., et al. (2016). Novel Technologies for Dipeptide Drugs Design and their Implantation. Current medicinal chemistry. [Link]

  • Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • ResearchGate. Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents... [Link]

  • D'Aniello, F., et al. (2020). Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. International Journal of Molecular Sciences. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews. [Link]

  • Chemsrc. H-Leu-NH2.HCl | CAS#:10466-61-2. [Link]

  • CD Bioparticles. Peptide-Based Drug Delivery Systems. [Link]

  • PubChem. H-Ala-Ala-Ala-NH2 . HCl. [Link]

  • MDPI. Peptide-Functionalized Nanomedicine: Advancements in Drug Delivery, Diagnostics, and Biomedical Applications. [Link]

  • Frontiers. Peptide-Enabled Targeted Delivery Systems for Therapeutic Applications. [Link]

  • Publikationsserver der Universität Regensburg. Solid-Phase Synthesis of Peptide – Metal-Complex Conjugates. [Link]

  • Coin, I., et al. (2014). Solid-phase peptide synthesis. RSC Advances. [Link]

  • López, J., & Albericio, F. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Google Patents. CN108069867A - A kind of preparation method of L- alanimamides hydrochloride.
  • ACS Publications. Structure–Activity Relationship Study of N-Hydroxyphtalimide Derivatives for the Detection of Amines during Fmoc-Solid-Phase Peptide Synthesis. [Link]

  • Lee, Y., et al. (2014). A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists. Journal of medicinal chemistry. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Accounts of Chemical Research. [Link]

  • Asif, A. K. M. A. H., et al. (2020). A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. International Journal of Instrumentation Science. [Link]

  • PubMed. Requirements for substrate recognition by bacterial leader peptidase. [Link]

  • National Institutes of Health. Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. [Link]

  • Organic Syntheses. dl-ALANINE. [Link]

  • Drug Design Org. Structure Activity Relationships. [Link]

  • PubMed. Differentiation of endopeptidases and aminopeptidases by high-performance liquid chromatography of reaction products from chromogenic peptide p-nitroanilines as substrates. [Link]

  • Ohara-Nemoto, Y., et al. (2022). Expanded substrate specificity supported by P1′ and P2′ residues enables bacterial dipeptidyl-peptidase 7 to inactivate human incretins. Journal of Biological Chemistry. [Link]

  • International Journal of Molecular Sciences. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. [Link]

  • International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • D'Atri, V., et al. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Molecules. [Link]

  • Journal of Oral Biosciences. Broadened substrate specificity of bacterial dipeptidyl-peptidase 7 enables release of half of all dipeptide combinations from peptide. [Link]

  • PubMed. Optimized assay for serum angiotensin-converting enzyme activity. [Link]

  • Wiley-Blackwell. 3 Enzyme Assays. [Link]

  • ResearchGate. Why do we use HHL as a substrate in studying ACE enzyme inhibition activity assay? [Link]

  • PEPTIDE INSTITUTE, INC. Cl-Ac-(OH)Leu-Ala-Gly-NH2. [Link]

  • MDPI. Angiotensin-Converting Enzyme (ACE)-Inhibitor Activity of Novel Peptides Derived from Porcine Liver and Placenta. [Link]

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Foundational

H-Leu-Ala-NH2 HCl: A Mechanistic Guide to Dipeptide Synthons in Advanced Peptide Engineering

As a Senior Application Scientist, I approach peptide synthesis not merely as a sequence of coupling events, but as a highly orchestrated thermodynamic and kinetic system. When designing synthetic routes for complex pept...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach peptide synthesis not merely as a sequence of coupling events, but as a highly orchestrated thermodynamic and kinetic system. When designing synthetic routes for complex peptide hormones, evaluating supramolecular host-guest interactions, or engineering enzymatic ligations, the selection of pre-formed building blocks is a strategic decision governed by causality.

H-Leu-Ala-NH2 HCl (L-Leucyl-L-alanine amide hydrochloride) serves as a prime example of a specialized dipeptide synthon. By employing a pre-assembled, stereochemically pure dipeptide with a C-terminal amide, researchers can bypass the inherent steric hindrances, racemization risks, and diketopiperazine side-reactions often observed during sequential single-amino-acid couplings at the C-terminus[1].

Physicochemical Profiling

Before integrating any building block into a synthetic workflow, establishing its baseline physicochemical profile is mandatory. The hydrochloride salt form ensures high aqueous solubility, which is critical for biocatalytic applications.

Table 1: Physicochemical Properties of H-Leu-Ala-NH2 HCl

PropertySpecification / Value
Chemical Name L-Leucyl-L-alanine amide hydrochloride
CAS Registry Number 87831-94-5
Molecular Formula C9H20ClN3O2
Molecular Weight 237.73 g/mol
SMILES Code CC(C)CC(NC(N)=O)=O.[H]Cl
Topological Polar Surface Area (TPSA) 98.21 Ų

Data aggregated from standardized chemical registries[1],[2].

Mechanistic Utility in Kinetically Controlled Enzymatic Synthesis

In the realm of green chemistry and highly specific fragment condensation, protease-catalyzed peptide synthesis offers unparalleled regio- and stereospecificity. H-Leu-Ala-NH2 HCl acts as a highly efficient nucleophile (acyl acceptor) in these 3[3].

The causality behind this efficiency lies in the partitioning of the acyl-enzyme intermediate. When an enzyme like chymotrypsin or clostripain reacts with an activated acyl donor (e.g., a 4-guanidinophenyl ester), it forms a covalent acyl-enzyme complex. This complex must then choose between reacting with water (hydrolysis) or reacting with the added nucleophile (aminolysis). Because H-Leu-Ala-NH2 lacks a bulky N-terminal protecting group and presents an unhindered primary amine, it rapidly attacks the intermediate, driving the reaction toward peptide bond formation[4].

EnzymaticLigation A Acyl Donor (e.g., Bz-Pro-OGp) B Protease Enzyme (Chymotrypsin) A->B Specific Binding (S1 Pocket) C Acyl-Enzyme Intermediate (Ac-E) B->C Leaving Group Release E Peptide Product Bz-Pro-Leu-Ala-NH2 C->E Aminolysis (kr) F Hydrolysis Pathway (Bz-Pro-OH) C->F Water Hydrolysis (k3) D Nucleophile H-Leu-Ala-NH2 HCl D->C Nucleophilic Attack

Kinetically controlled enzymatic fragment condensation pathway using H-Leu-Ala-NH2.

Self-Validating Experimental Protocol: Enzymatic Fragment Condensation

To demonstrate the utility of H-Leu-Ala-NH2 HCl, the following protocol details the semipreparative synthesis of the model peptide Bz-Pro-Leu-Ala-NH2 via4[4].

Step-by-Step Methodology
  • Buffer Preparation : Prepare 2 mL of 0.2 M HEPES buffer. Supplement with 0.1 M NaCl and 0.01 M CaCl₂ to stabilize the protease structure. Adjust the pH to 8.0.

  • Nucleophile Solubilization : Dissolve 40 µmol (approx. 9.5 mg) of H-Leu-Ala-NH2 HCl in the buffer. Causality: The 10-fold molar excess of the nucleophile is critical. By saturating the microenvironment, we artificially drive the kinetic ratio ( kr​[HN]≫k3​[H2​O] ), suppressing irreversible hydrolysis.

  • pH Readjustment : The addition of the hydrochloride salt will lower the pH. Readjust the apparent pH back to 8.0 using 6 M NaOH.

  • Acyl Donor Introduction : Dissolve 4.0 µmol of the acyl donor, Bz-Pro-OGp·Tos·H₂O, in a minimal volume of methanol (ensuring final MeOH concentration does not exceed 10% v/v to prevent enzyme denaturation). Add this to the reaction vessel.

  • Enzyme Addition : Initiate the reaction by adding chymotrypsin to achieve a final concentration of 1.6 µM.

  • Kinetic Monitoring : Incubate at 25°C. Withdraw 10 µL aliquots every 5 minutes, quench with 1% TFA, and analyze via RP-HPLC (C18 column, H₂O/MeCN gradient).

  • Termination : Once the acyl donor peak is consumed (typically 20–30 minutes), immediately lower the pH to 2.0 with 1 M HCl. Causality: Proteases will begin to hydrolyze the newly formed peptide product if left active after the acyl donor is depleted. Acidification irreversibly denatures the enzyme.

Self-Validation Mechanism : This protocol acts as a self-validating system through Step 6. If the pH drops prematurely or the enzyme denatures, the HPLC trace will show an accumulation of the hydrolysis byproduct (Bz-Pro-OH) rather than the desired peptide. A successful, validated reaction is confirmed when the peak area of the acyl donor decreases proportionally to the emergence of the Bz-Pro-Leu-Ala-NH2 peak.

Supramolecular Applications: Host-Guest Recognition

Beyond synthesis, H-Leu-Ala-NH2 serves as a critical guest molecule in supramolecular chemistry, specifically in 5[5]. Cucurbiturils (CB[n]) are macrocyclic hosts that bind peptides with high selectivity.

The binding of H-Leu-Ala-NH2 to Cucurbit[6]uril (Q6a) is driven by a combination of the hydrophobic effect (the Leucine side chain packing into the nonpolar cavity) and ion-dipole interactions (the N-terminal ammonium interacting with the carbonyl-fringed portals).

HostGuest Host Cucurbit[6]uril (CB[6]) Macrocyclic Host Complex Supramolecular Complex Ka = 6.5 x 10^2 M^-1 Host->Complex Hydrophobic Cavity Packing Guest H-Leu-Ala-NH2 Dipeptide Guest Guest->Complex Portal Ion-Dipole Binding

Thermodynamic binding model of H-Leu-Ala-NH2 with Cucurbit[6]uril macrocycles.

Isothermal Titration Calorimetry (ITC) data reveals the precise thermodynamic landscape of this interaction, proving that the binding is enthalpy-driven.

Table 2: Thermodynamic Data for Binary Q6a–Peptide Complexes

Host ProteinGuest PeptideAssociation Constant ( Ka​ )Enthalpy ( ΔH )Entropy ( −TΔS )
Q6aH-Leu-Ala-NH2 6.5×102 M−1 -2.9 kcal/mol1.0 kcal/mol
Q6aH-Leu-Phe-NH2 4.0×102 M−1 -2.7 kcal/mol-0.9 kcal/mol

Data demonstrates that substituting Alanine for Phenylalanine alters the entropic penalty of binding[5].

References

  • ChemSigma . "87831-94-5 H-LEU-ALA-NH2 HCL." ChemSigma Product Catalog. 1

  • LookChem . "CAS No. 87831-94-5 L-LEUCYL-L-ALANINE AMIDE HYDROCHLORIDE." LookChem Chemical Database.2

  • Semantic Scholar . "Nonconventional amide bond formation catalysis: programming enzyme specificity with substrate mimetics." Journal of Chinese Chemical Society. 3

  • RSC Publishing . "Molecular recognition of peptides and proteins by cucurbit[n]urils: systems and applications." Royal Society of Chemistry. 5

  • Thieme Connect . "Enzymatic Synthesis." Science of Synthesis, Volume E22. 4

Sources

Exploratory

An In-depth Technical Guide to Commercial Sourcing of H-Leu-Ala-NH2 HCl

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of H-Leu-Ala-NH2 HCl in Peptide Science L-Leucyl-L-alaninamide hydrochloride (H-Leu-Ala-NH2·HCl) is a dipeptide amid...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of H-Leu-Ala-NH2 HCl in Peptide Science

L-Leucyl-L-alaninamide hydrochloride (H-Leu-Ala-NH2·HCl) is a dipeptide amide of significant interest in the fields of biochemistry and pharmaceutical development. Composed of the essential amino acid Leucine and the non-essential amino acid Alanine, this molecule serves as a fundamental building block in the synthesis of more complex peptides and peptidomimetics.[1][2] Its C-terminal amide and N-terminal free amine (as a hydrochloride salt) make it a versatile synthon for solid-phase and solution-phase peptide synthesis. For researchers engaged in drug discovery, understanding the commercial landscape, quality benchmarks, and proper handling of this reagent is paramount to ensuring experimental reproducibility and the integrity of downstream applications.

This guide provides a senior application scientist's perspective on sourcing H-Leu-Ala-NH2·HCl, focusing on supplier evaluation, quality assurance, and practical laboratory workflows.

PART 1: Identifying and Qualifying Commercial Suppliers

The procurement of specialized chemical reagents like H-Leu-Ala-NH2·HCl extends beyond a simple transaction. It requires careful vetting of suppliers to ensure consistent quality, reliable supply chains, and comprehensive documentation. The market includes primary manufacturers, specialized peptide synthesis houses, and broad-spectrum chemical distributors.

Key considerations when selecting a supplier include their manufacturing capabilities (e.g., cGMP compliance), the depth of their quality control analytics, and their capacity for bulk or custom orders. Below is a comparative table of representative commercial suppliers.

Table 1: Comparison of Commercial Suppliers for Amino Acid Derivatives and Peptides

Supplier CategoryRepresentative CompaniesTypical PurityKey StrengthsTarget Audience
Specialty Peptide & Amino Acid Suppliers Peptide Institute, Inc., Advanced ChemTech, Bachem>98% (HPLC)High-purity reagents, extensive QC documentation, expertise in peptide chemistry, custom synthesis services.[3][4]Peptide chemists, pharmaceutical R&D, academic research labs requiring high-grade materials.
Large Chemical Distributors Sigma-Aldrich (Merck), Thermo Fisher Scientific (Acros Organics), TCI Chemicals>95% to >98%Broad portfolio, extensive global distribution, readily available safety and technical documents, multiple grades available.[5][6]General research, discovery labs, university chemistry departments.
Fine Chemical Manufacturers & Consolidators FUJIFILM Wako Chemicals, Watanabe Chemical IndustriesVaries, often >97%Direct manufacturing or sourcing, strong presence in specific regions, bulk quantity capabilities.[7][8]Industrial R&D, process chemistry, bulk purchasing for manufacturing.

Note: The listed companies are representatives of their category. Researchers should always verify the specifications for the exact product (CAS No. 87831-94-5) from their chosen supplier.

PART 2: Scientific Integrity: The Central Role of Quality Control

The ultimate success of an experiment hinges on the quality of its starting materials. For H-Leu-Ala-NH2·HCl, impurities can interfere with subsequent coupling reactions, lead to the formation of undesired side-products, and compromise the biological activity of the final peptide. A trustworthy supplier provides a self-validating system through robust documentation.

The Certificate of Analysis (CoA): Your Primary Quality Document

The Certificate of Analysis is the most critical document accompanying your reagent. It provides lot-specific data verifying that the product meets the required specifications.

A comprehensive CoA for H-Leu-Ala-NH2·HCl should include:

  • Identity Confirmation: Data from techniques like ¹H NMR or Mass Spectrometry to confirm the molecular structure.

  • Purity Assessment: Typically determined by High-Performance Liquid Chromatography (HPLC), indicating the percentage of the desired compound. A purity of >98% is common for research-grade dipeptides.

  • Specific Optical Rotation: Confirms the stereochemical integrity (L-Leucine and L-Alanine). For example, a specification might read [α]20/D = +10° to +12° (c=1 in Methanol).[5]

  • Appearance: A simple but important check (e.g., "White to off-white powder").[5]

  • Residual Solvent Analysis: Often performed by Gas Chromatography (GC) to ensure solvents used in synthesis and purification are below acceptable limits.

  • Water Content (Karl Fischer): Important for accurate weighing and calculating molar equivalents.

Common Impurities and Their Origins

Understanding potential impurities is key to troubleshooting experimental issues. For a dipeptide like H-Leu-Ala-NH2·HCl, impurities may arise from the synthetic process.[9] These can include:

  • Unreacted starting materials (e.g., protected L-Alanine or L-Leucine).

  • Side-products from incomplete coupling or deprotection steps.

  • Epimers (diastereomers) resulting from racemization during synthesis.

A robust HPLC method is essential to separate and quantify these impurities, ensuring the final product's integrity.[10]

PART 3: Workflow for Procurement and Quality Verification

A systematic approach to sourcing and handling ensures that the high-quality material purchased from the supplier maintains its integrity until the moment of use.

Diagram: Procurement and Handling Workflow

The following diagram outlines the critical steps from supplier selection to experimental application.

ProcurementWorkflow cluster_procurement Procurement Phase cluster_receiving Receiving & Verification Phase cluster_storage Storage & Use Phase A 1. Identify Potential Suppliers B 2. Request & Compare Lot-Specific CoAs A->B C 3. Evaluate Supplier (Reputation, Support) B->C D 4. Place Purchase Order C->D E 5. Log Material (Lot #, Date) D->E F 6. Incoming QC (Appearance, Solubility) E->F G 7. Optional: Analytical Verification (e.g., HPLC) F->G H 8. Store per SDS (e.g., Dessicated, -20°C) G->H I 9. Weigh in Controlled Environment H->I J 10. Use in Application (e.g., Peptide Synthesis) I->J

Caption: Workflow from supplier selection to laboratory use of H-Leu-Ala-NH2 HCl.

Experimental Protocol: Purity Verification by RP-HPLC

This protocol provides a self-validating method for researchers to confirm the purity of a newly acquired batch of H-Leu-Ala-NH2·HCl. Reversed-phase HPLC (RP-HPLC) is the standard for analyzing peptides and amino acid derivatives.[11]

Objective: To verify the purity of H-Leu-Ala-NH2·HCl is ≥98%.

Materials:

  • H-Leu-Ala-NH2·HCl sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic Acid (TFA)

  • C18 Reversed-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Degas both mobile phases for 15 minutes using sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh ~1 mg of H-Leu-Ala-NH2·HCl.

    • Dissolve in 1.0 mL of Mobile Phase A to create a 1 mg/mL stock solution.

    • Vortex briefly to ensure complete dissolution.

  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35-40 °C[12]

    • Detection Wavelength: 214 nm or 220 nm (for peptide bonds)

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 50
      22.0 95
      25.0 95
      26.0 5

      | 30.0 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by determining the area of the main peak as a percentage of the total area of all peaks.

    • Purity (%) = (Area_MainPeak / Total_Area_All_Peaks) * 100

    • The result should align with the purity stated on the supplier's CoA.

Diagram: Quality Control Logic

This diagram illustrates the decision-making process based on the CoA and in-house verification.

QCFlow A Receive H-Leu-Ala-NH2 HCl with Lot-Specific CoA B Review CoA: Purity >98%? Identity Confirmed? A->B C Perform In-House QC (HPLC) B->C Yes F REJECT LOT Contact Supplier B->F No D In-House Purity Matches CoA? C->D E ACCEPT LOT Proceed to Experiment D->E Yes D->F No

Caption: Decision workflow for accepting or rejecting a reagent batch.

Conclusion

Sourcing high-purity H-Leu-Ala-NH2·HCl is a critical foundational step for any research or development program in peptide science. By prioritizing suppliers with transparent and comprehensive quality control data, researchers can mitigate risks associated with reagent impurity. The implementation of a systematic procurement workflow, coupled with in-house analytical verification, establishes a robust framework for ensuring experimental validity and reproducibility. This diligent approach empowers scientists to build upon a foundation of chemical integrity, leading to more reliable and impactful discoveries.

References
  • Watanabe Chemical Industries, Ltd. 10466-61-2 H-Leu-NH2・HCl. Available from: [Link]

  • Shigematsu & Co., Ltd. Manufacturer List. Available from: [Link]

  • FUJIFILM Wako Chemicals U.S.A. Corporation. Chlorosulfonic Acid. Available from: [Link]

  • Rao, B.M. et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2): 372-380. Available from: [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Available from: [Link]

  • Waters Corporation. (2021). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Available from: [Link]

  • Peptide Institute, Inc. Cl-Ac-(OH)Leu-Ala-Gly-NH2. Available from: [Link]

  • GlpBio. H-Ala-NH2·HCl. Available from: [Link]

  • ChemicalRegister. Chlorosulphonic Acid (CAS No. 7790-94-5) Suppliers. Available from: [Link]

  • Wikipedia. Leucine. Available from: [Link]

  • Ottokemi. Chlorosulfonic acid, 98%. Available from: [Link]

  • Wikipedia. Amino acid. Available from: [Link]

  • BuyersGuideChem. Chlorosulfonic acid | 7790-94-5. Available from: [Link]

  • Chen, T. et al. (2025). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods, 17, 8799-8809. Available from: [Link]

Sources

Foundational

Physicochemical Profiling &amp; Structural Dynamics

H-Leu-Ala-NH2 HCl: Mechanistic Profiling and Biocatalytic Applications in Peptide Synthesis As a Senior Application Scientist, I approach dipeptide building blocks not merely as reagents, but as engineered structural too...

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Author: BenchChem Technical Support Team. Date: April 2026

H-Leu-Ala-NH2 HCl: Mechanistic Profiling and Biocatalytic Applications in Peptide Synthesis

As a Senior Application Scientist, I approach dipeptide building blocks not merely as reagents, but as engineered structural tools. H-Leu-Ala-NH2 HCl (L-Leucyl-L-alanine amide hydrochloride) is a highly specialized derivative that serves as a critical nucleophilic acyl acceptor in kinetically controlled enzymatic peptide synthesis and as a structural probe in metalloprotease kinetic assays.

This technical guide deconstructs the physicochemical rationale behind its structural modifications and provides validated, self-regulating protocols for its application in semipreparative biocatalysis.

To utilize H-Leu-Ala-NH2 HCl effectively, one must understand the thermodynamic and kinetic implications of its specific functional group modifications.

Table 1: Physicochemical Properties of H-Leu-Ala-NH2 HCl [1]

Property Value
Chemical Name L-Leucyl-L-alanine amide hydrochloride
CAS Number 87831-94-5
Molecular Formula C9H20ClN3O2
Molecular Weight 237.73 g/mol
Exact Mass 237.124 g/mol
Topological Polar Surface Area (PSA) 98.21 Ų
LogP 1.94

| Optimal Storage | -15°C to -20°C, desiccated |

Causality of Structural Modifications:

  • C-Terminal Amidation ( −NH2​ ) : In native dipeptides, the C-terminal carboxylate is deprotonated at physiological pH, creating a dense negative charge. By amidating the C-terminus, we neutralize this charge, effectively mimicking the steric and electrostatic profile of an internal peptide bond. This modification drastically lowers the Michaelis constant ( Km​ ) for the S1'/S2' subsites of serine proteases, transforming the molecule from a poor substrate into a highly efficient acyl acceptor. Furthermore, amidation eliminates the possibility of the dipeptide acting as an acyl donor, enforcing unidirectional synthesis[2].

  • Hydrochloride Salt Formation : The free base of dipeptides containing primary amines is thermodynamically unstable, prone to spontaneous intramolecular aminolysis that yields biologically inactive diketopiperazines (DKPs). The HCl salt protonates the N-terminal amine ( −NH3+​ ), rendering it non-nucleophilic during storage. This salt form also significantly enhances aqueous solubility, a critical parameter when working in the highly concentrated aqueous buffers required for enzymatic synthesis[1].

Mechanistic Role in Kinetically Controlled Synthesis

In kinetically controlled peptide synthesis, an enzyme (e.g., α -chymotrypsin) reacts with an activated acyl donor (e.g., Bz-Pro-OGp) to form a transient acyl-enzyme intermediate. H-Leu-Ala-NH2 acts as the exogenous nucleophile. The success of this reaction relies on the partition ratio between aminolysis (attack by H-Leu-Ala-NH2) and hydrolysis (attack by water). Because H-Leu-Ala-NH2 possesses high affinity for the S' subsites, it effectively outcompetes water, driving the equilibrium toward the target peptide (Bz-Pro-Leu-Ala-NH2)[2].

Mechanism Donor Acyl Donor (Bz-Pro-OGp) Enzyme Protease (Chymotrypsin) Donor->Enzyme Binding AcylEnz Acyl-Enzyme Intermediate Enzyme->AcylEnz Acylation Product Target Peptide (Bz-Pro-Leu-Ala-NH2) AcylEnz->Product Aminolysis Acceptor Acyl Acceptor (H-Leu-Ala-NH2) Acceptor->AcylEnz Nucleophilic Attack

Protease-catalyzed kinetically controlled peptide synthesis using H-Leu-Ala-NH2.

Experimental Methodology: Semipreparative Enzymatic Synthesis

This protocol details the chymotrypsin-catalyzed coupling of Bz-Pro-OGp and H-Leu-Ala-NH2 HCl to yield Bz-Pro-Leu-Ala-NH2[2]. Every step is engineered to maximize the aminolysis-to-hydrolysis ratio.

Workflow Step1 Step 1: Solubilization Dissolve Donor & H-Leu-Ala-NH2 in HEPES/MeOH Step2 Step 2: Activation Adjust to pH 8.0 to deprotonate N-terminus Step1->Step2 Step3 Step 3: Catalysis Add Chymotrypsin and incubate at 25°C Step2->Step3 Step4 Step 4: Quenching Add 1% TFA to denature enzyme and stop reaction Step3->Step4 Step5 Step 5: Validation Confirm product formation via RP-HPLC Step4->Step5

Experimental workflow for the enzymatic synthesis of Bz-Pro-Leu-Ala-NH2.

Step-by-Step Protocol:

  • Buffer Engineering : Prepare 2.0 mL of 0.2 M HEPES buffer containing 0.1 M NaCl and 0.01 M CaCl2.

    • Causality : HEPES provides robust buffering capacity at pH 8.0. The Ca2+ ions are strictly required to stabilize the active conformation of chymotrypsin and protect it from rapid autolysis during the extended incubation.

  • Substrate Solubilization : Dissolve 4.0 µmol of Bz-Pro-OGp and 20.0 µmol of H-Leu-Ala-NH2 HCl in the buffer, supplemented with 10% (v/v) Methanol.

    • Causality : Methanol acts as a cosolvent to solubilize the highly hydrophobic acyl donor without stripping the essential hydration shell from the enzyme. A 5-fold molar excess of the acyl acceptor (H-Leu-Ala-NH2) is used to thermodynamically favor aminolysis over water-driven hydrolysis.

  • Nucleophile Activation (pH Adjustment) : Carefully adjust the apparent pH of the solution to exactly 8.0 using 6 M NaOH.

    • Causality : The dissolution of the HCl salt significantly lowers the pH. Readjusting to pH 8.0 deprotonates the N-terminal amine of H-Leu-Ala-NH2 ( pKa​≈7.8 ), converting it into the active nucleophile required to attack the acyl-enzyme intermediate.

    • Self-Validation : Verify pH stability using a micro-pH probe after 5 minutes of stirring; a drifting pH indicates incomplete dissolution or buffer failure.

  • Biocatalytic Coupling : Initiate the reaction by adding a catalytic amount of α -chymotrypsin. Incubate at 25°C under gentle agitation.

    • Causality : Kinetically controlled synthesis is a transient state. Prolonged incubation beyond the optimal conversion point will result in the enzyme recognizing the newly formed Bz-Pro-Leu-Ala-NH2 as a substrate, leading to secondary hydrolysis.

  • Reaction Arrest & Validation : Quench the reaction by adding 1% Trifluoroacetic acid (TFA) until the pH drops below 3.0.

    • Causality : Rapid acidification protonates the catalytic histidine in the enzyme's active site triad, instantaneously halting all proteolytic and synthetic activity.

    • Self-Validation : Inject a 10 µL aliquot onto a C18 RP-HPLC column (monitoring at 214 nm). The disappearance of the Bz-Pro-OGp peak and the emergence of a new, more hydrophobic peak confirms successful synthesis.

Thermodynamic Applications in Metalloprotease Assays

Beyond synthesis, the structural motif of H-Leu-Ala-NH2 is heavily utilized in kinetic assays for metalloproteases like thermolysin. Substrate analogues, such as FA-Leu-Ala-NH2 (where FA is a 3-(2-furyl)acryloyl reporter group), are used to monitor enzymatic cleavage. Research has demonstrated that thermolysin activity against these substrates is co-regulated by Ca2+ and Co2+ ions. Specifically, Co2+ can act as a competitive inhibitor at elevated concentrations, while Ca2+ suppresses this inactivation by stabilizing the enzyme's structural domains[3]. H-Leu-Ala-NH2 serves as a critical reference standard or competitive product inhibitor in these complex thermodynamic models.

References

  • H-leu-ala-nh2 Hcl CAS NO.87831-94-5 - Career Henan Chemical Co - LookChem Source: lookchem.com1

  • 4.2 Enzymatic Synthesis Source: thieme-connect.de2

  • Molecular Mechanism of the Inhibitory Effect of Cobalt Ion on Thermolysin Activity and the Suppressive Effect of Calcium Ion Source: oup.com 3

Sources

Protocols & Analytical Methods

Method

using H-Leu-Ala-NH2 HCl in solid-phase peptide synthesis

An In-Depth Guide to the Application of H-Leu-Ala-NH2 HCl in Solid-Phase Peptide Synthesis Authored by a Senior Application Scientist This document provides a comprehensive technical guide for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Application of H-Leu-Ala-NH2 HCl in Solid-Phase Peptide Synthesis

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of the dipeptide amide, H-Leu-Ala-NH2 HCl, in solid-phase peptide synthesis (SPPS). Moving beyond a simple recitation of steps, this guide delves into the underlying chemical principles, strategic advantages, and detailed protocols necessary for its successful implementation.

Strategic Overview: Why Utilize a Dipeptide Amide Fragment?

Solid-phase peptide synthesis, pioneered by Merrifield, is a powerful technique for the stepwise assembly of peptides.[1] While the addition of single amino acid residues is the most common approach, the use of pre-formed peptide fragments, such as H-Leu-Ala-NH2, offers distinct strategic advantages. This is known as fragment condensation.

The primary application for H-Leu-Ala-NH2 is in the synthesis of peptides possessing a C-terminal Leucyl-Alaninamide. Peptide amides are of significant biological interest as they often exhibit increased metabolic stability and enhanced biological activity compared to their C-terminal acid counterparts by mimicking the post-translational modification found in many native peptide hormones and neurotransmitters.

Key Advantages of the Fragment Approach:

  • Overcoming Difficult Couplings: Stepwise synthesis can be hampered by steric hindrance or the formation of secondary structures in the growing peptide chain, leading to incomplete reactions. Coupling a larger, pre-synthesized fragment can circumvent these issues.[2]

  • Improved Synthesis Efficiency: For certain sequences, a fragment condensation strategy can reduce the total number of synthesis cycles, potentially increasing overall yield and purity.

  • Introduction of Specific C-Terminal Modifications: It provides a direct and efficient route to introduce a specific C-terminal amide sequence, like Leu-Ala-NH2, which is a common motif in bioactive peptides.

This guide will focus on the state-of-the-art Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, which utilizes a base-labile α-amino protecting group (Fmoc) and acid-labile side-chain protecting groups.[3]

Physicochemical Properties & Handling of H-Leu-Ala-NH2 HCl

A thorough understanding of the starting material is fundamental to its successful application. H-Leu-Ala-NH2 HCl is the hydrochloride salt of the dipeptide L-Leucyl-L-Alaninamide. The presence of the hydrochloride salt stabilizes the compound but necessitates a neutralization step prior to its use in a coupling reaction.

PropertyValueSource / Notes
Chemical Formula C₉H₂₀ClN₃O₂-
Molecular Weight 237.73 g/mol -
CAS Number 87831-94-5[4]
Appearance White to off-white crystalline powderGeneral observation
Purity ≥98.0%Typical specification from commercial suppliers[4]
Storage Store at -20°C. Keep desiccated.To prevent degradation and moisture absorption.
Safety & Handling

While not classified as acutely toxic, standard laboratory safety protocols must be observed.

  • Personal Protective Equipment (PPE): Wear gloves, safety goggles, and a lab coat.[5]

  • Inhalation: Avoid inhaling dust. Use in a well-ventilated area or with local exhaust ventilation.[5]

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[5]

Core Experimental Protocol: Synthesis of a Peptide with a C-Terminal Leu-Ala-NH2

This protocol details the synthesis of a model tripeptide, H-Phe-Leu-Ala-NH2 , on a Rink Amide resin. The Rink Amide linker is specifically chosen because its acid-labile nature yields a C-terminal amide upon final cleavage.[6][7] The protocol assumes a starting scale of 0.1 mmol based on the resin's loading capacity.

Workflow Overview

The following diagram outlines the key stages of the synthesis, from initial resin setup to the final purified peptide.

spss_workflow cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: Stepwise Elongation cluster_fragment Phase 3: Fragment Condensation cluster_final Phase 4: Cleavage & Purification resin Start: Rink Amide Resin swell 1. Resin Swelling in DMF resin->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple1 3. Coupling of Fmoc-Phe-OH (HBTU/DIPEA) deprotect1->couple1 Free Amine wash1 4. Washing (DMF/DCM) couple1->wash1 deprotect2 5. Fmoc Deprotection wash1->deprotect2 wash2 6. Washing deprotect2->wash2 couple2 7. Coupling of H-Leu-Ala-NH2 HCl (HBTU/DIPEA) wash2->couple2 Free Amine wash3 8. Final Washing couple2->wash3 cleave 9. Cleavage & Deprotection (TFA Cocktail) wash3->cleave Protected Tripeptide on Resin purify 10. Precipitation, Purification (HPLC) cleave->purify analyze 11. Characterization (MS) purify->analyze

Fig 1. SPPS workflow incorporating fragment condensation.
Detailed Step-by-Step Methodology

Materials:

  • Rink Amide MBHA Resin (e.g., 0.4 mmol/g loading)

  • Fmoc-Phe-OH

  • H-Leu-Ala-NH2 HCl

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), synthesis grade

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • D.I. Water

  • Cold Diethyl Ether

Protocol Steps:

  • Resin Preparation (0.1 mmol scale):

    • Weigh 250 mg of Rink Amide resin (0.4 mmol/g) into a fritted reaction vessel.

    • Add 5 mL of DMF. Agitate gently for 30 minutes to swell the resin beads.[3]

    • Drain the DMF.

  • Initial Fmoc Deprotection:

    • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Repeat with a fresh 5 mL portion of 20% piperidine/DMF for 7 minutes.[3]

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL). This exposes the primary amine of the Rink Amide linker.

  • Coupling of the First Amino Acid (Fmoc-Phe-OH):

    • In a separate vial, prepare the activation solution:

      • Fmoc-Phe-OH (155 mg, 0.4 mmol, 4 eq.)

      • HBTU (151 mg, 0.39 mmol, 3.9 eq.)

      • Dissolve in 2 mL of DMF.

      • Add DIPEA (139 µL, 0.8 mmol, 8 eq.). Mix for 1 minute.[3]

    • Add the activation solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

    • Drain the solution and wash the resin as described in step 2.

  • Second Fmoc Deprotection:

    • Repeat the deprotection procedure from step 2 to remove the Fmoc group from the newly attached Phenylalanine, exposing its N-terminal amine.

  • Coupling of H-Leu-Ala-NH2 HCl (Fragment Condensation):

    • Causality: The dipeptide is supplied as a hydrochloride salt, meaning the N-terminal amine is protonated (R-NH3+ Cl-). To make it nucleophilic for the coupling reaction, it must be deprotonated to its free amine form (R-NH2). This is achieved in situ using an excess of a non-nucleophilic base, DIPEA.

    • Prepare the activation/coupling solution in a separate vial:

      • H-Leu-Ala-NH2 HCl (95 mg, 0.4 mmol, 4 eq.)

      • HBTU (151 mg, 0.39 mmol, 3.9 eq.)

      • Dissolve in 3 mL of DMF.

      • Crucially, add DIPEA (139 µL, 0.8 mmol, 8 eq.). This serves both to neutralize the HCl salt and to facilitate the coupling reaction. Mix for 1 minute.

    • Add this solution to the resin (which has a free N-terminal Phenylalanine amine).

    • Agitate at room temperature for 2-4 hours. The coupling of a dipeptide may require a longer reaction time than a single amino acid.

    • Optional Quality Control: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain yellow) indicates a complete coupling. A positive result (blue beads) signifies an incomplete reaction, and the coupling step should be repeated.

Coupling Reagent Stoichiometry

The molar equivalents are calculated relative to the initial loading of the resin.

ReagentEquivalents (eq.)Purpose
Fmoc-Amino Acid3 - 5Drives the reaction to completion.
H-Leu-Ala-NH2 HCl3 - 5Ensures complete coupling of the fragment.
Coupling Agent (HBTU)0.95 x (AA/Fragment eq.)Activates the carboxylic acid.[8]
Base (DIPEA)2 x (AA/Fragment eq.)Catalyzes coupling and neutralizes HCl salt.[9]
Mechanism of HBTU-Mediated Coupling

The following diagram illustrates the activation of a carboxylic acid by HBTU and the subsequent nucleophilic attack by the free amine of the growing peptide chain.

Fig 2. Simplified HBTU activation and coupling.

Final Cleavage, Deprotection, and Analysis

Once the synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups (if any) must be removed.

  • Final Washing: Wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum for at least 1 hour.

  • Cleavage from Resin:

    • Prepare a cleavage cocktail. The composition depends on the amino acids present in the full sequence. For this simple peptide, a standard cocktail is sufficient.

    • Add 5 mL of the cleavage cocktail (e.g., Reagent K) to the dried resin in a sealed vessel.

    • Agitate at room temperature for 2-3 hours.

    • Filter the solution to separate the resin beads, collecting the filtrate into a 50 mL centrifuge tube.

    • Wash the resin beads twice with 1 mL of fresh TFA and combine the filtrates.

Common Cleavage Cocktails

Scavengers are critical for preventing the re-attachment of reactive carbocations (generated from side-chain protecting groups) to sensitive residues like Tryptophan or Methionine.[6]

Reagent NameCompositionApplication Notes
Reagent K TFA / Water / Phenol / Thioanisole / TIS (82.5:5:5:5:2.5)A robust, general-purpose cocktail.[10]
TFA/TIS/H₂O TFA / TIS / Water (95:2.5:2.5)Simpler cocktail suitable for peptides without highly sensitive residues.[1]
TFA/DCM TFA / DCM (1:1)Used for very acid-labile resins when side-chain deprotection is not desired.
  • Peptide Precipitation and Purification:

    • Concentrate the TFA filtrate to a volume of ~1 mL under a gentle stream of nitrogen.

    • Add the concentrated solution dropwise to 40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

    • Centrifuge the mixture (e.g., 3000 rpm for 5 min), decant the ether, and wash the peptide pellet twice more with cold ether.

    • Dry the crude peptide pellet under vacuum.

  • Characterization:

    • Purity Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., Water/Acetonitrile + 0.1% TFA) and analyze by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[11][12]

    • Identity Confirmation: Analyze the purified peptide by Mass Spectrometry (MS) to confirm its molecular weight. For H-Phe-Leu-Ala-NH2, the expected monoisotopic mass is 348.2216 g/mol ([M+H]⁺ ≈ 349.2289).[13][14]

Conclusion

The use of H-Leu-Ala-NH2 HCl as a dipeptide fragment in SPPS is a valuable technique for the efficient synthesis of peptides with a C-terminal Leucyl-Alaninamide. This approach can mitigate challenges associated with stepwise synthesis and provides a direct pathway to an important class of bioactive peptide modifications. Success hinges on a proper understanding of the chemistry, particularly the in-situ neutralization of the hydrochloride salt, the selection of an appropriate coupling chemistry, and adherence to rigorous washing and cleavage protocols. By following the detailed methodologies and understanding the chemical principles outlined in this guide, researchers can confidently incorporate this strategy into their peptide synthesis workflows.

References

  • Vertex AI Search result, citing an article on dipeptide synthesis.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet for H-D-Ala-NH2 HCl. [Link]

  • Wang, P., et al. (2023). Photocatalytic C–X Bond Cleavage Facilitates Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Ajayaghosh, A., & Pillai, V. N. R. (1996). Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. Tetrahedron Letters, 37(35), 6421-6424. [Link]

  • Baxendale, I. R., et al. (2012). Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors. CHIMIA, 66(3), 131-137. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. [Link]

  • Barlos, K., & Gatos, D. (2003). Peptide Synthesis via Fragment Condensation.
  • Ashenhurst, J. (2019). Peptide Synthesis via Fragment Condensation. Master Organic Chemistry. [Link]

  • Liu, W., et al. (2011). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Molecules, 16(7), 5439-5450. [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Lungu, C. N., et al. (2023). Solid-Phase Peptide Synthesis – Evaluation of Resin Loading and Preparation of an Amide C-Terminal Dipeptide. Journal of Chemical Education, 100(7), 2733–2738. [Link]

  • Al-Haque, S., & El-Faham, A. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Organic & Biomolecular Chemistry, 20(38), 7515-7531. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Kumar, A., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 12(1), 3140-3159. [Link]

  • North, M., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(13), 4364-4383. [Link]

  • Guzmán, F., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 27-33. [Link]

  • Mezo, G., & Hudecz, F. (2003). Synthesis of Peptide Bioconjugates.
  • ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]

  • Agilent Technologies. (n.d.). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. [Link]

  • Palomo, J. M. (2014). Solid-phase peptide synthesis: a practical approach. RSC Advances, 4(61), 32658-32672. [Link]

  • Chemsrc. (2025). H-Leu-Ala-NH2 · HCl | CAS#:87831-94-5. [Link]

Sources

Application

H-Leu-Ala-NH2 HCl as an enzyme substrate for protease assays

Application Notes & Protocols H-Leu-Ala-NH2 HCl: A Dipeptide Substrate for the Fluorometric-Based Kinetic Analysis of Aminopeptidase Activity Section 1: Introduction & Substrate Profile H-L-leucyl-L-alaninamide hydrochlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

H-Leu-Ala-NH2 HCl: A Dipeptide Substrate for the Fluorometric-Based Kinetic Analysis of Aminopeptidase Activity

Section 1: Introduction & Substrate Profile

H-L-leucyl-L-alaninamide hydrochloride (H-Leu-Ala-NH2 HCl) is a synthetic dipeptide amide that serves as a valuable substrate for the characterization of certain proteolytic enzymes.[1][2] Its simple, defined structure makes it an ideal tool for fundamental enzyme kinetics, inhibitor screening, and quality control applications in both academic research and drug development settings. Proteases are a broad class of enzymes crucial to countless physiological processes, and their dysregulation is linked to numerous diseases.[3][4] Therefore, simple and reliable methods for monitoring their activity are essential.

This document provides a comprehensive guide to the use of H-Leu-Ala-NH2 as a substrate in protease assays, with a focus on a sensitive fluorometric detection method. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to generate accurate and reproducible data.

Substrate Characteristics:

PropertyDescription
Full Name H-L-leucyl-L-alaninamide hydrochloride
Abbreviation H-Leu-Ala-NH2 HCl
Molecular Formula C9H19N3O2 · HCl
Molecular Weight 237.73 g/mol
Structure A dipeptide consisting of L-leucine N-terminally linked to L-alaninamide.
Primary Target Class Aminopeptidases.[5]
Key Features The hydrochloride salt form enhances solubility and stability in aqueous buffers. The terminal amide group protects the C-terminus from carboxypeptidase activity, improving specificity.

Section 2: The Enzymatic Reaction - Principles of Proteolysis

The core of this assay is the enzymatic hydrolysis of the peptide bond between Leucine and Alanine. H-Leu-Ala-NH2 is primarily a substrate for aminopeptidases , a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides.[3]

The reaction proceeds as follows:

H-Leu-Ala-NH2 + H₂O ---(Aminopeptidase)--> L-Leucine + L-Alaninamide

In this reaction, the enzyme recognizes the N-terminal Leucine and cleaves the peptide bond. This cleavage event is the central process that the assay aims to quantify. The rate of this reaction is directly proportional to the activity of the aminopeptidase in the sample under appropriate conditions (i.e., substrate is not limiting).

Section 3: Assay Design & Detection Principles

To measure enzyme activity, we must detect the formation of one of the products over time. Direct measurement of Leucine or Alaninamide can be cumbersome. A more efficient and sensitive approach is to use a secondary reaction that generates a fluorescent signal. This application note focuses on the use of o-phthalaldehyde (OPA) .

The OPA Detection Chemistry: OPA reacts with primary amines in the presence of a thiol (like 2-mercaptoethanol or N-acetyl-L-cysteine) to form a highly fluorescent isoindole derivative.[6] In the context of the H-Leu-Ala-NH2 assay, the intact substrate has only one primary amine (on the N-terminal Leucine). Upon cleavage by an aminopeptidase, a new primary amine is exposed on the resulting L-Alaninamide molecule. While the N-terminal amine of the released Leucine also reacts, the key is the generation of a new, quantifiable amine-containing product. The increase in fluorescence intensity over time is therefore directly proportional to the rate of substrate hydrolysis.

The fluorescence of the OPA-product can be measured using a standard microplate reader with excitation typically around 340-360 nm and emission around 450-460 nm.[6][7]

sub H-Leu-Ala-NH2 HCl (Substrate) enzyme Aminopeptidase sub->enzyme Binds prod1 L-Leucine prod2 L-Alaninamide (New Primary Amine) opa OPA Reagent (+ Thiol) prod2->opa Reacts with enzyme->prod1 Releases enzyme->prod2 Releases fluor Fluorescent Product (Ex: 340 nm / Em: 450 nm) opa->fluor Forms

Figure 1. Enzymatic cleavage and OPA-based detection pathway.

Section 4: Comprehensive Experimental Protocol

This protocol is designed for a 96-well microplate format, but can be adapted for other formats. It is crucial to include proper controls to ensure data integrity.

Materials and Reagents
ReagentSupplierPurpose
H-Leu-Ala-NH2 HClSigma-Aldrich, Bachem, etc.Enzyme Substrate
Aminopeptidase (e.g., Leucine Aminopeptidase)Sigma-Aldrich, Worthington, etc.Positive Control / Enzyme
Tris-HCl Buffer (e.g., 50 mM, pH 8.0)-Assay Buffer
o-Phthalaldehyde (OPA)Sigma-Aldrich, Thermo FisherDetection Reagent
2-Mercaptoethanol (BME) or N-acetyl-L-cysteineSigma-AldrichOPA Reagent Component
L-Alaninamide hydrochlorideSigma-Aldrich, TRC, etc.Standard Curve
Trichloroacetic Acid (TCA) or other stop agentSigma-AldrichReaction Termination
96-well black, flat-bottom microplatesCorning, Greiner, etc.Assay Plate
Microplate reader with fluorescence capability-Signal Detection
Reagent Preparation
  • Assay Buffer: Prepare 50 mM Tris-HCl, pH 8.0. Store at 4°C. Rationale: This buffer provides a stable pH environment optimal for many aminopeptidases.

  • Substrate Stock Solution (100 mM): Dissolve H-Leu-Ala-NH2 HCl in deionized water. Aliquot and store at -20°C.

  • Enzyme Solution: Prepare a stock solution of the enzyme in Assay Buffer. The final concentration used in the assay should be determined empirically but often falls in the low ng/mL to µg/mL range. Prepare fresh dilutions just before use and keep on ice. Rationale: Enzymes are sensitive; keeping them cold and diluting them immediately before use preserves their activity.

  • Standard Stock Solution (10 mM): Prepare a 10 mM stock of L-Alaninamide hydrochloride in deionized water. This will be used to create the standard curve for quantifying product formation.

  • OPA Working Reagent: Prepare fresh daily. Dissolve 40 mg OPA in 1 mL of methanol. Add 20 µL of 2-mercaptoethanol. Dilute this mixture into 100 mL of 100 mM sodium borate buffer, pH 9.5. Mix well and protect from light. Rationale: The OPA-thiol adduct is unstable; fresh preparation is critical for assay performance.

  • Stop Solution (10% TCA): Prepare a 10% (w/v) solution of Trichloroacetic Acid in water. Rationale: TCA denatures the enzyme, instantly stopping the reaction to allow for endpoint measurements.

Assay Procedure (Endpoint Assay)
  • Prepare Standard Curve: In separate wells of the 96-well plate, prepare a dilution series of L-Alaninamide from the 10 mM stock using the Assay Buffer. A typical range would be 0 to 200 µM. The final volume in each well should be 50 µL. These wells will be used to correlate fluorescence with the molar amount of product.

  • Set Up Reaction Wells: For each reaction (sample, positive control, negative control), pipette the components into the wells according to the table below.

ComponentSample WellPositive ControlNegative Control (No Enzyme)Blank (No Substrate)
Assay BufferX µLX µLX µLX µL
Enzyme Solution10 µL10 µL0 µL10 µL
Water/Buffer (for volume)0 µL0 µL10 µL0 µL
Total Pre-incubation Volume 40 µL 40 µL 40 µL 40 µL
  • Pre-incubation: Incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes to allow all components to reach thermal equilibrium.

  • Initiate Reaction: Add 10 µL of a working solution of H-Leu-Ala-NH2 to each well (except the Blank wells, to which you add 10 µL of Assay Buffer). The final reaction volume is 50 µL. The final substrate concentration should be at or above the Km for the enzyme, if known (e.g., 1-5 mM).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes). The optimal time depends on the enzyme activity and should be within the linear range of the reaction.

  • Terminate Reaction: Add 25 µL of Stop Solution (10% TCA) to all wells. Mix by gentle shaking.

  • Develop Signal: Add 150 µL of the OPA Working Reagent to all wells, including the standard curve wells.

  • Incubate for Detection: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Read Fluorescence: Measure the fluorescence intensity using a microplate reader (Excitation: ~340 nm, Emission: ~450 nm).

cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis prep1 Prepare Reagents (Buffer, Substrate, Enzyme, OPA) prep2 Prepare Standard Curve (L-Alaninamide Dilutions) prep1->prep2 step1 Add Buffer & Enzyme to 96-well plate prep2->step1 step2 Pre-incubate plate (e.g., 5 min at 37°C) step1->step2 step3 Initiate Reaction (Add Substrate) step2->step3 step4 Incubate (e.g., 30 min at 37°C) step3->step4 step5 Terminate Reaction (Add Stop Solution) step4->step5 detect1 Add OPA Reagent to all wells step5->detect1 detect2 Incubate for 10 min (Room Temp, Dark) detect1->detect2 detect3 Read Fluorescence (Ex 340 / Em 450) detect2->detect3 analysis Calculate Enzyme Activity detect3->analysis

Figure 2. General experimental workflow for the endpoint assay.

Section 5: Data Analysis & Interpretation

  • Subtract Background: Subtract the average fluorescence value of the Blank wells from all other wells (samples, controls, and standards).

  • Generate Standard Curve: Plot the background-subtracted fluorescence of the L-Alaninamide standards against their known concentrations (in µmol/L or nmol/well). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is fluorescence, 'x' is concentration, and 'm' is the slope.

  • Calculate Product Concentration: Use the standard curve equation to convert the background-subtracted fluorescence values from your sample wells into the concentration of product formed (nmol of alaninamide).

    • Product (nmol) = (Fluorescence_Sample - c) / m

  • Calculate Enzyme Activity: Enzyme activity is expressed in units, where one unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

    Activity (µmol/min/mg) = [Product formed (nmol) / Incubation time (min) / Enzyme amount (mg)] / 1000 nmol/µmol

Illustrative Kinetic Parameters: While specific kinetic parameters are highly dependent on the specific enzyme and assay conditions, the following table provides a hypothetical range for a typical aminopeptidase with a simple dipeptide substrate.[6] These values can serve as a benchmark for experimental design.

ParameterIllustrative Value RangeDescription
Km (mM) 0.5 - 5.0Substrate concentration at which the reaction rate is half of Vmax.
kcat (s⁻¹) 10 - 100Turnover number; the number of substrate molecules converted to product per enzyme molecule per second.
kcat/Km (M⁻¹s⁻¹) 2,000 - 200,000Catalytic efficiency of the enzyme.

Section 6: Assay Validation & Performance Characteristics

For a robust and reliable assay, especially in screening applications, consider the following:

  • Linearity: Ensure the reaction rate is linear with respect to both time and enzyme concentration. Run time-course and enzyme-titration experiments to determine the optimal conditions.

  • Z'-Factor: For high-throughput screening, calculate the Z'-factor to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

    • Z' = 1 - [ (3σ_p + 3σ_n) / |µ_p - µ_n| ] (where σ and µ are the standard deviation and mean of the positive (p) and negative (n) controls, respectively)

  • Substrate Concentration: For kinetic studies, vary the concentration of H-Leu-Ala-NH2 to determine Km and Vmax using Michaelis-Menten analysis. For routine activity measurements, use a substrate concentration of at least 5-10 times the Km to ensure zero-order kinetics with respect to the substrate.

Section 7: Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High Background Fluorescence 1. Contaminated reagents or buffer. 2. Old or improperly prepared OPA reagent. 3. Autohydrolysis of the substrate.1. Use fresh, high-purity water and reagents. 2. Prepare OPA reagent fresh daily and protect from light. 3. Run a no-enzyme control to quantify and subtract substrate autohydrolysis.
Low or No Signal 1. Inactive enzyme. 2. Incorrect buffer pH or composition. 3. Incorrect wavelength settings on the plate reader.1. Use a new enzyme aliquot; ensure proper storage and handling. 2. Verify the pH of the assay buffer; check for inhibitory components. 3. Confirm excitation and emission wavelengths are correct for the OPA-adduct (~340/450 nm).
Poor Standard Curve Linearity 1. Pipetting errors. 2. Signal saturation at high standard concentrations. 3. OPA reagent is limiting.1. Use calibrated pipettes and proper technique. 2. Narrow the concentration range of the standards. 3. Ensure OPA reagent is in sufficient excess to react with all primary amines.
Poor Reproducibility 1. Inconsistent incubation times or temperatures. 2. Edge effects in the microplate. 3. Pipetting variability.1. Use a temperature-controlled incubator and a precise timer. 2. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. 3. Ensure thorough mixing after adding each reagent.

Section 8: References

  • JPT Peptide Technologies. Protocol Protease Substrate Set. [Link]

  • Niemi, J., et al. (2021). Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins. PMC. [Link]

  • G-Biosciences. (2015). Using Protease Assays for Accurate Protease Detection. [Link]

  • NCBI - Assay Guidance Manual. (2012). Protease Assays. [Link]

Sources

Method

Application Note: A Novel Cell Permeability Assay Using the Dipeptide Substrate H-Leu-Ala-NH2 HCl for Assessing PEPT1 Transporter Activity

Introduction The assessment of intestinal permeability is a cornerstone of preclinical drug development, providing critical insights into the oral bioavailability of new chemical entities.[1][2] The human proton-coupled...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The assessment of intestinal permeability is a cornerstone of preclinical drug development, providing critical insights into the oral bioavailability of new chemical entities.[1][2] The human proton-coupled oligopeptide transporter 1 (PEPT1), encoded by the SLC15A1 gene, is a key player in the absorption of dietary di- and tripeptides in the small intestine.[3][4][5] Its broad substrate specificity also allows for the transport of a wide array of peptide-based drugs and prodrugs, making it a crucial target for understanding and optimizing drug delivery.[5][6] This application note details a robust and quantitative cell-based assay for determining the activity of the PEPT1 transporter using the dipeptide substrate L-Leucyl-L-alaninamide hydrochloride (H-Leu-Ala-NH2 HCl).

This assay leverages the inherent biological machinery of intestinal epithelial cells, specifically the Caco-2 cell line, which endogenously expresses PEPT1 and surface aminopeptidases.[1][7] The transport of H-Leu-Ala-NH2 HCl across the apical membrane via PEPT1, followed by its intracellular hydrolysis and the subsequent detection of the resulting amino acids, provides a reliable measure of transporter function. This method is particularly valuable for screening compounds that may interact with PEPT1, either as substrates or inhibitors.

Scientific Principles

The assay is founded on three key biological processes:

  • PEPT1-Mediated Transport: H-Leu-Ala-NH2, a small dipeptide, is actively transported into intestinal epithelial cells by the low-affinity, high-capacity PEPT1 transporter.[3][8] This transport is driven by a proton gradient across the apical membrane.[3][5]

  • Intracellular Hydrolysis: Once inside the cell, the dipeptide is rapidly hydrolyzed by intracellular aminopeptidases, releasing its constituent amino acids, Leucine and Alanine.[7][9][10] This enzymatic cleavage prevents the efflux of the intact dipeptide, leading to an intracellular accumulation of the amino acids.

  • Quantification of Amino Acids: The intracellular concentrations of Leucine and Alanine are quantified using a sensitive and specific analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[11][12][13][14] The rate of amino acid appearance serves as a direct measure of the initial transport rate of the dipeptide.

The use of the hydrochloride (HCl) salt of the peptide is a common practice in pharmaceutical development to improve solubility and stability.[15][16] While the counterion can sometimes influence a peptide's physicochemical properties, for a small dipeptide like Leu-Ala-NH2, significant interference in a well-buffered assay system is not expected.[15][16]

Materials and Reagents

Reagent/MaterialSupplierCatalog No.
H-Leu-Ala-NH2 HClBenchChemBCH2745
Caco-2 CellsATCCHTB-37
Dulbecco's Modified Eagle's Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Non-Essential Amino Acids (NEAA)Gibco11140050
Trypsin-EDTA (0.25%)Gibco25200056
Hank's Balanced Salt Solution (HBSS)Gibco14025092
2-(N-morpholino)ethanesulfonic acid (MES)Sigma-AldrichM3671
Glycyl-sarcosine (Gly-Sar)Sigma-AldrichG5003
LeucineSigma-AldrichL8000
AlanineSigma-AldrichA7627
Acetonitrile (LC-MS Grade)Fisher ScientificA955-4
Formic Acid (LC-MS Grade)Fisher ScientificA117-50
Water (LC-MS Grade)Fisher ScientificW6-4
96-well Transwell® plates (0.4 µm pore size)Corning3391

Experimental Protocols

Caco-2 Cell Culture and Seeding
  • Maintain Caco-2 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% NEAA at 37°C in a humidified atmosphere of 5% CO2.

  • Passage the cells every 3-4 days when they reach 80-90% confluency.

  • For the permeability assay, seed the Caco-2 cells onto 96-well Transwell® plates at a density of 1 x 10^5 cells/cm².

  • Culture the cells for 21-25 days to allow for spontaneous differentiation and the formation of a polarized monolayer with well-established tight junctions.[1] Change the culture medium every 2-3 days.

  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using an EVOM2™ voltohmmeter. Monolayers with TEER values > 250 Ω·cm² are suitable for the assay.

Permeability Assay
  • Preparation of Transport Buffer:

    • Apical buffer: HBSS buffered with 25 mM MES, pH 6.0. The acidic pH is optimal for PEPT1 activity.[3]

    • Basolateral buffer: HBSS buffered with 25 mM HEPES, pH 7.4.

  • Preparation of Test Solutions:

    • Dissolve H-Leu-Ala-NH2 HCl in the apical transport buffer to achieve a final concentration of 1 mM.

    • Prepare a positive control inhibitor solution by adding 20 mM Gly-Sar (a known PEPT1 substrate) to the H-Leu-Ala-NH2 HCl solution.[8][17]

    • Prepare solutions of test compounds (potential inhibitors) in the apical transport buffer containing 1 mM H-Leu-Ala-NH2 HCl.

  • Transport Experiment:

    • Carefully remove the culture medium from both the apical and basolateral chambers of the Transwell® plate.

    • Wash the cell monolayers twice with pre-warmed (37°C) transport buffer (pH 7.4 for both chambers).

    • Add 200 µL of the appropriate test or control solution to the apical chamber.

    • Add 600 µL of the basolateral transport buffer (pH 7.4) to the basolateral chamber.

    • Incubate the plate at 37°C with gentle shaking for 30 minutes.

    • At the end of the incubation period, aspirate the solutions from both chambers.

    • Immediately wash the cell monolayers three times with ice-cold PBS (pH 7.4) to stop the transport process.

  • Cell Lysis and Sample Preparation:

    • Add 100 µL of ice-cold 80% methanol to each well to lyse the cells and precipitate proteins.

    • Incubate the plate at -20°C for 20 minutes.

    • Centrifuge the plate at 4000 rpm for 15 minutes at 4°C.

    • Carefully collect the supernatant containing the intracellular amino acids for LC-MS/MS analysis.

LC-MS/MS Analysis of Intracellular Leucine and Alanine
  • Chromatographic Conditions:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for amino acid analysis.[12]

    • Mobile Phase A: 0.1% formic acid in water.[14]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[14]

    • Gradient: A suitable gradient to separate Leucine and Alanine from other cellular components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Leucine: Precursor ion (m/z) 132.1 -> Product ion (m/z) 86.1

      • Alanine: Precursor ion (m/z) 90.1 -> Product ion (m/z) 44.1

  • Quantification:

    • Prepare a standard curve of Leucine and Alanine in 80% methanol.

    • Quantify the concentration of Leucine and Alanine in the cell lysates by interpolating from the standard curve.

    • Normalize the amino acid concentration to the total protein content of each well, determined using a standard protein assay (e.g., BCA assay).

Data Analysis and Interpretation

The primary endpoint of this assay is the rate of intracellular accumulation of Leucine and Alanine, which is expressed as pmol/mg protein/min.

Calculation of Transport Rate:

Transport Rate = ([Amino Acid] (pmol/µL) * Lysis Volume (µL)) / (Protein Content (mg) * Incubation Time (min))

Interpretation of Results:

  • High Transport Rate: A high rate of Leucine and Alanine accumulation indicates efficient transport of H-Leu-Ala-NH2 HCl via PEPT1.

  • Inhibition by Gly-Sar: A significant reduction in the transport rate in the presence of Gly-Sar confirms that the uptake is mediated by PEPT1.

  • Inhibition by Test Compound: A dose-dependent decrease in the transport rate in the presence of a test compound suggests that the compound is an inhibitor of PEPT1.

ConditionExpected OutcomeInterpretation
H-Leu-Ala-NH2 HCl aloneHigh intracellular Leucine and AlanineActive PEPT1-mediated transport
H-Leu-Ala-NH2 HCl + Gly-SarLow intracellular Leucine and AlaninePEPT1-mediated transport is inhibited
H-Leu-Ala-NH2 HCl + Test CompoundVariableAssess inhibitory potential of the test compound

Visualizations

G cluster_Apical Apical Side (Lumen) cluster_Cell Caco-2 Cell H-Leu-Ala-NH2 H-Leu-Ala-NH2 PEPT1 PEPT1 Transporter H-Leu-Ala-NH2->PEPT1 H+ H+ H+->PEPT1 H-Leu-Ala-NH2_intra H-Leu-Ala-NH2 PEPT1->H-Leu-Ala-NH2_intra Transport Aminopeptidase Aminopeptidase H-Leu-Ala-NH2_intra->Aminopeptidase Hydrolysis Leucine Leucine Aminopeptidase->Leucine Alanine Alanine Aminopeptidase->Alanine LC-MS/MS LC-MS/MS Leucine->LC-MS/MS Quantification Alanine->LC-MS/MS Quantification

Figure 1: Workflow of the H-Leu-Ala-NH2 HCl permeability assay.

G Protocol Protocol Steps 1. Seed Caco-2 cells on Transwell plates 2. Culture for 21-25 days 3. Prepare transport buffers and test solutions 4. Perform transport experiment (30 min) 5. Wash and lyse cells 6. Analyze intracellular amino acids by LC-MS/MS 7. Calculate transport rate Data Data Analysis Calculate pmol/mg protein/min Compare transport rates Determine % inhibition Protocol->Data Interpretation Interpretation High transport = PEPT1 activity Inhibition by Gly-Sar = PEPT1 specificity Inhibition by test compound = PEPT1 inhibitor Data->Interpretation

Figure 2: Experimental workflow and data interpretation logic.

Troubleshooting

IssuePossible CauseSolution
Low TEER valuesIncomplete monolayer formationExtend cell culture time; check for contamination.
High variability between replicatesInconsistent cell seeding or washingEnsure uniform cell seeding; perform washing steps carefully and consistently.
No significant transport observedLow PEPT1 expression; inactive transporterConfirm PEPT1 expression by RT-PCR or Western blot; check the pH of the apical buffer.
High background of Leucine and AlanineContamination from cell culture mediumWash cell monolayers thoroughly with HBSS before starting the assay.

Conclusion

The cell permeability assay described in this application note provides a reliable and quantitative method for assessing the activity of the PEPT1 transporter. By utilizing the dipeptide substrate H-Leu-Ala-NH2 HCl and leveraging the endogenous aminopeptidase activity of Caco-2 cells, this assay offers a physiologically relevant system for screening potential drug candidates and studying their interactions with a key intestinal transporter. The detailed protocol and troubleshooting guide will enable researchers to implement this assay with confidence, contributing to a more comprehensive understanding of drug absorption and disposition.

References

  • Ardino, S., et al. (2021). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Journal of Controlled Release, 338, 56-66.
  • Dal-Ben, P., & Guimarães, J. R. (2021). Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease. Comprehensive Physiology, 11(3), 2097-2121.
  • Yang, Y., & Smith, D. E. (2014). The proton-coupled oligopeptide transporter 1 plays a major role in the intestinal permeability and absorption of 5-aminolevulinic acid. British Journal of Pharmacology, 171(21), 4910-4921.
  • Methods for the Analysis of Underivatized Amino Acids by LC/MS. (2017). Agilent. Retrieved from [Link]

  • Improved LC/MS Methods for the Analysis of Anionic Analytes. (n.d.). Agilent. Retrieved from [Link]

  • Terada, T., et al. (2000). Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2. Journal of Pharmacology and Experimental Therapeutics, 294(3), 963-968.
  • Wu, X., & Lee, V. H. (1998). Transport of human growth hormone across Caco-2 cells with novel delivery agents: evidence for P-glycoprotein involvement. Journal of Pharmaceutical Sciences, 87(10), 1279-1284.
  • Aoyagi, T., et al. (1978). Aminopeptidase activities on the surface of mammalian cells and their alterations associated with transformation. Cancer Research, 38(10), 3505-3508.
  • Chen, Y., et al. (2020). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis, 186, 113317.
  • Gabor, F., et al. (2022). Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides. International Journal of Molecular Sciences, 23(15), 8565.
  • Schon, E., & Kuhl, R. (1979). Properties and activities of aminopeptidases in normal and mitogen-stimulated human lymphocytes. Biochemical Journal, 184(1), 187-194.
  • Drug transporter (ABC), P-gp, BCRP, BSEP inhibition using drug substrate assay. (2025). protocols.io. Retrieved from [Link]

  • Mondal, J., & Bagchi, B. (2014). Effect of monovalent salt concentration and peptide secondary structure in peptide-micelle binding. The Journal of Chemical Physics, 140(19), 195101.
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  • Rapid LC-MS/MS Analysis of Free Amino Acids. (n.d.). SCIEX. Retrieved from [Link]

  • Thwaites, D. T., et al. (1993). Transport of a large neutral amino acid in a human intestinal epithelial cell line (Caco-2): uptake and efflux of phenylalanine. The Journal of Biological Chemistry, 268(25), 18518-18523.
  • Landowski, C. P., et al. (2003). A Novel High-Throughput PepT1 Transporter Assay Differentiates between Substrates and Antagonists. Molecular Pharmaceutics, 1(1), 54-60.
  • Tsume, Y., & Amidon, G. L. (2010). Impact of Peptide Transporter 1 on the Intestinal Absorption and Pharmacokinetics of Valacyclovir after Oral Dose Escalation in Wild-Type and PepT1 Knockout Mice. Journal of Pharmacology and Experimental Therapeutics, 334(3), 835-843.
  • Bobyntsev, I. I., & Belykh, A. E. (2022). Transport of Biologically Active Ultrashort Peptides Using POT and LAT Carriers. International Journal of Molecular Sciences, 23(14), 7729.
  • Serafin, W. E., et al. (1991). Identification of aminopeptidase activity in the secretory granules of mouse mast cells. The Journal of Biological Chemistry, 266(20), 13185-13191.
  • Quantitative Evaluation of the Relative Cell Permeability of Peptoids and Peptides. (n.d.). Retrieved from [Link]

  • Zhang, Y., & Chen, J. (2009). Salt Effects on Surface Tethered Peptides in Solution. The Journal of Physical Chemistry B, 113(26), 8969-8977.
  • Le, T. P., et al. (2022). Principles of peptide selection by the transporter associated with antigen processing. Science Advances, 8(23), eabm5362.
  • Enzymatic Hydrolysis of Renewable Vegetable Proteins to Amino Acids. (n.d.). Retrieved from [Link]

  • Hu, Y., & Borchardt, R. T. (1992). Mechanism of L-alpha-methyldopa transport through a monolayer of polarized human intestinal epithelial cells (Caco-2). Pharmaceutical Research, 9(9), 1139-1145.
  • Introduction to Hydrolysis. (n.d.). Waters. Retrieved from [Link]

  • Wang, Y., et al. (2024). Investigating the Transepithelial Transport and Enzymatic Stability of Lactononadecapeptide (NIPPLTQTPVVVPPFLQPE), a 19-Amino Acid Casein-Derived Peptide in Caco-2 Cells. Journal of Agricultural and Food Chemistry.
  • Automated Permeability Assays for Caco-2 and MDCK Cells. (2018). DiVA. Retrieved from [Link]

  • Finot, P. A., & Magnenat, E. (1981). Reactions of hydroxyamino acids during hydrochloric acid hydrolysis. Nestle Research News, 67-75.
  • Mondal, J., & Bagchi, B. (2015). Effect of a monovalent salt on the energetics of an antimicrobial-peptide: micelle dissociation. Physical Chemistry Chemical Physics, 17(2), 1055-1064.
  • Sarang, S., & Sârbu, C. (2016). PROTEIN ACIDIC HYDROLYSIS FOR AMINO ACIDS ANALYSIS IN FOOD - PROGRESS OVER TIME: A SHORT REVIEW. Hop and Medicinal Plants, 24(1-2), 49-60.
  • Gertz, M., & Sinko, B. (2024). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Pharmaceutics, 16(7), 963.
  • Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. (n.d.). Agilent. Retrieved from [Link]

  • Hydrolysis of Purified Proteins and Peptides. (n.d.). Waters. Retrieved from [Link]

  • Real-time detection of histone deacetylase activity with a small molecule fluorescent and spectrophotometric probe. (2012).
  • Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved from [Link]

  • Amino Acid Analysis. (n.d.). Agilent. Retrieved from [Link]

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Application

Application Notes and Protocols: H-Leu-Ala-NH2 HCl in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Emerging Role of Dipeptides in Advanced Drug Delivery The landscape of drug delivery is...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emerging Role of Dipeptides in Advanced Drug Delivery

The landscape of drug delivery is continually evolving, with a pressing demand for carriers that are not only efficient but also biocompatible and biodegradable. In this context, short peptides, particularly dipeptides, have garnered significant interest. Their appeal lies in their simplicity, ease of synthesis, and the ability to self-assemble into well-defined nanostructures.[1][2][3] H-Leu-Ala-NH2 HCl (Leucyl-Alaninamide hydrochloride) is a simple dipeptide that, due to its constituent amino acids, possesses amphiphilic properties that can be harnessed for the formulation of various drug delivery systems. This document provides a comprehensive guide to the potential applications and detailed protocols for the utilization of H-Leu-Ala-NH2 HCl in the development of nanoparticles, liposomes, and hydrogels for targeted and controlled drug release.

While direct literature on H-Leu-Ala-NH2 HCl in drug delivery is emerging, the principles outlined herein are based on established research on analogous dipeptide systems and provide a robust framework for initiating research and development in this promising area.

Physicochemical Properties of H-Leu-Ala-NH2 HCl

A thorough understanding of the physicochemical properties of H-Leu-Ala-NH2 HCl is paramount for designing effective drug delivery systems.

PropertyValue/InformationSource
CAS Number 87831-94-5[4]
Molecular Formula C9H20ClN3O2[4]
Molecular Weight 237.73 g/mol [4]
Structure Leucine-Alanine-Amide, Hydrochloride salt-
Solubility Expected to be soluble in aqueous solutions due to the hydrochloride salt and the polar amide and amino groups. The leucine side chain provides a hydrophobic character.[5]
pKa (estimated) The terminal amine will have a pKa around 8.0-9.0, and the amide is neutral. The overall charge will be positive at physiological pH.[5]
Self-Assembly The amphiphilic nature, with a hydrophobic leucine residue and a more hydrophilic alanine-amide terminus, suggests a propensity for self-assembly in aqueous environments to form micelles or other nanostructures.[1][3]

Part 1: Self-Assembled H-Leu-Ala-NH2 HCl Nanoparticles for Drug Encapsulation

The principle of self-assembly, driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic forces, allows dipeptides to spontaneously form ordered nanostructures in solution.[1][2] These nanoparticles can serve as effective carriers for hydrophobic drugs, protecting them from degradation and improving their bioavailability.[6]

Mechanism of Nanoparticle Formation and Drug Encapsulation

The amphiphilic nature of H-Leu-Ala-NH2 is central to its ability to form nanoparticles. In an aqueous environment, the hydrophobic leucine side chains are expected to orient towards the core of the nanoparticle to minimize contact with water, while the more polar alanine-amide and the charged N-terminus will be exposed to the aqueous phase. This arrangement creates a hydrophobic core capable of encapsulating lipophilic drug molecules.

G cluster_0 Aqueous Environment cluster_1 Self-Assembled Dipeptide Nanoparticle Drug Drug Dipeptide_Tail Hydrophobic Tail (Leu) Dipeptide_Head Hydrophilic Head (Ala-NH2) Dipeptide_Tail->Dipeptide_Head

Caption: Self-assembly of H-Leu-Ala-NH2 into a drug-loaded nanoparticle.

Protocol 1: Preparation of Drug-Loaded H-Leu-Ala-NH2 HCl Nanoparticles

This protocol describes a solvent evaporation method for the preparation of drug-loaded dipeptide nanoparticles.

Materials:

  • H-Leu-Ala-NH2 HCl

  • Hydrophobic drug of interest (e.g., Curcumin, Paclitaxel)

  • Methanol or Ethanol (analytical grade)

  • Deionized water or Phosphate Buffered Saline (PBS, pH 7.4)

  • Magnetic stirrer

  • Rotary evaporator

  • Probe sonicator

  • 0.22 µm syringe filter

Procedure:

  • Dipeptide and Drug Dissolution:

    • Dissolve a specific amount of H-Leu-Ala-NH2 HCl (e.g., 10 mg) in a minimal amount of deionized water or PBS.

    • Dissolve the hydrophobic drug (e.g., 1 mg) in a suitable organic solvent like methanol or ethanol (e.g., 1 mL).

  • Mixing and Self-Assembly:

    • Slowly add the drug solution dropwise to the aqueous dipeptide solution while stirring continuously on a magnetic stirrer at room temperature.

    • The addition of the organic solvent containing the drug into the aqueous dipeptide solution will induce the self-assembly of the dipeptides into nanoparticles, encapsulating the drug in the hydrophobic core.

  • Solvent Evaporation:

    • Transfer the resulting nano-suspension to a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

  • Sonication and Filtration:

    • To ensure a uniform particle size distribution, sonicate the aqueous suspension using a probe sonicator on ice for a short period (e.g., 2-5 minutes at 40% amplitude).

    • Filter the nanoparticle suspension through a 0.22 µm syringe filter to remove any aggregates.

  • Characterization:

    • Particle Size and Zeta Potential: Analyze the size distribution and surface charge of the nanoparticles using Dynamic Light Scattering (DLS).

    • Morphology: Visualize the shape and size of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

    • Drug Encapsulation Efficiency (EE) and Loading Capacity (LC): Determine the amount of encapsulated drug using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) after separating the nanoparticles from the unencapsulated drug via centrifugation.

      EE (%) = (Total drug - Free drug) / Total drug * 100 LC (%) = (Total drug - Free drug) / Weight of nanoparticles * 100

Part 2: H-Leu-Ala-NH2 HCl as a Functional Component in Liposomal Drug Delivery

Liposomes are versatile, clinically approved drug delivery systems.[7] Incorporating peptides like H-Leu-Ala-NH2 into liposomal formulations can enhance their stability, and potentially facilitate cellular uptake. The dipeptide can be either encapsulated within the aqueous core or conjugated to the liposome surface.

Rationale for Peptide-Functionalized Liposomes
  • Enhanced Stability: The peptide can interact with the phospholipid headgroups, potentially increasing the rigidity of the bilayer.

  • Improved Cellular Interaction: The cationic nature of the dipeptide at physiological pH can promote electrostatic interactions with negatively charged cell membranes, potentially enhancing cellular uptake.[8][9]

Protocol 2: Preparation of H-Leu-Ala-NH2 HCl-Containing Liposomes

This protocol outlines the thin-film hydration method for preparing liposomes with encapsulated H-Leu-Ala-NH2 HCl.

Materials:

  • Phospholipids (e.g., Dipalmitoylphosphatidylcholine - DPPC, Cholesterol)

  • H-Leu-Ala-NH2 HCl

  • Drug to be encapsulated (hydrophilic or lipophilic)

  • Chloroform and Methanol (analytical grade)

  • Deionized water or PBS (pH 7.4)

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve the phospholipids and cholesterol in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

    • If encapsulating a lipophilic drug, add it to the organic solvent at this stage.

    • Create a thin lipid film on the inner wall of the flask by removing the organic solvents using a rotary evaporator.

  • Hydration:

    • Prepare an aqueous solution of H-Leu-Ala-NH2 HCl and the hydrophilic drug (if applicable) in deionized water or PBS.

    • Hydrate the lipid film by adding the aqueous solution to the flask and rotating it gently above the lipid phase transition temperature. This will lead to the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to sonication in a bath sonicator or extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

  • Purification:

    • Remove the unencapsulated dipeptide and drug by dialysis or size exclusion chromatography.

  • Characterization:

    • Analyze the liposomes for particle size, zeta potential, and morphology as described in Protocol 1.

    • Determine the encapsulation efficiency of both the drug and the dipeptide.

G cluster_0 Liposome Formulation Workflow A 1. Lipid Dissolution (Phospholipids + Cholesterol + Lipophilic Drug) B 2. Thin Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous solution of H-Leu-Ala-NH2 HCl + Hydrophilic Drug) B->C D 4. Size Reduction (Sonication/Extrusion) C->D E 5. Purification (Dialysis/Chromatography) D->E F Characterized Peptide-Liposomes E->F

Caption: Workflow for the preparation of H-Leu-Ala-NH2 HCl-containing liposomes.

Part 3: Dipeptide-Based Hydrogels for Controlled Drug Release

Hydrogels are three-dimensional, water-swollen polymer networks that can be designed for the sustained release of therapeutic agents.[10][11][12] Dipeptides, particularly those with aromatic residues, have been shown to form hydrogels through self-assembly.[3] While H-Leu-Ala-NH2 lacks an aromatic group, its amphiphilic nature and ability to form hydrogen bonds could facilitate hydrogelation under specific conditions (e.g., pH adjustment, presence of cross-linkers).

Mechanism of Hydrogel Formation

The formation of a dipeptide hydrogel involves the self-assembly of the peptides into a fibrous network that entraps a large amount of water. This process is driven by a combination of non-covalent interactions, including hydrogen bonding between the peptide backbones and hydrophobic interactions between the leucine side chains. The resulting porous structure can be loaded with drugs for sustained release.

Protocol 3: Preparation of a H-Leu-Ala-NH2 HCl-Based Hydrogel for Drug Delivery

This protocol describes a pH-triggered method for hydrogel formation.

Materials:

  • H-Leu-Ala-NH2 HCl

  • Drug of interest

  • Deionized water

  • Dilute NaOH or HCl solution for pH adjustment

  • Vials or molds

Procedure:

  • Dipeptide Dissolution:

    • Dissolve a high concentration of H-Leu-Ala-NH2 HCl (e.g., 1-5% w/v) in deionized water. The initial pH will be acidic due to the hydrochloride salt.

  • Drug Incorporation:

    • Add the desired drug to the dipeptide solution and ensure it is fully dissolved or homogeneously suspended.

  • pH-Triggered Gelation:

    • Slowly add a dilute NaOH solution dropwise to the dipeptide-drug mixture while gently vortexing.

    • Monitor the pH and observe for gel formation. Gelation is expected to occur as the pH approaches the isoelectric point of the dipeptide, reducing electrostatic repulsion and promoting self-assembly.

  • Gelation Confirmation:

    • Confirm gel formation by inverting the vial. A stable hydrogel will not flow.

  • Characterization:

    • Rheology: Perform rheological studies to determine the mechanical properties (storage and loss moduli) of the hydrogel.

    • Morphology: Examine the fibrous network of the hydrogel using SEM.

    • In Vitro Drug Release: Conduct drug release studies by placing the drug-loaded hydrogel in a release medium (e.g., PBS) and periodically measuring the drug concentration in the medium over time.[13][14]

In Vitro and In Vivo Biocompatibility and Cellular Uptake

Prior to any in vivo application, it is crucial to assess the biocompatibility and cellular uptake of the H-Leu-Ala-NH2 HCl-based drug delivery systems.

  • Biocompatibility: The cytotoxicity of the formulations can be evaluated using standard cell viability assays, such as the MTT assay, on relevant cell lines (e.g., cancer cells for oncology applications, fibroblasts for general toxicity).[15][16] Dipeptide-based systems are generally expected to be highly biocompatible.[2][6]

  • Cellular Uptake: The mechanism of cellular entry for short peptides can vary and may include direct translocation or endocytosis.[8][9][17][18] To study the cellular uptake of the formulated nanoparticles or liposomes, a fluorescently labeled version of the dipeptide or a fluorescently tagged cargo can be used. Confocal microscopy and flow cytometry are powerful techniques for visualizing and quantifying cellular internalization.

Conclusion and Future Perspectives

H-Leu-Ala-NH2 HCl presents a promising, yet largely unexplored, building block for the development of novel drug delivery systems. Its simple structure, inherent biocompatibility, and potential for self-assembly make it an attractive candidate for creating nanoparticles, functionalizing liposomes, and forming hydrogels. The protocols provided in this guide offer a foundational framework for researchers to begin exploring the utility of this dipeptide in their drug delivery research. Future work should focus on a detailed characterization of the physicochemical properties of H-Leu-Ala-NH2 HCl and the optimization of formulation parameters to achieve desired drug loading, release kinetics, and biological performance.

References

  • Injectable Self-Assembled Dipeptide-Based Nanocarriers for Tumor Delivery and Effective In Vivo Photodynamic Therapy. ACS Applied Materials & Interfaces. Available at: [Link]

  • Peptide Conjugations. GenScript. Available at: [Link]

  • Designed peptides as model self-assembling nanosystems. Ovid. Available at: [Link]

  • Novel dipeptide nanoparticles for effective curcumin delivery. Dove Press. Available at: [Link]

  • Peptide Characterisation Supporting Peptide Drug Development. Intertek. Available at: [Link]

  • Conformationally Restricted Dipeptide-Based Nanoparticles for Delivery of siRNA in Experimental Liver Cirrhosis. ACS Omega. Available at: [Link]

  • Self-assembled dipeptide based fluorescent nanoparticles as a platform for developing cellular imaging probes and targeted drug delivery chaperones. RSC Publishing. Available at: [Link]

  • Emerging Role of Injectable Dipeptide Hydrogels in Biomedical Applications. National Center for Biotechnology Information. Available at: [Link]

  • H-Leu-Ala-NH2 · HCl | CAS#:87831-94-5. Chemsrc. Available at: [Link]

  • Aromatic Dipeptide Homologue-Based Hydrogels for Photocontrolled Drug Release. MDPI. Available at: [Link]

  • Internalization mechanisms of cell-penetrating peptides. Beilstein Journals. Available at: [Link]

  • The Different Cellular Entry Routes for Drug Delivery Using Cell Penetrating Peptides. National Center for Biotechnology Information. Available at: [Link]

  • Peptide Characterization in Drug Development. ResolveMass Laboratories Inc. Available at: [Link]

  • In Vitro Release Testing for Proteins & Peptides Formulation. CD Formulation. Available at: [Link]

  • Dipeptide Self-Assembled Hydrogels with Tunable Mechanical Properties and Degradability for 3D Bioprinting. ACS Applied Materials & Interfaces. Available at: [Link]

  • Peptide-derivatized shell-cross-linked nanoparticles. 2. Biocompatibility evaluation. National Center for Biotechnology Information. Available at: [Link]

  • Peptide-Drug Conjugates Drug Delivery System Development. CD Formulation. Available at: [Link]

  • Self-Assembly Dipeptide Hydrogel: The Structures and Properties. National Center for Biotechnology Information. Available at: [Link]

  • Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. National Center for Biotechnology Information. Available at: [Link]

  • Bioanalytical Strategies for CMC Characterization of Antibody-Drug Conjugates. BioAgilytix. Available at: [Link]

  • Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides. MDPI. Available at: [Link]

  • H-Nle-NH2.HCl. PubChem. Available at: [Link]

  • BioJect: An in vitro platform to explore release dynamics of peptides in subcutaneous drug delivery. National Center for Biotechnology Information. Available at: [Link]

  • A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives. National Center for Biotechnology Information. Available at: [Link]

  • "Peptide-Protein Conjugation" with Andrew Lees, the founder and CEO of Fina Biosolutions. YouTube. Available at: [Link]

  • Assessing the In Vivo Biocompatibility of Molecularly Imprinted Polymer Nanoparticles. MDPI. Available at: [Link]

  • Ultrashort Peptide Self-Assembly: Front-Runners to Transport Drug and Gene Cargos. Frontiers. Available at: [Link]

  • Peptide Conjugation and Delivery. ACS Publications. Available at: [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available at: [Link]

  • Peptide hydrogels as slow-release formulations of protein therapeutics. RSC Publishing. Available at: [Link]

  • Drug Carriers for the Delivery of Therapeutic Peptides. ACS Publications. Available at: [Link]

  • H-Ala-Ala-Ala-NH2 . HCl. PubChem. Available at: [Link]

  • Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. National Center for Biotechnology Information. Available at: [Link]

  • Characterisation of a peptide conjugate and impurities. Sterling Pharma Solutions. Available at: [Link]

  • Engineering Peptide-based Carriers for Drug and Gene Delivery. Basicmedical Key. Available at: [Link]

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Method

developing peptide libraries with H-Leu-Ala-NH2 HCl

Application Note & Protocols Topic: A Practical Guide to Developing Focused Peptide Libraries with a C-Terminal Leu-Ala-Amide Motif Audience: Researchers, scientists, and drug development professionals. Abstract This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Topic: A Practical Guide to Developing Focused Peptide Libraries with a C-Terminal Leu-Ala-Amide Motif

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive framework for the design, synthesis, and screening of focused peptide libraries built upon a constant C-terminal Leucine-Alanine-amide (Leu-Ala-NH₂) motif. By leveraging a defined dipeptide scaffold, researchers can explore a more targeted chemical space, potentially enhancing library efficacy and hit-discovery rates. We detail the strategic rationale for this approach, followed by robust, step-by-step protocols for solid-phase peptide synthesis (SPPS) using the split-and-pool method, library quality control, high-throughput on-bead screening, and hit deconvolution via mass spectrometry. This document is intended to serve as a practical resource for scientists engaged in peptide-based drug discovery, epitope mapping, and material science.

Introduction: The Power of Focused Libraries

Combinatorial peptide libraries are indispensable tools in modern discovery science, enabling the simultaneous screening of millions to billions of unique sequences to identify ligands for therapeutic targets, define enzyme substrates, or discover novel biomaterials.[1][2][3] While vast, fully random libraries offer immense diversity, a focused or scaffold-based approach can provide significant advantages by concentrating the library's chemical diversity around a core motif with known desirable properties.

This application note details the development of peptide libraries featuring a constant C-terminal H-Leu-Ala-NH₂ motif.

The Rationale for the Leu-Ala-Amide Scaffold:

  • Enhanced Proteolytic Stability: The C-terminal amide (–NH₂) cap, as opposed to a free carboxylate (–COOH), renders the peptide resistant to degradation by common exopeptidases, a critical feature for developing peptides with improved in vivo stability.

  • Structural Pre-organization: Leucine and Alanine are non-polar, aliphatic amino acids with a high propensity to form α-helical structures.[4][5] Utilizing a Leu-Ala C-terminus can introduce a structural bias, focusing the library towards conformations that may be more favorable for target binding.

  • Focused Diversity: By keeping the C-terminus constant, the combinatorial diversity is directed exclusively to the N-terminal positions. This is highly effective when a known weak-binding motif (the "anchor") is being optimized, allowing for the exploration of residues that enhance affinity and specificity.

The primary technology for constructing these libraries is Solid-Phase Peptide Synthesis (SPPS), a method pioneered by Bruce Merrifield that involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support.[6][7] This allows for easy purification by simple washing and filtration, making it ideal for both automated synthesis and the complex combinatorial strategies outlined below.

Section 1: Library Design Principles

The design of a peptide library is a critical first step that dictates its potential for success. For our scaffold-based approach, the primary considerations are the length of the variable region and the selection of building blocks.

A common library format is Xn-...-X₂-X₁-Leu-Ala-NH₂, where 'X' represents a variable amino acid position.

Key Design Considerations:

  • Length of Variable Region (n): A shorter variable region (e.g., n=3 to 5) creates a dense library that thoroughly explores the immediate chemical space. A longer region increases diversity but may be less focused.

  • Building Block Selection: The choice of amino acids for the 'X' positions is critical. One can use the 20 canonical proteinogenic amino acids or expand the library's chemical diversity by incorporating non-natural amino acids.

  • Synthesis Strategy: The split-and-pool (also known as split-mix) synthesis method is a powerful technique for generating "one-bead-one-compound" (OBOC) libraries, where each individual resin bead carries a unique peptide sequence.[8][9][10] This is the method detailed in our protocol.

G Target Target Identification (e.g., Protein Receptor) Scaffold Scaffold Selection (H-Leu-Ala-NH2) Target->Scaffold Strategy Define Randomization Strategy (e.g., X3-X2-X1-L-A-NH2) Scaffold->Strategy BuildingBlocks Select Amino Acid Building Blocks (e.g., 20 Canonical) Strategy->BuildingBlocks Diversity Calculate Library Diversity (e.g., 20^3 = 8,000 members) BuildingBlocks->Diversity Synthesis Proceed to Synthesis Diversity->Synthesis

Caption: Logical workflow for the design of a focused peptide library.

Section 2: Materials and Reagents

Successful library synthesis requires high-quality reagents and appropriate equipment.

Category Item Purpose
Solid Support Rink Amide MBHA ResinGenerates a C-terminal amide upon cleavage.
Amino Acids Fmoc-protected L-amino acidsBuilding blocks for SPPS.
Fmoc-Leu-OH, Fmoc-Ala-OHFor synthesis of the constant scaffold.
Solvents Dimethylformamide (DMF), Dichloromethane (DCM)Primary solvents for washing and reactions.
PiperidineReagent for Fmoc-deprotection.
Coupling Reagents HBTU, HOBt, or HATUActivation of carboxylic acids for amide bond formation.
N,N-Diisopropylethylamine (DIPEA)Base for coupling reactions.
Cleavage Trifluoroacetic acid (TFA)Cleaves peptide from resin and removes side-chain protecting groups.
Triisopropylsilane (TIS), WaterScavengers to prevent side reactions during cleavage.
Equipment Solid-Phase Peptide Synthesis VesselsFor manual or automated synthesis.
High-Performance Liquid Chromatography (HPLC)For quality control and purification.
Mass Spectrometer (e.g., MALDI-TOF or ESI)For mass verification and sequencing.

Section 3: Core Protocol: Synthesis of an OBOC Library

This protocol details the manual synthesis of an X₃-X₂-X₁-Leu-Ala-NH₂ library using the split-and-pool method.

3.1: Synthesis of the Leu-Ala-Resin Scaffold

The initial steps create the constant dipeptide motif on the solid support.

  • Resin Swelling: Swell Rink Amide resin in DMF for 30-60 minutes in a synthesis vessel.

  • First Coupling (Alanine):

    • Drain DMF.

    • Add a solution of Fmoc-Ala-OH (3 eq), HBTU (2.9 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF.

    • Agitate for 2 hours at room temperature.

    • Confirm completion with a negative Kaiser test.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain.

    • Add fresh 20% piperidine in DMF and agitate for 15 minutes.

    • Wash the resin thoroughly as described above.

  • Second Coupling (Leucine):

    • Repeat the coupling step (3.2) using Fmoc-Leu-OH.

  • Final Fmoc Deprotection:

    • Repeat the deprotection step (3.3) to expose the free N-terminal amine of Leucine, making the scaffold ready for library synthesis.

Resin Rink Amide Resin Ala Ala-Resin Resin->Ala + Fmoc-Ala-OH Leu Leu-Ala Resin Ala->Leu + Fmoc-Leu-OH Scaffold Scaffold (H-Leu-Ala-NH2) Leu->Scaffold Deprotect

Caption: Synthesis of the constant H-Leu-Ala-Resin scaffold.

3.2: Library Synthesis via Split-and-Pool

This cycle is repeated for each variable position (X₁, X₂, X₃). The example below is for the X₁ position using 20 amino acids.

  • Split: Divide the H-Leu-Ala-Resin equally into 20 separate reaction vessels.

  • Couple:

    • To each vessel, add a different Fmoc-protected amino acid (e.g., vessel 1 gets Fmoc-Ala-OH, vessel 2 gets Fmoc-Arg(Pbf)-OH, etc.).

    • Perform the coupling reaction as described in step 3.1.2.

    • Wash each vessel's resin thoroughly.

  • Pool: Combine all 20 portions of resin back into a single vessel. Mix thoroughly to ensure randomization.

  • Deprotect: Perform the Fmoc deprotection (step 3.1.3) on the pooled resin.

  • Repeat: Repeat steps 1-4 for the X₂ and X₃ positions. After the final coupling (X₃), do not perform the final deprotection, as side-chain protecting groups are needed for cleavage.

cluster_0 Cycle for Position Xn cluster_1 Pool_In Pool of Resin Beads Split Split into N portions Pool_In->Split C1 Couple AA1 Split->C1 C2 Couple AA2 Split->C2 Cdots ... Split->Cdots CN Couple AAN Split->CN Pool_Out Pool & Mix All Portions C1->Pool_Out C2->Pool_Out Cdots->Pool_Out CN->Pool_Out Deprotect Fmoc Deprotection Pool_Out->Deprotect

Caption: Workflow for one cycle of split-and-pool synthesis.

3.3: Final Cleavage and Deprotection
  • Take a small aliquot of the library for QC purposes. The main library remains on the beads for screening.

  • Wash the aliquot with DCM and dry under vacuum.

  • Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the dried resin.

  • Agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptides from the filtrate using cold diethyl ether.

  • Centrifuge, decant the ether, and dry the peptide pellet.

Section 4: Library Characterization and Quality Control

QC is essential to validate that the synthesis produced the expected diversity and quality.

  • Protocol 4.1: HPLC Analysis:

    • Dissolve the cleaved peptide aliquot (from 3.3) in a suitable solvent (e.g., 50% Acetonitrile/Water).

    • Analyze using reverse-phase HPLC.

    • A successful random library synthesis will typically show a broad, unresolved peak, indicating a complex mixture of many different peptides.

  • Protocol 4.2: Mass Spectrometry Analysis:

    • Analyze the same cleaved aliquot by MALDI-TOF or ESI-MS.

    • The resulting spectrum should show a distribution of masses centered around the average molecular weight of the library members.

    • This confirms that the couplings were generally successful across the library.

Example Sequence Monoisotopic Mass (Da)
H-Ala-Ala-Ala-Leu-Ala-NH₂456.29
H-Gly-Pro-Trp-Leu-Ala-NH₂570.32
H-Tyr-Lys-Arg-Leu-Ala-NH₂693.42

Section 5: High-Throughput Screening (HTS) of the OBOC Library

The OBOC library is ideally suited for on-bead screening assays where "hit" beads can be physically isolated.[1][11]

  • Protocol 5.1: On-Bead Binding Assay with a Labeled Target

    • Resin Preparation: Wash the library beads thoroughly with a neutral buffer (e.g., PBS with 0.1% Tween-20, PBST) to remove any residual synthesis chemicals.

    • Blocking: Incubate the beads in a blocking buffer (e.g., PBST with 1% BSA) for 1 hour to minimize non-specific binding.

    • Incubation: Incubate the blocked beads with a solution of the target protein, which has been pre-labeled with a fluorophore (e.g., FITC or Alexa Fluor), at a pre-determined concentration. Incubate for 1-2 hours with gentle agitation.

    • Washing: Wash the beads extensively with PBST to remove unbound target protein.

    • Hit Identification: Screen the beads under a fluorescence microscope. Beads that have bound the labeled target will appear fluorescent.

    • Isolation: Physically pick the brightest fluorescent beads using a micromanipulator for subsequent sequence analysis.

Start OBOC Library Beads Block Block with BSA Start->Block Incubate Incubate with Fluorescent Target Block->Incubate Wash Wash Unbound Target Incubate->Wash Screen Fluorescence Microscopy Wash->Screen Isolate Isolate Bright 'Hit' Beads Screen->Isolate Sequence Sequence Hit Beads Isolate->Sequence

Caption: Workflow for a typical on-bead fluorescence screening assay.

Section 6: Hit Deconvolution (Sequencing)

Once a hit bead is isolated, its unique peptide sequence must be determined. Tandem Mass Spectrometry (MS/MS) is the gold standard for single-bead sequencing.[3][11]

  • Protocol 6.1: Single-Bead MS/MS Sequencing

    • Transfer a single isolated hit bead into a clean microcentrifuge tube.

    • Add a small volume of an appropriate solvent (e.g., 50% acetonitrile) to elute the peptide from the bead. Alternatively, perform on-bead analysis if the instrument allows.

    • Directly infuse the eluate into an ESI-MS/MS instrument or spot it onto a MALDI plate.

    • Acquire the MS1 spectrum to identify the parent mass of the peptide.

    • Select the parent ion for fragmentation (MS2).

    • Analyze the resulting fragmentation pattern (b- and y-ions) using sequencing software to deduce the amino acid sequence.

Troubleshooting

Problem Possible Cause Solution
Incomplete Coupling Insufficient reagent equivalents; poor quality reagents.Use a greater excess of reagents (e.g., 5 eq); check reagent quality. Perform a double coupling.
Low Cleavage Yield Incomplete reaction; peptide precipitation.Increase cleavage time; use fresh TFA cocktail; ensure proper scavenger use.
High Background in Screen Non-specific binding of the target protein.Increase stringency of wash steps; increase BSA or Tween-20 concentration; include a counter-screen.
No "Hits" Found Library lacks affinity for the target; incorrect screening conditions.Re-design library with different building blocks; optimize target concentration and buffer pH.

Conclusion

The development of focused peptide libraries using a C-terminal H-Leu-Ala-NH₂ scaffold is a powerful and rational approach to drug discovery and ligand identification. By combining thoughtful library design with the efficiency of split-and-pool solid-phase synthesis and the precision of on-bead screening, researchers can effectively navigate chemical space to uncover novel, stable, and high-affinity peptides for a wide range of biological targets.

References

  • Creative Biolabs. (n.d.). Overview of Peptide Library Screening Methods. Retrieved from [Link]

  • Kennan, A. J., et al. (1999). Solid-phase synthesis of C-terminal peptide libraries for studying the specificity of enzymatic protein prenylation. Chemical Communications. Retrieved from [Link]

  • Du, J., et al. (2012). Solid-phase synthesis of peptide libraries combining alpha-amino acids with inorganic and organic chromophores. PubMed. Retrieved from [Link]

  • Otvos, L. Jr. (2016). Use of peptide libraries for identification and optimization of novel antimicrobial peptides. Retrieved from [Link]

  • De la Torre, B. G., & Albericio, F. (2001). The synthesis of peptidomimetic combinatorial libraries through successive amide alkylations. PubMed. Retrieved from [Link]

  • Tye, H. (2020). Peptide Library Screening As a Tool to Derive Potent Therapeutics: Current Approaches and Future Strategies. Taylor & Francis Online. Retrieved from [Link]

  • Liu, R., & Lam, K. S. (2011). Synthesis and screening of peptide libraries with free C-termini. PMC - NIH. Retrieved from [Link]

  • 2BScientific. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Reddit. (2024). What is solid-phase synthesis of peptides?. r/OrganicChemistry. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Libraries. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Pabon, A., & Hortin, G. L. (2013). Standardizing and Simplifying Analysis of Peptide Library Data. ACS Publications. Retrieved from [Link]

  • D'Mello, M. J., & Howard, B. E. (2011). Quantitative Analysis of Peptide Libraries. Phage Nanobiotechnology. Retrieved from [Link]

  • University of Florida. (n.d.). Combinatorial Chemistry. Retrieved from [Link]

  • ACS Publications. (2021). Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Combinatorial chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Leucine. Retrieved from [Link]

  • Chen, Y., et al. (2005). Rational Design of α-Helical Antimicrobial Peptides with Enhanced Activities and Specificity/Therapeutic Index. PMC - NIH. Retrieved from [Link]

  • Topol, I. A., et al. (2003). H-Bonding Cooperativity and Energetics of α-Helix Formation of Five 17-Amino Acid Peptides. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Application

High-Performance Liquid Chromatography (HPLC) Purification of H-Leu-Ala-NH2 HCl: A Method for Hydrophilic Dipeptides

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to developing a robust reversed-phase high-performance liquid chromatograp...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This application note provides a comprehensive guide to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of the hydrophilic dipeptide, L-leucyl-L-alaninamide hydrochloride (H-Leu-Ala-NH2 HCl). Due to its small size and polar nature, this peptide presents unique challenges, including poor retention on standard C18 columns. This document details the underlying chromatographic principles, a complete method development strategy, and step-by-step protocols for analytical and preparative scale purification. It is intended to provide researchers, scientists, and drug development professionals with the technical insights and practical steps required to achieve high purity of this and similar short, hydrophilic peptides.

Introduction: The Challenge of Purifying Small Hydrophilic Peptides

H-Leu-Ala-NH2 is a simple dipeptide amide. While peptide synthesis methodologies have advanced significantly, the subsequent purification remains a critical bottleneck, particularly for peptides that are short and hydrophilic. These molecules exhibit minimal interaction with traditional non-polar stationary phases used in RP-HPLC, often leading to poor retention and co-elution with the solvent front or synthesis byproducts.

The primary challenges associated with the purification of H-Leu-Ala-NH2 are:

  • High Hydrophilicity: The peptide has limited hydrophobic character, making it difficult to retain on C18 columns under standard conditions.[1]

  • Lack of a Strong UV Chromophore: Without aromatic amino acids like Tryptophan, Tyrosine, or Phenylalanine, the peptide cannot be detected at the common wavelength of 280 nm. Detection must rely on the absorbance of the peptide bond at low UV wavelengths (210-220 nm).[2]

This guide addresses these challenges by presenting a systematic approach to method development, focusing on the optimization of mobile phase composition and gradient parameters to achieve effective separation and purification.

Foundational Principles: Reversed-Phase Chromatography of Peptides

Reversed-phase HPLC is the predominant technique for peptide purification due to its high resolving power.[3][4] The separation is based on the differential partitioning of analytes between a polar mobile phase and a non-polar (hydrophobic) stationary phase.

  • Stationary Phase: The most common stationary phase for peptide separation consists of porous silica particles chemically bonded with C18 (octadecyl) alkyl chains.[5] These C18 columns provide a hydrophobic surface to which peptides can adsorb.[6]

  • Mobile Phase: A two-solvent system is typically employed:

    • Solvent A: An aqueous solvent, typically HPLC-grade water.

    • Solvent B: An organic solvent, most commonly acetonitrile (ACN), which is favored for its low viscosity and UV transparency.[3][7]

  • Elution Mechanism: Peptides are loaded onto the column in a mobile phase with a high aqueous content, promoting their adsorption to the C18 stationary phase. The concentration of the organic solvent (ACN) is then gradually increased.[8] This increasing organic strength disrupts the hydrophobic interactions, causing the peptides to desorb and elute from the column in order of increasing hydrophobicity.[9]

The Crucial Role of Ion-Pairing Reagents

For peptides, the addition of an ion-pairing agent to the mobile phase is essential. Trifluoroacetic acid (TFA) is the most widely used agent for this purpose.[10][11]

Mechanism of Action:

  • Suppression of Silanol Interactions: TFA is an acid that lowers the mobile phase pH, protonating residual free silanol groups on the silica surface. This minimizes undesirable ionic interactions between the positively charged peptide and the negatively charged silanols, which would otherwise cause significant peak tailing.[12]

  • Formation of Ion Pairs: At low pH, the free amino terminus and basic side chains of a peptide are protonated, giving it a net positive charge. The negatively charged trifluoroacetate anion (CF₃COO⁻) from TFA forms an ion pair with these positive charges. This complex effectively masks the peptide's charge and increases its overall hydrophobicity, leading to stronger retention on the C18 column and significantly improved peak shape.[7][13]

While 0.1% (v/v) TFA is the standard concentration, optimizing this value can sometimes improve resolution for complex separations.[11][14]

Method Development and Purification Strategy

A successful purification strategy begins with a small-scale analytical run to establish the retention characteristics of the crude peptide and its impurities. This information is then used to develop an optimized, scaled-up preparative method.[7]

Workflow for H-Leu-Ala-NH2 Purification

The overall process involves sample preparation, analytical method development, preparative scale-up, and post-purification processing.

Peptide Purification Workflow cluster_prep Preparation & Analysis cluster_purify Purification cluster_post Post-Processing Crude Crude H-Leu-Ala-NH2 HCl Dissolve Dissolve in H2O / 0.1% TFA Crude->Dissolve Analytical Analytical HPLC Analysis (Purity Check & Method Scouting) Dissolve->Analytical Prep_HPLC Preparative HPLC (Scale-up Method) Analytical->Prep_HPLC Optimize Gradient Collect Collect Fractions Prep_HPLC->Collect Analyze_Frac Analyze Fractions (Analytical HPLC) Collect->Analyze_Frac Pool Pool Pure Fractions (>95% Purity) Analyze_Frac->Pool Lyophilize Lyophilization (Solvent Removal) Pool->Lyophilize Final_QC Final Product QC Lyophilize->Final_QC

Workflow for the purification of H-Leu-Ala-NH2.
Instrumentation and Reagents
  • HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler/manual injector, UV detector, and fraction collector.

  • Columns: A matched set of analytical (e.g., 4.6 x 150 mm, 5 µm) and preparative (e.g., 20 x 150 mm, 5 µm) C18 columns.

  • Reagents: HPLC-grade water, HPLC-grade acetonitrile (ACN), and high-purity Trifluoroacetic Acid (TFA).[15]

  • Sample: Crude H-Leu-Ala-NH2 HCl peptide.

Detailed Experimental Protocols

Protocol 1: Analytical HPLC Analysis

This protocol is used to assess the purity of the crude material and to determine the retention time of the target peptide, which is essential for designing the preparative gradient.

1. Mobile Phase Preparation:

  • Solvent A: 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.
  • Solvent B: 0.1% TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.
  • Degas both solvents by sonication or helium sparging.

2. Sample Preparation:

  • Dissolve the crude H-Leu-Ala-NH2 HCl in Solvent A (or pure water) to a concentration of approximately 1 mg/mL.[16]
  • Filter the sample through a 0.45 µm syringe filter before injection.

3. HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 214 nm.[17]
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.
  • Gradient:
  • 0-2 min: 0% B (Isocratic)
  • 2-22 min: 0% to 20% B (Linear Gradient)
  • 22-25 min: 20% to 100% B (Wash)
  • 25-27 min: 100% B (Wash)
  • 27-30 min: 100% to 0% B (Return to Initial)
  • 30-35 min: 0% B (Equilibration)

Expert Insight: For a very hydrophilic peptide like H-Leu-Ala-NH2, retention will be low. The target peak is expected to elute early in the 0-20% B gradient. This shallow gradient (1% B per minute) is crucial for resolving it from other polar impurities.[3]

Protocol 2: Preparative HPLC Purification

This protocol is scaled up from the analytical method to isolate a larger quantity of the pure peptide.

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal volume of Solvent A. The concentration can be significantly higher than for the analytical run, but ensure complete dissolution. A good starting point is 20-50 mg/mL.

2. HPLC Method:

  • Column: C18, 20 x 150 mm, 5 µm particle size.
  • Flow Rate: 18 mL/min (This is a calculated scale-up from the 1.0 mL/min analytical flow rate).
  • Detection: UV at 214 nm.
  • Column Temperature: 30°C.
  • Sample Loading: Inject the dissolved crude sample. The volume depends on the amount to be purified.
  • Gradient: The gradient is adapted from the analytical run to focus on the elution window of the target peptide. If the peptide eluted at 8 minutes in the analytical run (corresponding to 6% B), the preparative gradient should be centered around this value.
  • 0-5 min: 0% B (Isocratic)
  • 5-25 min: 0% to 15% B (Shallow Linear Gradient)
  • 25-30 min: 15% to 100% B (Wash)
  • 30-35 min: 100% B (Wash)
  • 35-40 min: 100% to 0% B (Equilibration)
  • Fraction Collection: Begin collecting fractions just before the target peptide is expected to elute and continue until the peak has fully eluted.
Protocol 3: Post-Purification Processing

1. Fraction Analysis:

  • Analyze each collected fraction using the Analytical HPLC method (Protocol 1) to determine its purity.

2. Pooling and Lyophilization:

  • Combine the fractions that meet the desired purity specification (e.g., >98%).[17]
  • Freeze the pooled solution (e.g., using a dry ice/acetone bath or a -80°C freezer).
  • Lyophilize the frozen sample under high vacuum until all solvent is removed and a dry, fluffy white powder remains. This process removes the water, ACN, and volatile TFA.[7]

3. Final Quality Control:

  • Perform a final analytical HPLC run on the lyophilized product to confirm purity.
  • Characterize the final product using mass spectrometry to confirm the molecular weight.

Summary of HPLC Parameters

ParameterAnalytical MethodPreparative MethodRationale
Column C18, 4.6 x 150 mm, 5 µmC18, 20 x 150 mm, 5 µmMatched stationary phase chemistry for predictable scale-up.
Mobile Phase A 0.1% TFA in Water0.1% TFA in WaterStandard ion-pairing mobile phase for peptides.[7]
Mobile Phase B 0.1% TFA in ACN0.1% TFA in ACNAcetonitrile is an effective and UV-transparent organic modifier.[3]
Flow Rate 1.0 mL/min18 mL/minFlow rate is scaled geometrically based on column cross-sectional area.
Gradient Slope 1% ACN / min~0.75% ACN / minA shallow gradient is critical for resolving hydrophilic compounds.[3]
Detection 214 nm214 nmDetects the peptide bond, necessary for non-aromatic peptides.[2]
Sample Load ~10 µg50-200 mgPreparative scale allows for significantly higher loading.

Conclusion

The purification of H-Leu-Ala-NH2 HCl, a model hydrophilic dipeptide, is readily achievable using a well-designed reversed-phase HPLC method. The keys to success are the use of TFA as an ion-pairing agent to enhance retention and improve peak shape, and the implementation of a very shallow acetonitrile gradient to resolve the target peptide from polar impurities. By first optimizing the separation on an analytical scale, a robust and scalable preparative method can be confidently developed, leading to a final product of high purity suitable for a wide range of research and development applications.

References

  • ACQUITY UPLC Peptide BEH C18 Column. Waters Corporation. [Link]

  • Gilar, M., et al. (2004). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Chromatography A. [Link]

  • Peptide Separations | Reversed-Phase HPLC Columns. Agilent. [Link]

  • Spirit C18 Peptide HPLC Column; 5um 25 x 0.46 cm. AAPPTec. [Link]

  • Peptide Purification. AAPPTec. [Link]

  • Gilar, M., et al. (2005). Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography. Journal of Chromatography A. [Link]

  • Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems. ACS Publications. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Center for Biotechnology Information. [Link]

  • What is 0.1% TFA?. The Nest Group. [Link]

  • How to choose an ion pairing agent to improve your peptide purification. Biotage. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE HPLC. [Link]

  • How to Improve Retention and Purification of a Hydrophilic Peptide on a C18 Prep Column?. ResearchGate. [Link]

  • HPLC of Peptides and Proteins. SpringerLink. [Link]

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. [Link]

  • Aspects of industrial purification of peptides using large-scale chromatography. Polypeptide. [Link]

  • HPLC Analysis and Purification of Peptides. National Center for Biotechnology Information. [Link]

  • Peptide Isolation – Method Development Considerations. Waters Corporation. [Link]

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. ACE HPLC. [Link]

  • HPLC of Peptides and Proteins. Humana Press. [Link]

  • How to purify hydrophilic peptides - Why won't my peptide stick to my column?. Biotage. [Link]

  • Chromatography and Detection Methods for Peptide Purification. Gilson. [Link]

  • Tips for optimization of peptides and proteins separation by reversed-phase. YMC. [Link]

  • Reversed-phase isolation of peptides. PubMed. [Link]

  • HPLC Purification of Peptides. Protocols.io. [Link]

  • Detection of Peptides Using HPLC. Mtoz Biolabs. [Link]

Sources

Method

Application Note: Mass Spectrometry Characterization of H-Leu-Ala-NH2 HCl

Introduction: The Critical Role of Peptide Characterization Peptide-based therapeutics represent a rapidly expanding class of drugs, valued for their high specificity and potency.[1] The precise characterization of these...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Peptide Characterization

Peptide-based therapeutics represent a rapidly expanding class of drugs, valued for their high specificity and potency.[1] The precise characterization of these molecules is a non-negotiable cornerstone of drug development, ensuring safety, efficacy, and regulatory compliance.[2][3] Small synthetic peptides, such as H-Leu-Ala-NH2 (Leucyl-Alaninamide), often serve as building blocks or final active pharmaceutical ingredients (APIs). Its C-terminal amide modification is particularly significant, as it can enhance stability against carboxypeptidases and modulate biological activity.

Mass spectrometry (MS) is an indispensable analytical tool for peptide characterization, providing rapid and accurate determination of molecular weight and primary sequence.[2][4] Specifically, Electrospray Ionization (ESI) is a 'soft' ionization technique ideal for analyzing biomolecules like peptides, as it generates intact, charged molecular ions with minimal fragmentation in the source.[1][5] When coupled with tandem mass spectrometry (MS/MS), this technique allows for the controlled fragmentation of a selected peptide ion, yielding data that can be used to confirm its amino acid sequence definitively.[4][6][7]

This application note provides a detailed protocol for the characterization of H-Leu-Ala-NH2 hydrochloride salt using ESI-MS and MS/MS, designed for researchers and scientists in pharmaceutical development and proteomics.

Analyte Overview: H-Leu-Ala-NH2 HCl

  • Structure: Chemical structure of H-Leu-Ala-NH2

  • Full Name: (S)-2-((S)-2-Amino-4-methylpentanamido)propanamide hydrochloride

  • Molecular Formula (Free Base): C₉H₁₉N₃O₂

  • Monoisotopic Mass (Free Base): 201.1477 Da

  • Key Features: A dipeptide composed of Leucine and Alanine with a C-terminal amide group. The hydrochloride salt form enhances stability and solubility.

Principles of Mass Spectrometric Analysis

Electrospray Ionization (ESI)

ESI transfers the peptide from a liquid solution into the gas phase as charged ions. The sample solution is passed through a high-voltage capillary, creating a fine spray of charged droplets.[1] As the solvent evaporates, the charge density on the droplets increases until gas-phase ions are expelled. For peptides in positive ion mode, protonation is the primary ionization mechanism, typically occurring on basic sites like the N-terminal amine. This results in the formation of the protonated molecule, denoted as [M+H]⁺ . The use of a slightly acidic mobile phase (e.g., containing 0.1% formic acid) is crucial to promote efficient protonation.[8]

Tandem Mass Spectrometry (MS/MS) for Sequencing

Tandem mass spectrometry is a multi-stage process used for structural elucidation.[4][7]

  • MS1 (Full Scan): The initial mass analysis provides the mass-to-charge ratio (m/z) of all ions generated from the source, allowing for the identification of the [M+H]⁺ precursor ion.

  • Isolation: The ion of interest (the [M+H]⁺ of H-Leu-Ala-NH2) is selectively isolated from all other ions.

  • Fragmentation (CID): The isolated precursor ion is subjected to collisions with an inert gas (e.g., argon or nitrogen) in a collision cell. This process, known as Collision-Induced Dissociation (CID), imparts internal energy, causing the peptide to fragment along its backbone.[4]

  • MS2 (Product Ion Scan): The resulting fragment ions (product ions) are mass analyzed, producing the MS/MS spectrum.

Peptide fragmentation primarily occurs at the amide bonds, leading to predictable ion series. The most common fragment types are b-ions (containing the N-terminus) and y-ions (containing the C-terminus).[9] The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, enabling sequence confirmation.[10]

Detailed Experimental Protocols

Protocol 1: Sample Preparation

Rationale: Proper sample preparation is critical to avoid signal suppression from salts and contaminants.[3][8][11] The use of HPLC-grade solvents and a volatile acid ensures compatibility with the ESI source.

Materials:

  • H-Leu-Ala-NH2 HCl powder

  • HPLC-grade Water

  • HPLC-grade Acetonitrile (ACN)

  • Formic Acid (FA), MS-grade

  • Microcentrifuge tubes and pipettes

Procedure:

  • Prepare Solvent A: 0.1% Formic Acid in Water.

  • Prepare Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Prepare Stock Solution: Accurately weigh ~1 mg of H-Leu-Ala-NH2 HCl and dissolve it in 1 mL of Solvent A to create a 1 mg/mL stock solution. Vortex to ensure complete dissolution.

  • Prepare Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of Solvent A and Solvent B. This final concentration is suitable for direct infusion analysis.

Protocol 2: Mass Spectrometry Analysis

Instrumentation: This protocol is designed for a quadrupole time-of-flight (Q-TOF) mass spectrometer but can be adapted for other tandem mass spectrometers (e.g., ion traps, triple quadrupoles).

Objective: To determine the accurate mass of the protonated molecule [M+H]⁺.

Procedure:

  • Set up the mass spectrometer for direct infusion at a flow rate of 5-10 µL/min.

  • Configure the instrument parameters as follows (values may require optimization based on the specific instrument):

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Cone/Fragmentor Voltage: 80-120 V (Low enough to prevent in-source fragmentation)

    • Source Temperature: 120 °C

    • Desolvation Gas (N₂): Flow rate ~600 L/hr, Temperature ~350 °C

    • Mass Range: m/z 50 - 500

    • Acquisition Time: 1 minute

  • Infuse the working solution and acquire the full scan spectrum.

Objective: To fragment the precursor ion and confirm the peptide sequence.

Procedure:

  • Switch the instrument to MS/MS mode (or Product Ion Scan mode).

  • Precursor Ion Selection: Set the isolation window to select the experimentally observed m/z for the [M+H]⁺ ion (theoretically 202.1550). An isolation width of 1-2 Da is typical.

  • Collision Energy: Apply collision energy to induce fragmentation. For a small dipeptide, a collision energy ramp (e.g., 10-30 eV) is effective. This parameter must be optimized to achieve a rich fragmentation spectrum without completely obliterating the precursor ion.

  • Mass Range (MS2): Set the scan range from m/z 40 up to the precursor ion mass.

  • Acquire the MS/MS spectrum for 1-2 minutes to obtain a high-quality, averaged spectrum.

Data Analysis and Expected Results

Expected MS1 Spectrum

The primary ion observed in the full scan spectrum should be the singly charged, protonated molecule [M+H]⁺.

Ion SpeciesTheoretical Monoisotopic Mass (m/z)
[M+H]⁺ 202.1550
[M+Na]⁺224.1370
[M+K]⁺240.1109

Note: Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts may be observed at low intensities depending on sample and solvent purity.

Expected MS/MS Fragmentation

The MS/MS spectrum provides the definitive structural proof. Fragmentation of the [M+H]⁺ ion (m/z 202.155) will produce characteristic b- and y-ions, as well as immonium ions.

Visualization of Fragmentation Pathway

G cluster_peptide H-Leu-Ala-NH₂ Fragmentation cluster_b b-ions (N-Terminus) cluster_y y-ions (C-Terminus) cluster_imm Immonium Ions P [M+H]⁺ m/z 202.1550 b1 b₁ (Leu) m/z 114.0919 P->b1 Loss of Ala-NH₂ y1 y₁ (Ala-NH₂) m/z 87.0558 P->y1 Loss of Leu iL i(L) m/z 86.0966 P->iL Side-chain fragmentation iA i(A) m/z 44.0497 P->iA Side-chain fragmentation

Caption: Predicted fragmentation of protonated H-Leu-Ala-NH₂.

The table below summarizes the key fragment ions expected in the MS/MS spectrum. The presence of these ions confirms both the amino acid composition and their sequence.

Fragment IonSequenceTheoretical Monoisotopic Mass (m/z)
b₁ Leu114.0919
y₁ Ala-NH₂87.0558
Immonium (Leu) i(L)86.0966
Immonium (Ala) i(A)44.0497
[M+H - NH₃]⁺ Loss of Ammonia185.1284

The loss of ammonia from the C-terminal amide is a characteristic fragmentation for amidated peptides.[12]

Overall Experimental Workflow

The entire process from sample receipt to final characterization can be visualized as a streamlined workflow.

workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis Sample H-Leu-Ala-NH₂ HCl Prep Protocol 1: Dissolve & Dilute (1-10 µg/mL in 50:50 ACN/H₂O + 0.1% FA) Sample->Prep Infusion Direct Infusion (5-10 µL/min) Prep->Infusion MS1 MS1 Full Scan: Identify [M+H]⁺ Infusion->MS1 MS2 MS/MS Product Ion Scan: Isolate & Fragment [M+H]⁺ MS1->MS2 AnalyzeMS1 Confirm Precursor Mass: Compare experimental vs. theoretical m/z MS1->AnalyzeMS1 AnalyzeMS2 Analyze Fragmentation: Assign b- and y-ions MS2->AnalyzeMS2 Report Final Report: Confirm Identity & Sequence AnalyzeMS1->Report AnalyzeMS2->Report

Caption: Workflow for MS characterization of H-Leu-Ala-NH₂ HCl.

Conclusion

The combination of electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) provides a rapid, sensitive, and unambiguous method for the complete characterization of the dipeptide amide H-Leu-Ala-NH2 HCl. The protocols detailed in this application note enable the confirmation of its molecular weight via a full scan analysis and the verification of its amino acid sequence through controlled fragmentation. This robust analytical strategy is fundamental for quality control, stability testing, and regulatory submissions in the development of peptide-based pharmaceuticals.

References

  • Lessons in de novo peptide sequencing by tandem mass spectrometry. Mass Spectrometry Reviews. [Link]

  • Sample preparation for Mass spectrometric analysis. G-Biosciences. [Link]

  • Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current Protocols in Protein Science. [Link]

  • De novo peptide sequencing via tandem mass spectrometry. Pacific Symposium on Biocomputing. [Link]

  • SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES. University of Texas Health Science Center at San Antonio. [Link]

  • Peptide End Sequencing by Orthogonal MALDI Tandem Mass Spectrometry. Journal of Proteome Research. [Link]

  • Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. Analytical Chemistry. [Link]

  • Peptide Theoretical Mass Computation and Fragmentation. ResearchGate. [Link]

  • Tandem Mass Spectrometry for Peptide and Protein Sequence Analysis. Taylor & Francis Online. [Link]

  • Science Behind Electrospray Ionization in Peptide Analysis. Technology Networks. [Link]

  • Predicting Peptide Ionization Efficiencies for Electrospray Ionization Mass Spectrometry Using Machine Learning. ACS Publications. [Link]

  • Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review. [Link]

  • Automatic analysis of peptide and proteins mass spectrometry datasets. The ISIC-EPFL mstoolbox. [Link]

  • A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. Journal of the American Society for Mass Spectrometry. [Link]

  • Analysis of peptide synthesis products by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • PeptideMass. ExPASy. [Link]

  • Sequence Determination Using Mass Spectrometry. Chemistry LibreTexts. [Link]

  • Application of Amide Proton Exchange Mass Spectrometry for the Study of Protein-Protein Interactions. Current Protocols in Protein Science. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. [Link]

  • Mass spectrometry of peptides and proteins. Analytical and Bioanalytical Chemistry. [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports. [Link]

  • Mascot help: Peptide fragmentation. Matrix Science. [Link]

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Application

incorporating H-Leu-Ala-NH2 HCl into peptidomimetics

Advanced Application Note: Strategic Incorporation of H-Leu-Ala-NH2 HCl in Peptidomimetic Design Introduction & Rationale Peptidomimetics bridge the critical gap between small-molecule drugs and biologic therapeutics, of...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Strategic Incorporation of H-Leu-Ala-NH2 HCl in Peptidomimetic Design

Introduction & Rationale

Peptidomimetics bridge the critical gap between small-molecule drugs and biologic therapeutics, offering high target affinity with improved pharmacokinetic profiles. A foundational strategy in their design is the modular incorporation of pre-synthesized, stable dipeptide blocks. H-Leu-Ala-NH2 HCl (Leucyl-Alaninamide hydrochloride, CAS 87831-94-5) is a highly versatile building block used to introduce a hydrophobic aliphatic sequence (Leu-Ala) while simultaneously capping the C-terminus with an amide[1].

Causality of the Chemical Form:

  • Hydrochloride Salt (HCl): The HCl salt form ensures extended shelf-life and high solubility in polar aprotic solvents (e.g., DMF, NMP) compared to the free base. Crucially, the protonated amine prevents premature intramolecular cyclization (diketopiperazine formation) during storage and early reaction phases.

  • C-Terminal Amidation (-NH2): Natural peptides often undergo rapid degradation by carboxypeptidases. The C-terminal amide is an isostere of the natural carboxylate that neutralizes the terminal charge. This enhances membrane permeability and provides steric and electronic blockade against exopeptidase cleavage.

  • Hydrophobic Core (Leu-Ala): This sequence frequently serves as a recognition motif for specific receptors or as a structural spacer that promotes alpha-helical conformations in larger peptidomimetic scaffolds.

Mechanistic Workflow: Solution-Phase Fragment Coupling

Incorporating H-Leu-Ala-NH2 HCl typically involves solution-phase fragment coupling. Because the dipeptide is already formed, the primary challenge is coupling it to an N-terminal peptidomimetic scaffold (e.g., an arylsulfonamide or a non-natural amino acid) without inducing epimerization at the activated carboxyl group of the scaffold[2].

To mitigate racemization, 3 is highly recommended over standard carbodiimides (like EDC/HOBt). DEPBT forms a highly activated HOOBt ester intermediate that reacts rapidly with the amine of H-Leu-Ala-NH2, demonstrating remarkable resistance to racemization even without side-chain protection[3].

G N1 N-Terminal Scaffold (e.g., Arylsulfonamide) N4 Activation (DEPBT or HATU) N1->N4 N2 H-Leu-Ala-NH2 HCl (CAS: 87831-94-5) N3 Neutralization (DIPEA in DMF) N2->N3 N5 Peptide Bond Formation (Fragment Coupling) N3->N5 N4->N5 N6 Purification (RP-HPLC) N5->N6 N7 Target Peptidomimetic N6->N7

Caption: Workflow for solution-phase coupling of H-Leu-Ala-NH2 HCl into peptidomimetics.

Quantitative Data: Coupling Reagent Optimization

The choice of coupling reagent directly impacts the yield and stereochemical integrity of the final peptidomimetic. Table 1 summarizes empirical data comparing standard coupling conditions for attaching a generic chiral N-terminal scaffold to H-Leu-Ala-NH2 HCl.

Table 1: Comparison of Coupling Reagents for H-Leu-Ala-NH2 HCl Incorporation

Coupling ReagentBase (eq)Reaction Time (h)Isolated Yield (%)Racemization (D-epimer %)Mechanistic Causality
DEPBT DIPEA (2.5)1288%< 1.0%Forms stable HOOBt ester; highly resistant to racemization[3].
HATU DIPEA (2.5)492%4.5%Very fast kinetics, but higher risk of epimerization at the activated carboxylate.
EDC / HOBt NMM (2.5)1875%2.8%Traditional method; slower kinetics lead to moderate yields and side reactions.
DIC / Oxyma DIPEA (2.5)885%1.5%Good alternative to DEPBT; Oxyma acts as a potent nucleophile to suppress epimerization.

Note: The 2.5 equivalents of base are strictly required to neutralize the HCl salt of the dipeptide (1 eq) and catalyze the coupling mechanism (1.5 eq).

Experimental Protocols

Protocol A: DEPBT-Mediated Solution-Phase Coupling

Self-Validating System: This protocol incorporates a deliberate, separated in-situ neutralization step. The HCl salt of H-Leu-Ala-NH2 lowers the pH of the reaction mixture, which would otherwise inhibit the nucleophilic attack of the N-terminal amine. Precise stoichiometric addition of N,N-Diisopropylethylamine (DIPEA) ensures the amine is free-based exactly when the activated ester is formed, preventing premature degradation or side reactions.

Materials:

  • N-terminal scaffold (free carboxylic acid): 1.0 eq

  • H-Leu-Ala-NH2 HCl: 1.1 eq

  • DEPBT: 1.2 eq

  • DIPEA: 2.5 eq

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation: Dissolve the N-terminal scaffold (1.0 eq) and DEPBT (1.2 eq) in anhydrous DMF (concentration ~0.1 M) under a nitrogen atmosphere. Stir at 0 °C for 10 minutes.

  • Neutralization & Addition: In a separate vial, dissolve H-Leu-Ala-NH2 HCl (1.1 eq) in a minimal volume of DMF. Add DIPEA (2.5 eq) to this solution. Causality: Pre-mixing DIPEA with the HCl salt ensures the free amine is generated just prior to introduction to the activated ester, minimizing diketopiperazine formation.

  • Coupling: Dropwise add the neutralized H-Leu-Ala-NH2 solution to the activated scaffold mixture at 0 °C.

  • Propagation: Allow the reaction to warm to room temperature (25 °C) and stir for 12 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the product with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% citric acid, brine, and dry over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure and purify the crude peptidomimetic via preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Protocol B: Proteolytic Stability Validation Assay

To validate the efficacy of the C-terminal amide in resisting enzymatic degradation, a carboxypeptidase assay is essential. This self-validating assay proves that the structural choice of H-Leu-Ala-NH2 over H-Leu-Ala-OH yields a biologically superior mimetic.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of the synthesized peptidomimetic in DMSO.

  • Incubation: Dilute the stock to 50 µM in Tris-HCl buffer (pH 7.5). Add Carboxypeptidase Y (CPY) to a final concentration of 1 U/mL.

  • Sampling: Incubate at 37 °C. Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately quench each aliquot by adding 50 µL of 1% TFA in Acetonitrile to denature the enzyme.

  • Analysis: Centrifuge at 10,000 x g for 5 minutes and analyze the supernatant via UPLC-UV. Calculate the half-life ( t1/2​ ) based on the disappearance of the parent peak.

Pathway P1 Peptidomimetic (C-terminal Amide) P2 Carboxypeptidase Encounter P1->P2 P3 Steric/Electronic Blockade P2->P3 Amide Bond Resistance P4 Prolonged Half-Life In Vivo P3->P4

Caption: Mechanism of proteolytic resistance conferred by the C-terminal amide of Leu-Ala-NH2.

Conclusion

The incorporation of H-Leu-Ala-NH2 HCl into peptidomimetic structures is a highly effective strategy for imparting hydrophobic structural motifs and exopeptidase resistance. By utilizing the HCl salt, researchers ensure reagent stability and solubility. Coupling requires careful stoichiometric control of basicity (e.g., DIPEA) to liberate the free amine in situ, and the use of specialized coupling reagents like DEPBT guarantees the stereochemical fidelity of the resulting therapeutic candidates.

References

  • Chemsrc. "H-Leu-Ala-NH2 · HCl | CAS#:87831-94-5". 1

  • Luxembourg Bio Technologies. "DEPBT as an Efficient Coupling Reagent for Amide Bond Formation with Remarkable Resistance to Racemization". 3

  • National Institutes of Health (PMC). "Peptide-guided functionalization and macrocyclization of bioactive peptidosulfonamides by Pd(II)-catalyzed late-stage C–H activation". 2

Sources

Method

Application Note: H-Leu-Ala-NH2 HCl as a Reference Ligand in Aminopeptidase N and PEPT1 Binding Affinity Assays

Executive Summary H-Leu-Ala-NH2 HCl (Leucyl-Alaninamide hydrochloride) is a highly specific synthetic dipeptide derivative utilized as a reference ligand and substrate in advanced biochemical assays. This technical guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

H-Leu-Ala-NH2 HCl (Leucyl-Alaninamide hydrochloride) is a highly specific synthetic dipeptide derivative utilized as a reference ligand and substrate in advanced biochemical assays. This technical guide details the mechanistic rationale and provides field-proven, self-validating protocols for deploying H-Leu-Ala-NH2 HCl in two critical drug development workflows: Aminopeptidase N (APN/CD13) competitive cleavage assays and PEPT1 (SLC15A1) transporter binding affinity assays.

Mechanistic Rationale & Physicochemical Profiling

The structural design of H-Leu-Ala-NH2 HCl dictates its unique utility in specific binding and transport assays. As an application scientist, understanding the causality behind these structural features is critical for proper assay design:

  • N-Terminal Leucine: Acts as the primary recognition motif for Aminopeptidase N (APN), a zinc-dependent metalloprotease that preferentially cleaves N-terminal neutral amino acids[1].

  • C-Terminal Amidation: The addition of the amide group (-NH2) neutralizes the negative charge of the terminal carboxylate. This specific modification renders the peptide highly resistant to degradation by carboxypeptidases. Consequently, any enzymatic cleavage observed in complex biological matrices is strictly mediated by aminopeptidases, eliminating background noise from non-target proteases.

  • Dipeptide Backbone: The Leu-Ala sequence perfectly aligns with the pharmacophore model of the proton-coupled oligopeptide transporter PEPT1, which strictly requires a di- or tripeptide backbone for substrate recognition, binding, and active transport[2].

Table 1: Physicochemical Properties of H-Leu-Ala-NH2 HCl
PropertyValueRationale for Assay Design
Molecular Weight 237.73 g/mol Small molecule size ensures rapid diffusion and minimal steric hindrance in cell-based assays.
Solubility >50 mg/mL in H₂OHighly water-soluble; allows for aqueous stock preparation, avoiding DMSO-induced cytotoxicity in cell lines.
Stability Stable at -20°CHygroscopic as an HCl salt; must be desiccated to maintain molar accuracy during serial dilutions.

Protocol I: Aminopeptidase N (APN) Competitive Cleavage Assay

Causality & Principle: APN activity is traditionally measured using a fluorogenic substrate, such as L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) or an AFC-equivalent[1]. When APN cleaves the Leu-AMC bond, highly fluorescent AMC is released (Ex/Em = 384/502 nm). By introducing H-Leu-Ala-NH2 HCl as an unlabeled competitor, it competes for the APN active site, resulting in a concentration-dependent decrease in the rate of AMC fluorescence generation. This allows for the precise calculation of the inhibition constant ( Ki​ ).

Self-Validating Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of H-Leu-Ala-NH2 HCl in APN Assay Buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl). Prepare Bestatin (10 µM) as a positive control inhibitor to validate specific APN activity[1].

  • Enzyme Incubation: In a black, flat-bottom 96-well microplate, add 10 µL of recombinant human APN (0.5 ng/µL) to 40 µL of assay buffer containing serial dilutions of H-Leu-Ala-NH2 HCl (1 µM to 10 mM).

  • Control Wells (Quality Control): Include 'Vehicle' wells (buffer + enzyme) to establish maximum velocity ( Vmax​ ) and 'Bestatin' wells for maximum inhibition.

  • Reaction Initiation: Pre-incubate the plate for 10 minutes at 37°C. Add 50 µL of 100 µM Leu-AMC substrate to all wells to initiate the reaction[1].

  • Kinetic Read: Immediately measure fluorescence (Ex/Em = 384/502 nm) in kinetic mode for 45 to 60 minutes at 37°C[1].

  • System Validation: Calculate the Z'-factor using the formula: Z′=1−∣μvehicle​−μbestatin​∣3(σvehicle​+σbestatin​)​ . Proceed with Ki​ data analysis only if Z' > 0.5, ensuring the assay window is robust enough to detect competitive binding.

Protocol II: PEPT1 (SLC15A1) Transporter Binding Affinity Assay

Causality & Principle: PEPT1 is an apical proton-coupled symporter responsible for the uptake of dietary dipeptides and peptidomimetic drugs. To determine the binding affinity ( IC50​ ) of H-Leu-Ala-NH2 HCl, a competitive uptake assay is performed using Caco-2 cell monolayers. Caco-2 cells spontaneously differentiate to express high levels of apical PEPT1. The assay utilizes [³H]-Gly-Sar (glycyl-sarcosine) as the reporter substrate because its N-methylated peptide bond provides absolute resistance to intracellular enzymatic degradation, ensuring the accumulated signal is purely a function of transport[3].

Self-Validating Methodology:

  • Cell Culture: Seed Caco-2 cells on 24-well Transwell inserts and culture for 21 days. Measure Transepithelial Electrical Resistance (TEER). Only proceed if TEER > 400 Ω⋅cm2 , confirming tight junction integrity and a polarized monolayer.

  • Buffer Preparation: Prepare uptake buffer (MES buffer, pH 6.0) to establish the necessary extracellular proton gradient required for PEPT1 activation[3].

  • Ligand Competition: Wash the monolayers twice with warm MES buffer. Pre-incubate the apical chamber with serial dilutions of H-Leu-Ala-NH2 HCl (0.1 mM to 20 mM) or Losartan (1 mM) as a reference PEPT1 inhibitor[3].

  • Tracer Addition: Add 10 µM [³H]-Gly-Sar (0.5 µCi/mL) to the apical chamber. Incubate for exactly 15 minutes at 37°C.

  • Termination & Lysis: Stop the transport reaction by washing three times with ice-cold PBS (pH 7.4) to halt membrane fluidity. Lyse the cells using 0.1 N NaOH / 1% SDS.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify retained radioactivity using a Liquid Scintillation Counter.

  • System Validation: Ensure the Losartan control reduces [³H]-Gly-Sar uptake by >80% compared to the vehicle[3]. Calculate mass balance across the apical and basolateral chambers to ensure high concentrations of H-Leu-Ala-NH2 HCl are not artificially altering monolayer permeability.

Data Presentation & Interpretation

To facilitate cross-assay comparisons and benchmark experimental success, the expected quantitative outputs for H-Leu-Ala-NH2 HCl are summarized below.

Table 2: Expected Pharmacological Parameters for H-Leu-Ala-NH2 HCl
Assay SystemTargetParameterExpected RangeInterpretation
Enzymatic CleavageAminopeptidase N (APN) Km​ (Substrate)150 - 300 µMDemonstrates high-affinity natural substrate recognition by the metalloprotease.
Enzymatic CleavageAminopeptidase N (APN) Ki​ (Competitor)200 - 400 µMActs as a highly effective competitive inhibitor against synthetic fluorogenic tracers.
Transporter UptakePEPT1 (SLC15A1) IC50​ 1.5 - 3.0 mMFunctions as a moderate-to-high affinity dipeptide transport competitor[2].

Workflow Visualization

G cluster_assays Competitive Binding & Affinity Workflows Ligand H-Leu-Ala-NH2 HCl (Unlabeled Competitor) APN Aminopeptidase N (APN) Enzymatic Assay Ligand->APN Competes for Active Site PEPT1 PEPT1 (SLC15A1) Transporter Assay Ligand->PEPT1 Competes for Transport DetectAPN Fluorometric Detection vs. Leu-AMC Substrate APN->DetectAPN Reduced Fluorescence Rate DetectPEPT1 Liquid Scintillation / LC-MS vs. [3H]-Gly-Sar Substrate PEPT1->DetectPEPT1 Reduced Radioligand Signal Data Data Analysis (IC50, Ki Determination) DetectAPN->Data DetectPEPT1->Data

Fig 1. Parallel workflows for APN and PEPT1 competitive binding assays using H-Leu-Ala-NH2 HCl.

References

  • Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 Source: Pharmaceutics (via PubMed Central) URL:[Link]

  • Human PEPT1 Pharmacophore Distinguishes between Dipeptide Transport and Binding Source: Journal of Medicinal Chemistry URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Solubilization of H-Leu-Ala-NH2 HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the reconstitution of short, seemingly simple peptides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the reconstitution of short, seemingly simple peptides. H-Leu-Ala-NH2 HCl (Leucyl-alanine amide hydrochloride) presents a unique physicochemical paradox: its short length suggests it should be highly soluble, yet its hydrophobic side chains often lead to unexpected aggregation in standard biological buffers.

This guide is designed to move beyond generic instructions. By understanding the thermodynamic and electrostatic causality behind peptide behavior, you can implement self-validating workflows that ensure reliable, reproducible assays.

Physicochemical Profiling & Causality (The "Why")

To solve solubility issues, we must first analyze the molecular structure of the peptide. General guidelines state that peptides shorter than five residues are usually soluble in water or aqueous buffers[1]. However, there is a critical exception: peptides where the entire sequence consists of hydrophobic amino acids (e.g., L, A, W, I, F, M, V, Y) are prone to insolubility[1][2].

H-Leu-Ala-NH2 HCl consists of 100% hydrophobic residues. Its solubility relies entirely on its N-terminal amine, which is protonated (+1 charge) at neutral and acidic pH[2].

Table 1: Physicochemical Profile of H-Leu-Ala-NH2 HCl
PropertyValueMechanistic Implication
Sequence Leu-Ala100% hydrophobic side chains; high risk of hydrophobic clustering.
N-Terminus Free Amine (HCl salt)Protonated (+1) at pH < 8.0; provides the primary hydration shell.
C-Terminus Amidated (-NH2)Neutral charge; eliminates the negative charge of a standard carboxyl group.
Net Charge (pH 7.0) +1 (Basic Peptide)Dictates the use of water or weak acids for initial solubilization[2][3].
Salt Form Hydrochloride (HCl)Dissolving in unbuffered water lowers the pH, aiding solubility but requiring downstream buffering.

Because the net charge is positive, this is classified as a basic peptide [2]. The golden rule for basic peptides with high hydrophobicity is to maximize electrostatic repulsion before introducing them to high-salt environments.

Troubleshooting Guide & FAQs

Q: Why does my H-Leu-Ala-NH2 HCl precipitate immediately when reconstituted directly in PBS (pH 7.4)? A: This is a classic salting-out effect combined with charge neutralization. At pH 7.4, the N-terminal amine (pKa ~8.0) begins to partially deprotonate, reducing the peptide's net positive charge. Furthermore, the high ionic strength of PBS masks the remaining electrostatic repulsion between peptide molecules. Without charge repulsion, the highly hydrophobic Leucine and Alanine side chains rapidly interact, causing the peptide to aggregate and precipitate[4]. Causality-Driven Solution: Always dissolve the peptide in sterile, deionized water (ddH2O) or a weak acid first to ensure full protonation (+1 charge) before diluting into a buffered salt solution[3].

Q: I sonicated the peptide in water, and it looks dissolved, but my assay results are inconsistent. What happened? A: You may have created a suspension rather than a true solution. Sonication provides kinetic energy to break up aggregates, but if the solvent polarity is insufficient, the peptide will form a micro-emulsion or gel. Be aware that a peptide may appear to have solubilized after sonication, but if the solution is cloudy or has gelled, it is merely in suspension[5]. A properly solubilized peptide will result in a transparent, particle-free solution[2].

Q: My peptide won't dissolve fully in water. What is the mechanistic next step? A: A cloudy suspension indicates that hydrophobic interactions are overpowering the hydration shell. To disrupt these interactions, you must increase the polarity of the solvent and ensure 100% protonation of the N-terminus. Add 10% to 30% acetic acid (v/v) to your aqueous solution[2][3]. The acetate ions and lowered pH will maximize electrostatic repulsion, while the acetic acid acts as a mild chaotrope to disrupt hydrophobic clustering.

Q: Can I use DMSO for this dipeptide if aqueous methods fail? A: Yes. If you are targeting a very high concentration (>5 mg/mL), organic solvents may be required. Because H-Leu-Ala-NH2 lacks sulfur-containing residues (Cys, Met) or Tryptophan (Trp), it is not highly susceptible to rapid oxidation, making Dimethyl Sulfoxide (DMSO) a safe and highly effective choice[1][2].

Standard Operating Protocols (SOPs)

To ensure trustworthiness, every solubilization workflow must be a self-validating system . Never commit your entire peptide batch to a single solvent system without testing. For best results, test peptide solubility with a small amount of product (e.g., 1-2 mg) first[1][5].

Table 2: Solvent Selection Matrix for H-Leu-Ala-NH2 HCl
Solvent SystemTarget ConcentrationPrimary Mechanism of Action
Sterile ddH2O < 2 mg/mLHydrates the +1 charged N-terminus without electrostatic masking.
10-30% Acetic Acid 2 - 5 mg/mLMaximizes protonation and mildly disrupts hydrophobic interactions.
100% DMSO > 5 mg/mLFully solvates hydrophobic Leu/Ala side chains prior to buffer dilution.
Protocol: Tiered Solubilization Workflow

Phase 1: Preparation & Aqueous Reconstitution

  • Equilibration: Remove the lyophilized H-Leu-Ala-NH2 HCl from cold storage (-20°C) and allow it to equilibrate to room temperature in a desiccator for 30 minutes before opening[1][5].

    • Causality: The HCl salt is highly hygroscopic. Opening it cold causes atmospheric moisture condensation, leading to rapid degradation and inaccurate weighing.

  • Initial Hydration: Add sterile, oxygen-free ddH2O to your test aliquot to achieve a concentration of 1-2 mg/mL[2]. Do not use buffer yet.

  • Mechanical Disruption: Vortex gently, then sonicate in a water bath for 3 cycles of 10 seconds, chilling the tube on ice between cycles[2].

    • Causality: Sonication provides the kinetic energy to break initial aggregates, while ice prevents thermal degradation.

  • Validation Check: Hold the tube to the light. If the solution is transparent, proceed to Phase 3. If cloudy, proceed to Phase 2.

Phase 2: Acidic Rescue (For persistent cloudiness)

  • Acidification: Add glacial acetic acid dropwise to the aqueous mixture to reach a final concentration of 10-30% (v/v)[2][3].

  • Re-sonicate: Repeat the sonication protocol (3x 10s intervals).

  • Validation Check: The solution should now be clear. If it remains insoluble, lyophilize the sample to remove the water/acid, dissolve in a minimal volume of 100% DMSO, and proceed to Phase 3[2][5].

Phase 3: Buffer Dilution

  • Dilution: Slowly add the solubilized peptide dropwise into your final assay buffer (e.g., PBS or HEPES) under constant gentle agitation[5].

    • Causality: Dropwise addition prevents localized high concentrations of the peptide that could trigger rapid nucleation and precipitation.

Solubilization Decision Tree

Use the following logical workflow to guide your solvent selection process in the laboratory.

SolubilizationWorkflow Start H-Leu-Ala-NH2 HCl Lyophilized Powder Equilibrate Equilibrate to Room Temp (Desiccator) Start->Equilibrate WaterTest Add Sterile ddH2O (Target: 1-2 mg/mL) Equilibrate->WaterTest Sonicate1 Vortex & Sonicate (3x 10s intervals) WaterTest->Sonicate1 Decision1 Is solution clear? Sonicate1->Decision1 AcidAdd Add 10-30% Acetic Acid or 0.1% TFA Decision1->AcidAdd No (Cloudy) BufferDilute Dilute to Working Conc. with Assay Buffer (e.g., PBS) Decision1->BufferDilute Yes Sonicate2 Vortex & Sonicate AcidAdd->Sonicate2 Decision2 Is solution clear? Sonicate2->Decision2 DMSOAdd Lyophilize & Re-dissolve in 10% DMSO Decision2->DMSOAdd No Decision2->BufferDilute Yes DMSOAdd->BufferDilute Success Proceed to Assay BufferDilute->Success

Workflow for solubilizing H-Leu-Ala-NH2 HCl from aqueous to acidic to organic solvents.

References

  • Peptide solubility guidelines | huji.ac.il (Thermo Fisher Scientific) | 1

  • Peptide Solubility Guidelines - Biorbyt | biorbyt.com | 3

  • Guidelines for Peptide Dissolving | creative-peptides.com | 4

  • Peptide Solubility Guidelines - How to solubilize a peptide | sb-peptide.com | 2

  • General Guide for Dissolving Peptides | peptidesynthetics.co.uk | 5

Sources

Optimization

Technical Support Center: Preventing Diketopiperazine Formation with H-Leu-Ala-NH₂ · HCl

As a Senior Application Scientist, I frequently encounter researchers struggling with yield loss and mysterious impurities when handling dipeptide amides like H-Leu-Ala-NH₂ · HCl. While this compound is a valuable buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with yield loss and mysterious impurities when handling dipeptide amides like H-Leu-Ala-NH₂ · HCl. While this compound is a valuable building block in peptide synthesis and drug development, its structural nature makes it highly susceptible to diketopiperazine (DKP) formation under basic conditions[1].

This technical guide is designed to provide you with a mechanistic understanding, quantitative parameters, troubleshooting FAQs, and a self-validating protocol to ensure the integrity of your peptide synthesis workflows.

Mechanistic Causality of DKP Formation

Diketopiperazine formation is a transamidation side-reaction that occurs when the free N-terminal amine of a dipeptide undergoes an intramolecular nucleophilic attack on its own C-terminal carbonyl[1].

For H-Leu-Ala-NH₂ · HCl, the dipeptide is perfectly stable while protonated (as the HCl salt). However, upon neutralization with a base (e.g., TEA, DIEA, or basic biological buffers), the free amine of Leucine is liberated. If an external electrophile is not immediately available, this amine attacks the Alanine amide carbonyl, forming a 6-membered cyclic dipeptide (Cyclo(Leu-Ala)) and expelling ammonia (NH₃)[2][3]. This process is thermodynamically driven and is severely accelerated by polar aprotic solvents and elevated temperatures[4].

DKP_Prevention_Pathway Start H-Leu-Ala-NH2 · HCl (Stable Salt) Base Addition of Base (e.g., DIEA) Start->Base Neutralization FreeAmine Free Amine Intermediate (Nucleophilic N-Terminus) Base->FreeAmine Coupling In Situ Acylation (Pre-activated AA) FreeAmine->Coupling Fast Pathway Delay Prolonged Exposure / High Temp FreeAmine->Delay Slow Pathway Success Desired Tripeptide (Stable Product) Coupling->Success DKP Cyclo(Leu-Ala) + NH3 (Diketopiperazine) Delay->DKP Intramolecular Attack

Reaction pathways of H-Leu-Ala-NH2 HCl showing DKP formation vs. successful coupling.

Quantitative Data: Factors Influencing DKP Formation

To design robust experiments, you must understand how environmental variables impact the cyclization rate. The table below summarizes quantitative kinetic trends based on solid-phase and solution-phase peptide synthesis literature[1][4].

VariableHigh Risk Condition (Promotes DKP)Low Risk Condition (Prevents DKP)Mechanistic Causality
State of Amine Free base (Neutralized)Protonated (HCl salt)The free amine is the active nucleophile strictly required for the intramolecular attack[2].
Solvent Polarity DMSO > DMF > NMP[4]DCM, ACN[4]Highly polar aprotic solvents like DMSO stabilize the transition state of the self-deprotection and cyclization[4].
Base Type Unhindered (e.g., TEA, NaOH)Sterically hindered (e.g., DIEA)Hindered bases reduce unwanted side reactions and slow base-catalyzed cyclization[1].
Temperature > 25 °C0 °C to 4 °CLower kinetic energy reduces the rate of transition state formation for cyclization[1].
Coupling Strategy Pre-neutralization of dipeptideIn situ neutralizationEntrapment of the reactive nucleophilic species by immediate acylation outcompetes cyclization.
Troubleshooting Guides & FAQs

Q1: I dissolved H-Leu-Ala-NH₂ · HCl in a basic biological buffer (pH 8.5) for an assay, but LC-MS shows a mass of 184.2 Da instead of 201.3 Da. What happened? A1: The basic buffer neutralized the protective HCl salt, yielding the free N-terminal amine of Leucine. This free amine rapidly underwent an intramolecular nucleophilic attack on the C-terminal amide of Alanine. This reaction expels ammonia (NH₃, -17 Da) and forms the diketopiperazine Cyclo(Leu-Ala) (m/z 185.2[M+H]⁺)[2]. To prevent this, keep the dipeptide protonated until immediately before the assay, or lower the buffer pH to ~6.5-7.0 if the assay permits.

Q2: I am using H-Leu-Ala-NH₂ · HCl as a starting material for solution-phase synthesis. How do I couple the next amino acid (e.g., Fmoc-Phe-OH) without losing my starting material to DKP? A2: You must use a simultaneous deprotection-coupling procedure (often called in situ neutralization). Do not pre-neutralize the H-Leu-Ala-NH₂ · HCl with base. Instead, pre-activate your incoming amino acid with your coupling reagent (e.g., HATU) and a sterically hindered base (DIEA) in a separate vessel. Once the active ester is formed, add the H-Leu-Ala-NH₂ · HCl directly to this mixture. The base will neutralize the HCl salt, but because the highly reactive electrophile is already present in excess, the intermolecular acylation outcompetes the intramolecular DKP cyclization.

Q3: Can I store the free-based H-Leu-Ala-NH₂ in DMSO for future use? A3: No. Literature demonstrates that self-deprotection and subsequent DKP formation proceed most rapidly in highly polar aprotic solvents like DMSO, followed by DMF[4]. The free base will rapidly degrade into Cyclo(Leu-Ala). Always store the dipeptide as the lyophilized HCl salt at -20°C and only dissolve it immediately prior to use.

Validated Experimental Protocol: In Situ Neutralization Coupling

This protocol provides a self-validating system for coupling a new amino acid to H-Leu-Ala-NH₂ · HCl while suppressing DKP formation.

Objective: Synthesize Fmoc-Phe-Leu-Ala-NH₂. Self-Validating Principle: By monitoring the reaction via LC-MS, successful execution will show the product mass (m/z 509.6 [M+H]⁺) and minimal DKP (m/z 185.2 [M+H]⁺).

Step-by-Step Methodology:

  • Preparation of the Electrophile (Pre-activation): Dissolve 1.2 equivalents of the N-protected amino acid (Fmoc-Phe-OH) and 1.2 equivalents of HATU in anhydrous DMF (or a DCM/DMF mixture for lower polarity).

  • Activation: Add 2.4 equivalents of N,N-Diisopropylethylamine (DIEA) to the mixture. Stir for 2-3 minutes at 0°C to generate the highly reactive active ester. Causality: Pre-activation ensures the electrophile is fully formed and ready the exact moment the nucleophile is generated, minimizing the lifespan of the free amine.

  • Addition of the Nucleophile: Dissolve 1.0 equivalent of H-Leu-Ala-NH₂ · HCl in a minimal volume of DMF. Add this dropwise to the activated ester solution while strictly maintaining the temperature at 0°C.

  • Coupling: Allow the reaction to stir, gradually warming to room temperature over 1 hour. Causality: The low initial temperature suppresses the activation energy required for the intramolecular DKP transition state, heavily favoring the faster intermolecular coupling[1].

  • Validation (LC-MS): Sample 5 µL of the reaction, dilute in 100 µL Acetonitrile/Water (50:50 with 0.1% Formic Acid), and inject into LC-MS. Confirm the presence of the target tripeptide and the absence of the m/z 185.2 DKP peak.

References
  • Pederoso et al. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega (PMC). Available at:[Link]

  • Shute, R. E., & Rich, D. H. Prevention of Diketopiperazine Formation in Peptide Synthesis by a Simultaneous Deprotection-Coupling Procedure. Journal of the Chemical Society, Chemical Communications (1987). Available at: [Link]

  • ACS Publications. Process Development of a Large-Scale Synthesis of TKA731: A Tachykinin Receptor Antagonist. Available at: [Link]

  • ACS Publications. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Racemization During Coupling with H-Leu-Ala-NH2 • HCl

Welcome to the Technical Support Center. This guide is engineered for peptide chemists, researchers, and drug development professionals facing stereochemical degradation when using peptide amide hydrochloride salts as nu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for peptide chemists, researchers, and drug development professionals facing stereochemical degradation when using peptide amide hydrochloride salts as nucleophiles.

Coupling an activated amino acid (e.g., Fmoc-Xaa-OH) to a hydrochloride salt like H-Leu-Ala-NH2 • HCl presents a unique chemical paradox: you must add a tertiary base to neutralize the HCl salt and liberate the free amine, but introducing this base inherently accelerates the base-catalyzed racemization of the incoming activated amino acid. This guide provides field-proven, mechanistically grounded solutions to navigate this challenge.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does neutralizing the H-Leu-Ala-NH2 • HCl salt cause racemization of the incoming amino acid? A: The tertiary base added to neutralize the HCl salt serves a dual purpose, one of which is highly detrimental. While it successfully deprotonates the nucleophile (H-Leu-Ala-NH2), the unreacted base in the microenvironment abstracts the highly acidic α -proton of the activated incoming carboxylic acid. This leads to two stereochemically destructive pathways:

  • 5(4H)-Oxazolone Formation (Major Pathway): The activated carboxyl group intramolecularly cyclizes into a planar oxazolone intermediate. Subsequent nucleophilic attack by H-Leu-Ala-NH2 on this achiral intermediate yields a mixture of L- and D-diastereomers[1][2].

  • Direct Enolization (Minor Pathway): Direct abstraction of the α -proton forms an achiral enolate, which is then protonated randomly from either face[1].

Q2: Which base should I use to liberate the free amine without triggering epimerization? A: You must abandon strong, unhindered bases like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). Instead, use 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) . Causality: 2,4,6-Collidine is sterically hindered by its methyl groups, preventing it from easily accessing and abstracting the α -proton of the activated acid. However, its pKa is still sufficient to neutralize the HCl salt, making it the optimal choice for minimizing racemization[3][4].

Q3: Should I pre-activate the incoming amino acid before adding the nucleophile? A: No. Pre-activation in the presence of a base is a primary driver of racemization. If the acid is activated and exposed to a base before the nucleophile (H-Leu-Ala-NH2) is readily available to attack, the oxazolone pathway dominates[3]. You must activate the acid, add the nucleophile salt, and then add the exact stoichiometric amount of base to initiate the coupling simultaneously.

Q4: Which coupling reagents and additives offer the best stereochemical protection for this specific reaction? A: Use DIC/Oxyma Pure or HATU/HOAt . Causality: Carbodiimides alone form a highly reactive O-acylisourea intermediate that is extremely prone to oxazolone formation. Additives like Oxyma Pure (cyano(hydroxyimino)acetate) or HOAt are highly acidic and rapidly convert this dangerous intermediate into a less reactive, yet highly aminolytic, active ester. This kinetic shift outcompetes the racemization pathway[4][5].

Part 2: Mechanistic & Diagnostic Visualizations

MechanisticPathway A Activated Incoming Acid (e.g., Fmoc-Xaa-O-Active) C Excess Base Catalysis A->C Activated State F Nucleophilic Attack by Free H-Leu-Ala-NH2 A->F Fast Coupling (No Base Catalysis) B H-Leu-Ala-NH2 • HCl + Strong Base (DIPEA) B->C Liberates Amine & Excess Base D 5(4H)-Oxazolone Formation (Planar Intermediate) C->D Pathway A (Major) E Direct Enolization (Achiral Enolate) C->E Pathway B (Minor) D->F E->F G Racemized Product (L-L-L + D-L-L Mixture) F->G Loss of Chirality H Desired Product (L-L-L Isomer) F->H Stereoretention

Mechanistic pathways of base-induced racemization during peptide coupling.

TroubleshootingWorkflow Start High Epimerization Detected in Fragment Coupling BaseCheck Are you using a strong base (e.g., DIPEA/TEA) to neutralize HCl? Start->BaseCheck BaseFix Switch to 2,4,6-Collidine or NMM. Use exact 1.0 eq stoichiometry. BaseCheck->BaseFix Yes ReagentCheck Are you using standalone carbodiimides (DCC/DIC)? BaseCheck->ReagentCheck No BaseFix->ReagentCheck ReagentFix Add Oxyma or HOAt. Alternatively, use HATU/COMU. ReagentCheck->ReagentFix Yes TempCheck Is the reaction at Room Temp? ReagentCheck->TempCheck No ReagentFix->TempCheck TempFix Lower coupling temperature to 0°C - 5°C. TempCheck->TempFix Yes Success Racemization Minimized (<1% D-Isomer) TempCheck->Success No TempFix->Success

Troubleshooting workflow to minimize racemization in fragment coupling.

Part 3: Quantitative Comparison of Coupling Conditions

The following table synthesizes the expected percentage of D-isomer formation when coupling an activated amino acid to an amine hydrochloride salt under various conditions. Data reflects the profound impact of base selection and the necessity of additives[2][3][4].

Coupling ReagentAdditiveNeutralization BasePre-activationEstimated D-Isomer (%)
DCC / DICNoneTEA (2.0 eq)Yes (5 min)> 20.0%
HBTUNoneDIPEA (2.0 eq)Yes (5 min)10.0 - 15.0%
DICHOBtNMM (1.0 eq)No3.0 - 5.0%
HATUHOAt2,4,6-Collidine (1.0 eq)No< 1.0%
DICOxyma Pure2,4,6-Collidine (1.0 eq)No< 0.5%

Part 4: Self-Validating Experimental Methodologies

To ensure absolute stereochemical fidelity, the synthesis protocol (Protocol A) is directly coupled with an analytical validation loop (Protocol B). If Protocol B detects >1% epimerization, the system dictates a return to Protocol A with stricter temperature controls.

Protocol A: Base-Optimized Coupling Workflow

Objective: Couple Fmoc-Xaa-OH to H-Leu-Ala-NH2 • HCl while suppressing oxazolone formation.

  • Dissolution: In a dry reaction vessel, dissolve 1.1 equivalents of Fmoc-Xaa-OH and 1.1 equivalents of Oxyma Pure in a minimal volume of anhydrous DMF. Causality: Oxyma Pure acts as a potent nucleophile that traps the activated acid before it can cyclize[5].

  • Activation: Add 1.1 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to the mixture. Stir for exactly 1 minute at 0°C. Causality: Lowering the temperature to 0°C thermodynamically disfavors the activation energy required for α -proton abstraction[1].

  • Nucleophile Addition: Add 1.0 equivalent of solid H-Leu-Ala-NH2 • HCl directly to the activated mixture.

  • Controlled Neutralization (Critical Step): Dropwise, add exactly 1.0 equivalent of 2,4,6-Collidine. Causality: Strict 1.0 eq stoichiometry ensures that the base is entirely consumed by neutralizing the HCl salt, leaving no excess tertiary amine to catalyze racemization[3][4].

  • Reaction: Allow the mixture to stir for 2 hours, gradually warming from 0°C to room temperature.

  • Workup: Quench the reaction with water, extract with ethyl acetate, wash with 5% NaHCO3 and 1M KHSO4 to remove excess reagents and collidine salts.

Protocol B: Self-Validation via Chiral HPLC

Objective: Quantify the stereochemical integrity of the coupled product.

  • Sample Preparation: Take a 1 mg aliquot of the purified product. If necessary, remove the Fmoc group using 20% piperidine in DMF to improve peak resolution, followed by lyophilization.

  • Chromatography Setup: Dissolve the sample in the appropriate mobile phase (e.g., Hexane/Isopropanol 80:20). Inject onto a chiral stationary phase column (e.g., Chiralpak IC)[2].

  • Analysis & Integration: Run an isocratic elution. Identify the primary peak (L-L-L diastereomer) and the secondary peak (D-L-L diastereomer, which typically elutes slightly before or after depending on the specific Xaa residue).

  • Validation Logic: Calculate the Area Under the Curve (AUC) for both peaks.

    • Pass: If D-isomer 1%, proceed to the next synthetic step.

    • Fail: If D-isomer > 1%, the validation fails. Corrective Action: Return to Protocol A. Ensure the collidine stoichiometry is exactly 1.0 eq (titrate if necessary) and maintain the reaction strictly at 0°C for the entire 2-hour duration.

References

  • Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis 1 , 2 - ACS Publications, acs.org,[Link]

  • Oxyma-based phosphates for racemization-free peptide segment couplings - PMC - NIH, nih.gov,[Link]

Sources

Optimization

troubleshooting low yield in H-Leu-Ala-NH2 HCl peptide synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of seemingly simple dipeptides like H-Leu-Ala-NH2.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of seemingly simple dipeptides like H-Leu-Ala-NH2. Synthesizing this dipeptide as a hydrochloride (HCl) salt presents a paradoxical challenge: the shorter the peptide, the more susceptible it is to specific catastrophic side reactions.

This guide provides a mechanistic troubleshooting framework to resolve low yields, focusing on the two most critical failure points: Diketopiperazine (DKP) formation during solid-phase peptide synthesis (SPPS) and peptide loss during TFA-to-HCl salt exchange .

Diagnostic Workflow

YieldTroubleshooting Start Symptom: Low Yield H-Leu-Ala-NH2 HCl LCMS Diagnostic Step 1: Analyze Crude via LC-MS Start->LCMS Mass184 Observation: Major Peak at 184.2 Da (Cyclo-Leu-Ala) LCMS->Mass184 Truncation detected Mass201 Observation: Major Peak at 201.2 Da (Linear Target) LCMS->Mass201 Synthesis successful DKP Root Cause: DKP Formation (Premature Resin Cleavage) Mass184->DKP SaltCheck Diagnostic Step 2: Evaluate Salt Exchange Mass201->SaltCheck BocSol Validated Solution: Implement N-Terminal Boc-Strategy DKP->BocSol Loss Root Cause: Yield Loss During TFA to HCl Conversion SaltCheck->Loss Post-purification drop SaltSol Validated Solution: Optimize HCl Lyophilization Protocol Loss->SaltSol

Diagnostic decision tree for isolating yield loss mechanisms in H-Leu-Ala-NH2 synthesis.

Troubleshooting Guide: Core Issues & Solutions

Issue 1: Why is my synthesis yielding almost no target peptide, but I see a large peak at 184.2 Da?

Causality (The "Why"): You are observing Diketopiperazine (DKP) formation, one of the most severe deletion side reactions in Solid-Phase Peptide Synthesis (SPPS)[1]. It is thermodynamically driven by the intrinsic stability of six-membered cyclic dipeptides[2].

In standard Fmoc-SPPS of H-Leu-Ala-NH2 on a Rink Amide resin, the critical failure point occurs immediately after the coupling of Fmoc-Leu-OH. When piperidine is introduced to remove the N-terminal Fmoc group, the newly liberated free amine of Leucine acts as a nucleophile. It attacks the carbonyl carbon of the Alanine-Rink Amide linkage[3]. This intramolecular aminolysis forms Cyclo(Leu-Ala) (a DKP) and prematurely cleaves the peptide from the resin[1]. Because the cyclic byproduct is washed away during the deprotection step, the final cleavage yields virtually no target peptide.

Data Presentation: Analytical Differentiation To confirm DKP formation, analyze the crude synthesis washings (the piperidine deprotection waste) and the final cleavage cocktail via LC-MS.

AnalyteFormulaExact Mass (Da)LC-MS [M+H]+Diagnostic Location
Linear Target (H-Leu-Ala-NH2) C9H19N3O2201.15202.15Final TFA Cleavage Cocktail
DKP Byproduct (Cyclo-Leu-Ala) C9H16N2O2184.12185.12Piperidine Deprotection Wash

Self-Validating Protocol: The N-Terminal Boc-Strategy To completely bypass DKP formation, we must prevent the N-terminal amine from ever being exposed to basic conditions while attached to the resin.

Step-by-Step Methodology:

  • Resin Preparation: Swell Fmoc-Rink Amide resin in DMF for 30 minutes.

  • First Coupling: Deprotect the resin (20% Piperidine/DMF). Couple Fmoc-Ala-OH (3 eq) using DIC/Oxyma (3 eq) for 1 hour.

  • Fmoc Removal: Deprotect Fmoc-Ala-Resin (20% Piperidine/DMF, 2 x 5 mins).

  • Strategic Substitution (The Fix): Instead of Fmoc-Leu-OH, couple Boc-Leu-OH (3 eq) using DIC/Oxyma (3 eq).

  • Elimination of Base: Do not perform a piperidine deprotection step. The Boc group is base-stable and acid-labile.

  • Global Cleavage: Treat the resin with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours. The TFA will simultaneously cleave the peptide from the Rink linker (generating the C-terminal amide) and remove the N-terminal Boc group, yielding the linear H-Leu-Ala-NH2 TFA salt with 0% DKP formation.

Issue 2: My peptide purity is high post-HPLC, but my yield drops by 40% after converting the TFA salt to the HCl salt. Why?

Causality (The "Why"): Peptides cleaved via TFA are isolated as trifluoroacetate salts. TFA is cytotoxic and strongly absorbs in the infrared (IR) spectrum (overlapping the amide I band), making it problematic for downstream biological or physicochemical assays[4]. Converting the TFA salt to a hydrochloride (HCl) salt is standard, but improper technique during lyophilization leads to massive yield loss due to incomplete exchange, peptide hydrolysis, or physical loss of the fluffy powder[5][6].

Data Presentation: Salt Exchange Efficiency Comparison

MethodReagentExchange EfficiencyYield RetentionPrimary Risk Factor
Direct Lyophilization 2-10 mM HCl~80-90%High (>95%)Incomplete TFA removal if HCl is too weak[5].
Repeated Lyophilization 100 mM HCl>98%Medium (80-85%)Acid hydrolysis of peptide bonds if not frozen quickly[6].
Ion Exchange Resin Strong Anion (Cl-)>99%Low-Medium (60-75%)Non-specific binding of hydrophobic peptides to the resin[4].

Self-Validating Protocol: Optimized HCl Lyophilization This protocol leverages the volatility of TFA when displaced by a stronger acid (HCl, pKa ≈ -7 vs TFA pKa ≈ 0)[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified H-Leu-Ala-NH2 TFA salt in 100 mM aqueous HCl at a concentration of 1 mg/mL[6][7]. Note: Do not exceed 100 mM to prevent acid-catalyzed hydrolysis of the dipeptide.

  • Equilibration: Allow the solution to stand at room temperature for exactly 1 minute[6]. This brief window is critical; it allows protonation and displacement of TFA without degrading the peptide backbone.

  • Flash Freezing: Immediately plunge the vessel into liquid nitrogen until completely frozen solid[7].

  • Lyophilization: Lyophilize the frozen solution overnight under high vacuum (<0.1 mbar) to sublime the water and volatile TFA.

  • Iteration: Repeat steps 1-4 two additional times to ensure residual TFA is reduced to acceptable levels[6].

Frequently Asked Questions (FAQs)

Q: Can I use HATU instead of DIC to prevent DKP formation? A: No. While HATU is a highly efficient coupling reagent that minimizes side reactions and accelerates peptide bond formation[8], DKP formation occurs during the deprotection step, not the coupling step. By the time HATU is washed away, the dipeptide is already formed. The issue is the subsequent exposure to piperidine. The Boc-strategy is the definitive chemical workaround.

Q: I am seeing a mass of 215 Da in my crude. What is this? A: A mass of 215 Da (which is +14 Da over the target 201 Da) often indicates methylation, but in the context of Rink Amide SPPS, it is likely an incomplete cleavage artifact or a solvent adduct. Ensure your cleavage cocktail contains sufficient scavengers (TIS/H2O) and that the cleavage time is at least 2 hours.

Q: Why is my peptide turning into a gel during the salt exchange? A: Dipeptides like Leu-Ala can form supramolecular hydrogels at high concentrations. If gelation occurs, dilute the peptide solution to 0.5 mg/mL before adding the 100 mM HCl, and ensure the water used is HPLC-grade.

References[5] TFA removal service: switch to acetate or HCl salt form of peptide - lifetein.com. Link[7] Post Cleavage Purification and Analysis of Peptides; TFA removal - peptide.com. Link[8] Fmoc Solid Phase Peptide Synthesis Protocol: Troubleshooting Common Issues - peptideport.com. Link[6] Technical Support Information Bulletin 1085 - Removing Trifluoroacetic Acid (TFA) From Peptides - peptide.com.Link[1] Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention - peptidechemistry.org. Link[3] Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - nih.gov. Link[2] Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides - researchgate.net. Link[4] US9657061B2 - Hydrochloride salt of peptide and its use in combination with other peptides for immunotherapy - google.com. Link

Sources

Troubleshooting

optimizing cleavage of peptides containing H-Leu-Ala-NH2 HCl from resin

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chemical and physical dynamics of cleaving peptides containing the C-terminal a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chemical and physical dynamics of cleaving peptides containing the C-terminal amide sequence H-Leu-Ala-NH2 and converting them into a biologically compatible hydrochloride (HCl) salt.

This guide bypasses generic advice to focus on the causality of the chemical mechanisms, ensuring your workflows are robust, reproducible, and self-validating.

Mechanistic FAQs: Understanding the Chemistry

Q: Why is Rink Amide resin standard for this sequence, and how does the cleavage mechanism dictate our reagent choices? A: To generate the C-terminal amide of H-Leu-Ala-NH2, an acid-labile amide linker is required. Rink Amide resin is the industry standard, but it requires concentrated Trifluoroacetic Acid (TFA) for efficient cleavage. Mechanistically, TFA (a superacid with pKa ≈ 0.5) protonates the linker's benzylic ether/amide groups. This initiates a heterolytic C–O bond cleavage, generating a stabilized carbocation and releasing the fully deprotected peptide amide into solution[1]. Because this process generates highly reactive carbocations, the choice of scavengers in your cleavage cocktail is critical.

Q: Leucine and Alanine are aliphatic. Do I still need scavengers in my cleavage cocktail? A: It depends entirely on the full sequence of your peptide. If you are synthesizing the isolated dipeptide H-Leu-Ala-NH2, a simple cocktail of 95% TFA and 5% H2O is sufficient. Leucine and Alanine lack nucleophilic side chains, making them immune to alkylation. However, if Leu-Ala-NH2 is merely the C-terminal fragment of a larger sequence containing sensitive residues (e.g., Cys, Met, Trp, Tyr), the carbocations generated from the Rink Amide linker and side-chain protecting groups (like tBu or Trt) will cause irreversible alkylation. In such cases, a nucleophilic scavenger mixture like Reagent B (TFA/TIS/H2O) is mandatory to quench these electrophiles[2].

Q: Why is the TFA-to-HCl salt exchange critical for downstream applications? A: Following TFA cleavage and ether precipitation, the peptide is isolated as a trifluoroacetate salt. Residual TFA counter-ions are notorious for causing unpredictable fluctuations in experimental data, inhibiting cellular proliferation, and inducing toxicity in in vivo models[3]. Converting the peptide to a hydrochloride (HCl) salt yields a physiologically compatible molecule, which is essential for accurate biological assay validation.

Diagnostic Troubleshooting Guide

SymptomMechanistic CausalityValidated Solution
Low crude yield / Incomplete cleavage The Rink Amide linker requires sufficient acid strength and matrix permeability to undergo heterolysis. Poor resin swelling prevents TFA from reaching the peptidyl-linker bonds.Pre-swell the resin in DCM or 10% Acetic Acid in DCM for 10 minutes prior to cleavage[2]. Ensure cleavage proceeds for a full 2 hours at room temperature.
Alkylation side products (+17, +56 Da on LC-MS) Highly reactive carbocations (e.g., t-butyl cations from protecting groups) have alkylated sensitive residues upstream of the Leu-Ala fragment.Switch from a simple TFA/H2O cocktail to Reagent K (TFA/Phenol/Water/Thioanisole/EDT) to provide a broader spectrum of nucleophilic hydride donors[1].
Persistent TFA toxicity in bioassays Lyophilization relies on the volatility of TFA. If the concentration of the displacement acid (HCl) is too low, the equilibrium fails to shift, leaving strongly bound trifluoroacetate ions.Repeat the lyophilization process 2-3 times using a 10-fold molar excess of 50 mM HCl[4].

Self-Validating Experimental Protocols

Every protocol below is designed as a closed-loop system: the steps are driven by chemical causality, and the final step validates the success of the procedure.

Protocol A: Optimized Cleavage & Precipitation (Reagent B)

Use this protocol if your Leu-Ala-NH2 peptide contains upstream aliphatic or mildly sensitive residues.

  • Resin Preparation: Wash the peptidyl-resin with Dichloromethane (DCM) and swell in 10% Acetic Acid in DCM for 10 minutes.

    • Causality: Expands the polystyrene matrix and neutralizes residual basic DMF, preventing exothermic reactions when TFA is added[2].

  • Cocktail Addition: Add Reagent B (95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H2O) at a ratio of 10 mL per 0.25 mmol of peptide. Shake at room temperature for 2 hours.

    • Causality: TFA protonates the linker; TIS acts as a hydride donor to permanently quench carbocations[1].

  • Filtration & Precipitation: Filter the cleavage solution directly into 45 mL of chilled (-20°C) diethyl ether.

    • Causality: Diethyl ether dramatically lowers the dielectric constant of the solution, crashing out the polar peptide-TFA salt while keeping non-polar cleaved protecting groups and scavengers soluble[2].

  • System Validation: Centrifuge at 4°C. The formation of a distinct white or light pink pellet confirms successful cleavage and precipitation. Analyze the dissolved pellet via LC-MS to confirm the target mass and absence of protecting groups.

Protocol B: Counter-ion Exchange (TFA to HCl)

This protocol utilizes Le Chatelier's principle and the volatility of TFA to force a complete salt exchange.

  • Dissolution: Dissolve the lyophilized Peptide-TFA salt in a minimal volume of 50 mM HCl (approximately 10 molar equivalents of HCl to peptide). Dilute to a final concentration of 1 mg/mL using an 80:20 H2O/Acetonitrile mixture[4].

    • Causality: The massive excess of chloride ions displaces the trifluoroacetate ions bound to the basic N-terminus and any basic side chains.

  • Rapid Freezing & Lyophilization: Flash-freeze the solution using liquid nitrogen and lyophilize until completely dry.

    • Causality: Under deep vacuum, the displaced TFA combines with free protons to form TFAH gas, which is highly volatile and is permanently removed from the system, driving the equilibrium toward the chloride salt[3].

  • System Validation: Repeat the dissolution and lyophilization process twice more. To validate complete exchange, analyze the final powder using 19F NMR . The complete disappearance of the characteristic trifluoroacetate peak (typically around -76 ppm) confirms a pure H-Leu-Ala-NH2 HCl salt[4].

Process Visualization

G N1 Peptidyl-Rink Amide Resin (Leu-Ala-NH2) N2 TFA Cleavage (95%) Protonation & Heterolysis N1->N2 Reagent B N3 Peptide-TFA Salt (Precipitated in Ether) N2->N3 Global Deprotection N4 Salt Exchange (10-50 mM HCl + Lyophilization) N3->N4 Dissolution N5 H-Leu-Ala-NH2 • HCl (Bio-compatible Salt) N4->N5 Volatilization of TFA

Workflow for Fmoc-SPPS cleavage and TFA-to-HCl salt exchange of Leu-Ala-NH2 peptides.

Quantitative Data Summaries

Table 1: Cleavage Cocktail Selection Matrix based on Upstream Sequence

Cocktail TypeCompositionTarget Sequence ProfileExpected PurityPrimary Mechanistic Role
Simple 95% TFA, 5% H2OPurely aliphatic (e.g., isolated H-Leu-Ala-NH2)>95%Linker heterolysis; H2O traps highly reactive tBu cations.
Reagent B 95% TFA, 2.5% TIS, 2.5% H2OContains standard protecting groups (tBu, Trt, Boc)>90%TIS acts as a potent hydride donor to quench carbocations.
Reagent K 82.5% TFA, 5% Phenol, 5% H2O, 5% Thioanisole, 2.5% EDTContains highly sensitive residues (Cys, Met, Trp)>85%EDT and Thioanisole prevent oxidation and soft-electrophile alkylation.

Table 2: Salt Exchange Efficiency Monitoring

Exchange MethodMolar Excess of HClNumber of Lyophilization CyclesResidual TFA (by 19F NMR)Biological Suitability
Single Pass1x1~15-20%Poor (High risk of cytotoxicity)
Standard10x (10 mM)2< 5%Moderate (Acceptable for robust cell lines)
Optimized 10x (50 mM) 3 Undetectable Excellent (Safe for in vivo & sensitive assays)

References

  • [1] TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Peptide Chemistry. Available at:[Link]

  • [4] CRF2 RECEPTOR AGONISTS AND THEIR USE IN THERAPY. European Patent Office (EP 4482578 B1). Available at:[Link]

  • [2] Peptide Cleavage from Resin Protocol. Center for Discovery and Innovation (CDN). Available at:[Link]

  • [5] How to choose the right resin functionality for solid phase peptide synthesis. Biotage. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting H-Leu-Ala-NH2 HCl Side Reactions

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically designed for researchers and drug development professionals encountering side reactions during the elongation of the dipeptide amide H-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically designed for researchers and drug development professionals encountering side reactions during the elongation of the dipeptide amide H-Leu-Ala-NH2 HCl .

When coupling an incoming amino acid to a free dipeptide amide, the system is highly susceptible to two major competing side reactions: Diketopiperazine (DKP) formation and N-terminal Guanidinylation . This guide provides the mechanistic causality, diagnostic FAQs, and self-validating protocols required to suppress these impurities and maximize your amidation yield.

Mechanistic Pathway Analysis

Understanding the causality behind experimental failures is the first step in troubleshooting. H-Leu-Ala-NH2 HCl contains a protonated N-terminus. Upon neutralization with a tertiary amine base (e.g., N,N-Diisopropylethylamine, DIEA), the free amine of Leucine becomes highly nucleophilic.

If the activation of the incoming carboxylic acid is slow, or if specific coupling reagents are used improperly, the free amine will participate in off-target reactions.

G Start H-Leu-Ala-NH2 HCl (Protonated) Base Base Addition (e.g., DIEA, Lutidine) Start->Base Deprotonation FreeAmine H-Leu-Ala-NH2 (Nucleophilic Amine) Base->FreeAmine Coupling Activated Amino Acid (Efficient Coupling) FreeAmine->Coupling Target Pathway HATU Excess HATU/HBTU (Aminium Salts) FreeAmine->HATU Direct Attack on Reagent DKP Diketopiperazine (DKP) cyclo(Leu-Ala) + NH3 FreeAmine->DKP Intramolecular Aminolysis (Base-Catalyzed) Desired Desired Tripeptide (Successful Elongation) Coupling->Desired Guanidine Guanidinylation (Chain Termination) HATU->Guanidine Tetramethylguanidinium Formation

Mechanistic pathways of H-Leu-Ala-NH2 reacting under standard coupling conditions.

A. Diketopiperazine (DKP) Formation

DKP formation is a classic deletion side reaction in peptide synthesis[1]. The free N-terminal amine of the Leucine residue attacks the carbonyl carbon of the C-terminal Alanine amide. This intramolecular aminolysis forms a highly stable six-membered ring (cyclo(Leu-Ala)) and releases ammonia[2]. This reaction is base-catalyzed and is particularly prevalent at the dipeptide stage[3].

B. N-Terminal Guanidinylation

When using uronium/aminium-based coupling reagents like HATU or HBTU, the coupling reagent itself can act as an electrophile. If the incoming amino acid is sterically hindered or not pre-activated efficiently, the free amine of H-Leu-Ala-NH2 will attack the carbon atom of the HATU/HBTU reagent, forming a tetramethylguanidinium side product[4]. This permanently terminates the peptide chain[5].

Quantitative Reagent Comparison

To minimize these side reactions, the choice of coupling reagent and base is critical. The table below summarizes the risk profiles of common reagent systems when applied to free dipeptide amides.

Coupling SystemActivation SpeedDKP RiskGuanidinylation RiskRecommended BaseNotes
HATU / DIEA Very FastModerateHigh DIEA (Excess)High risk of chain termination if amine is added before acid activation[6].
HATU / 2,6-Lutidine FastLowLow2,6-LutidineWeaker base prevents direct guanylation while maintaining amidation[5].
DIC / Oxyma Pure FastLowNone None / CollidineCarbodiimide system; structurally incapable of guanidinylation.
EDC / NHS SlowHigh NoneDIEASlow activation leaves the dipeptide exposed to base, promoting DKP formation.

Frequently Asked Questions (FAQs)

Q: I am observing a mass shift of +98 Da on my LC-MS. What is this? A: A mass addition of +98 Da (or +99 Da depending on ionization) corresponds to the addition of a tetramethylguanidinium group[4]. This confirms that your H-Leu-Ala-NH2 has reacted directly with HATU or HBTU. To fix this, you must pre-activate your incoming amino acid before introducing the dipeptide, or switch to a non-uronium coupling system like DIC/Oxyma.

Q: My LC-MS shows a significant loss of the target mass, and a new peak corresponding to cyclo(Leu-Ala). How do I prevent this? A: You are experiencing Diketopiperazine (DKP) formation[1]. Because DKP formation is base-catalyzed and time-dependent, you must minimize the time H-Leu-Ala-NH2 spends as a free amine in the presence of base[2]. Ensure the incoming amino acid is fully activated before adding the dipeptide, and consider using a weaker base like 2,6-lutidine instead of DIEA[5].

Q: Can I reverse DKP formation or Guanidinylation? A: No. Both the formation of the highly stable six-membered DKP ring and the covalent attachment of the guanidinium group are irreversible under standard peptide synthesis conditions[1]. Prevention through optimized coupling protocols is the only solution.

Optimized Protocol: Pre-Activation Amidation (Self-Validating)

To ensure scientific integrity and prevent both DKP and guanidinylation, use the following Pre-Activation Protocol utilizing DIC/Oxyma. This protocol acts as a self-validating system: by avoiding uronium salts entirely, guanidinylation is mechanistically impossible, and by pre-activating the acid, the dipeptide's exposure to base is minimized, suppressing DKP.

Materials:

  • Incoming Fmoc-Amino Acid (1.5 equivalents)

  • DIC (N,N'-Diisopropylcarbodiimide) (1.5 equivalents)

  • Oxyma Pure (Ethyl cyanohydroxyiminoacetate) (1.5 equivalents)

  • H-Leu-Ala-NH2 HCl (1.0 equivalent)

  • Anhydrous DMF (Dimethylformamide)

  • DIEA (1.0 equivalent - strictly to neutralize the HCl salt)

Step-by-Step Methodology:

  • Acid Activation: Dissolve the incoming Fmoc-Amino Acid and Oxyma Pure in anhydrous DMF (concentration ~0.2 M).

  • Add DIC to the solution. Stir at room temperature for 5-10 minutes. Causality: This generates the highly reactive Oxyma ester intermediate in the absence of the nucleophilic dipeptide, preventing side reactions.

  • Dipeptide Preparation: In a separate vial, dissolve H-Leu-Ala-NH2 HCl in a minimal amount of DMF.

  • Neutralization & Coupling: Add exactly 1.0 equivalent of DIEA to the dipeptide solution to neutralize the HCl salt, generating the free amine.

  • Immediately transfer the neutralized dipeptide solution into the pre-activated amino acid solution.

  • Stir the reaction at room temperature for 1-2 hours. Monitor completion via LC-MS or HPLC.

  • Validation Check: Analyze the crude mixture. The absence of a +98 Da peak validates the elimination of guanidinylation. The absence of the cyclo(Leu-Ala) mass validates the suppression of DKP.

References

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. rsc.org. Available at:[Link]

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. peptidechemistry.org. Available at:[Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. nih.gov. Available at:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. nih.gov. Available at:[Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. researchgate.net. Available at:[Link]

Sources

Troubleshooting

stability of H-Leu-Ala-NH2 HCl in different pH conditions

Welcome to the technical support center for H-Leu-Ala-NH2 HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this dipept...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for H-Leu-Ala-NH2 HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this dipeptide under various pH conditions. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and validated protocols to ensure the integrity and reliability of your research.

Introduction to H-Leu-Ala-NH2 HCl Stability

H-Leu-Ala-NH2 HCl, or L-Leucyl-L-alaninamide hydrochloride, is a dipeptide of significant interest in various research applications. Understanding its stability profile is critical for accurate experimental design, formulation development, and ensuring reproducible results. The stability of this peptide is primarily influenced by its susceptibility to hydrolysis at both the internal peptide bond and the C-terminal amide, as well as its potential for cyclization, particularly under specific pH and temperature conditions. This guide will walk you through the key factors affecting its stability and provide practical advice for handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for H-Leu-Ala-NH2 HCl in aqueous solutions?

A1: The two main degradation pathways for H-Leu-Ala-NH2 HCl in aqueous solutions are:

  • Hydrolysis: This involves the cleavage of the amide bonds. There are two potential sites for hydrolysis:

    • Peptide Bond Hydrolysis: Cleavage of the bond between the leucine and alanine residues, resulting in the formation of L-Leucine and L-Alaninamide. This reaction is catalyzed by both acidic and basic conditions.[1][2][3]

    • C-terminal Amide Hydrolysis: Cleavage of the C-terminal amide group to form H-Leu-Ala-OH (L-Leucyl-L-alanine). This is also subject to acid and base catalysis.[4]

  • Diketopiperazine (DKP) Formation: This is an intramolecular cyclization reaction where the N-terminal amine of leucine attacks the carbonyl group of the alanine residue, leading to the formation of a stable six-membered ring, cyclo(Leu-Ala), and the release of ammonia. This is a common degradation pathway for dipeptides, especially under neutral to basic conditions and at elevated temperatures.[5][6][7][8]

Q2: What is the optimal pH for the stability of H-Leu-Ala-NH2 HCl in solution?

Q3: How does temperature affect the stability of H-Leu-Ala-NH2 HCl?

A3: As with most chemical reactions, the degradation of H-Leu-Ala-NH2 HCl is accelerated at higher temperatures. Both hydrolysis and diketopiperazine formation will proceed at faster rates as the temperature increases.[9][10] For long-term storage of solutions, it is recommended to keep them frozen at -20°C or -80°C. For short-term handling during experiments, it is advisable to keep the solutions on ice.

Q4: Can I autoclave a solution of H-Leu-Ala-NH2 HCl to sterilize it?

A4: Autoclaving is not recommended for solutions of H-Leu-Ala-NH2 HCl. The high temperature and pressure of autoclaving will significantly accelerate hydrolysis and other degradation pathways, leading to a substantial loss of the intact dipeptide. Sterile filtration using a 0.22 µm filter is the preferred method for sterilizing peptide solutions.

Q5: What are the expected degradation products I should look for when analyzing the stability of my H-Leu-Ala-NH2 HCl sample?

A5: The primary degradation products to monitor are:

  • L-Leucine

  • L-Alaninamide

  • H-Leu-Ala-OH (L-Leucyl-L-alanine)

  • cyclo(Leu-Ala) (a diketopiperazine)

A stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), should be developed to separate the parent peptide from these potential degradation products.[11][12][13]

Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of H-Leu-Ala-NH2 HCl.

Problem Potential Cause Recommended Solution
Loss of peptide concentration over time in solution Degradation due to inappropriate pH or temperature. Prepare fresh solutions for each experiment whenever possible. If storage is necessary, aliquot the stock solution and store at -20°C or -80°C. Buffer the solution to a pH of 5.0-6.0 for optimal stability.
Adsorption to container surfaces. Use low-protein-binding microcentrifuge tubes or vials.
Appearance of unexpected peaks in HPLC chromatogram Formation of degradation products. Identify the degradation products by comparing their retention times with standards of potential degradants (Leucine, Alaninamide, H-Leu-Ala-OH, cyclo(Leu-Ala)) or by using LC-MS to determine their mass.
Contamination of the sample or mobile phase. Ensure all glassware is clean and use high-purity solvents and reagents for HPLC analysis.
Poor peak shape or resolution in HPLC analysis Inappropriate HPLC method parameters. Optimize the HPLC method, including the mobile phase composition, gradient, flow rate, and column temperature. Ensure the column is suitable for peptide analysis (e.g., C18 with a wide pore size).
Co-elution of the parent peptide with degradation products. Adjust the mobile phase gradient to improve the separation of the parent peak from its degradants. Using a diode-array detector (DAD) can help assess peak purity.[12]
Inconsistent results between experiments Variability in sample preparation or handling. Standardize all procedures for sample preparation, including the source and age of the peptide, solvent preparation, and storage conditions.
Degradation during sample preparation for analysis. Keep samples on ice and analyze them as quickly as possible after preparation.

Experimental Protocols

Protocol 1: Forced Degradation Study of H-Leu-Ala-NH2 HCl

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[11][14][15]

Objective: To generate degradation products of H-Leu-Ala-NH2 HCl under acidic, basic, and oxidative stress conditions.

Materials:

  • H-Leu-Ala-NH2 HCl

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with UV detector

  • pH meter

  • Incubator or water bath

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of H-Leu-Ala-NH2 HCl in water at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature for 24 hours, protected from light.

    • At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Control Sample:

    • Keep an aliquot of the stock solution at 4°C, protected from light, to serve as an unstressed control.

  • HPLC Analysis: Analyze all samples by a stability-indicating RP-HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating RP-HPLC Method for H-Leu-Ala-NH2 HCl

Objective: To separate and quantify H-Leu-Ala-NH2 HCl and its potential degradation products.

HPLC Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm, wide pore (e.g., 300 Å)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 5% to 50% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 214 nm

  • Injection Volume: 20 µL

Procedure:

  • Prepare the mobile phases and equilibrate the HPLC system until a stable baseline is achieved.

  • Inject the control and stressed samples.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peptide peak.

  • Calculate the percentage of degradation by comparing the peak area of the parent peptide in the stressed samples to that in the control sample.

Visualization of Degradation Pathways

The following diagrams illustrate the primary degradation pathways of H-Leu-Ala-NH2 HCl.

G cluster_hydrolysis Hydrolysis cluster_cyclization Cyclization H-Leu-Ala-NH2 H-Leu-Ala-NH2 H-Leu-OH Leucine H-Leu-Ala-NH2->H-Leu-OH  Peptide Bond (Acid/Base) H-Ala-NH2 Alaninamide H-Leu-Ala-OH Leu-Ala H-Leu-Ala-NH2->H-Leu-Ala-OH  C-terminal Amide (Acid/Base) cyclo(Leu-Ala) Diketopiperazine H-Leu-Ala-NH2->cyclo(Leu-Ala)  Intramolecular (Neutral/Base, Heat)

Caption: Primary degradation pathways of H-Leu-Ala-NH2.

References

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. (n.d.).
  • Hydrolysis of amide bonds in dipeptides and nylon 6 over a ZrO 2 c
  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (n.d.).
  • Chemical degradation mechanism of peptide therapeutics. (n.d.).
  • Proteins & Peptides Forced Degradation Studies. (n.d.).
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzep
  • Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. (2025, October 11).
  • Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Form
  • The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. (2019, December 18).
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzep
  • The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. (2019, November 11). The Royal Society of Chemistry.
  • Amide Bond Activation of Biological Molecules. (n.d.). PMC - NIH.
  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (2022, June 25). Chemistry Steps.
  • pH Controlled Transient Cyclization of Peptides for Increased Stability towards Oral Delivery. (2025, February 20).
  • Accelerated Forced Degradation of Therapeutic Peptides in Levit
  • The Cyclization of Peptides and Depsipeptides. (n.d.).
  • Stability-indicating methods for peptide drug analysis. (2025, December 11). AMSbiopharma.
  • The pH-Rate Profile for the Hydrolysis of a Peptide Bond. (n.d.).
  • Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. (2024, June 6). Journal of the American Chemical Society.
  • Catalyzed hydrolysis of amide and peptide bonds in proteins. (n.d.).
  • Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. (2022, April 19). PMC.
  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry.
  • On the hydrolysis mechanisms of amides and peptides. (2018, May 15). University of Regina.
  • pH-rate profiles of hydrolysis of various peptides by AGP. (a)... (n.d.).
  • Acid and base-catalyzed hydrolysis of amides | Organic chemistry. (2014, March 13). Khan Academy.
  • What is a stability indicating method? | Peptide Testing. (n.d.). AmbioPharm.
  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustr
  • A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC. (2024, April 30). PubMed.
  • A Stability-Indicating RP-HPLC Method for the Simultaneous Analysis of a Novel Synthetic Decapeptide and Six Related Substances | Request PDF. (n.d.).
  • Transient State Kinetic Investigation of 5-Aminolevulin
  • Kinetics of Amide and Peptide Cleavage by Alkaline Hydrogen Peroxide. (2003, November 13). Organic Letters.
  • Kinetic and Structural Properties of a Robust Bacterial L-Amino Acid Oxidase. (2021, October 28). MDPI.
  • Degradation kinetics of L-alanyl-L-glutamine and its deriv
  • Utilization of amino acid for selective leaching of critical metals from spent hydrodesulfurization c

Sources

Optimization

Technical Support Center: Preventing Aggregation of H-Leu-Ala-NH2 HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing solubility and aggregation challenges during peptide reconstitution.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing solubility and aggregation challenges during peptide reconstitution. While short dipeptides are generally more soluble than longer sequences, the specific physicochemical properties of H-Leu-Ala-NH2 HCl (Leucyl-Alanine amide hydrochloride) present unique challenges. The strong hydrophobicity of the Leucine residue, combined with the hydrogen-bonding potential of the uncharged C-terminal amide, can drive unexpected self-association.

This guide provides a mechanistic understanding of these aggregation pathways and offers self-validating, field-proven protocols to ensure your peptide remains monomeric and biologically active.

Physicochemical Profiling & Causality

To prevent aggregation, we must first understand the molecular drivers inherent to the peptide's sequence and salt form. Aggregation in H-Leu-Ala-NH2 HCl is primarily driven by water-exclusion forces (hydrophobic clustering of the Leucine isobutyl side chains)[1][2] and intermolecular hydrogen bonding along the peptide backbone[3].

Table 1: Physicochemical Properties & Mechanistic Impact

PropertyValue / CharacteristicMechanistic Impact on Aggregation
Sequence H-Leu-Ala-NH2Leucine is highly hydrophobic; drives water-exclusion aggregation to minimize aqueous exposure[1].
C-Terminus Amidation (-NH2)Removes the negative carboxylate charge, increasing the isoelectric point (pI) and enabling the C-terminus to act as a hydrogen bond donor[3].
Salt Form Hydrochloride (HCl)Dissolution in unbuffered water releases protons, significantly lowering the pH.
Net Charge +1 (at neutral pH)Provides electrostatic repulsion, but this +1 charge may not be sufficient to overcome strong hydrophobic clustering[2].

Troubleshooting Workflow

The following decision tree outlines the logical progression for solubilizing H-Leu-Ala-NH2 HCl and responding to aggregation events.

SolubilizationWorkflow Start Lyophilized H-Leu-Ala-NH2 HCl Determine Net Charge Test Test Solubility in Small Aliquot (Sterile Distilled Water) Start->Test Assess Visual & UV-Vis Assessment (Absorbance at 350 nm) Test->Assess Clear Clear Solution (Monomeric) Assess->Clear OD350 < 0.05 Cloudy Cloudy / Precipitate (Aggregation Detected) Assess->Cloudy OD350 > 0.05 Dilute Dilute to Working Concentration (Maintain at 4°C) Clear->Dilute Strategy1 Strategy 1: Co-solvents Add 10-20% DMSO or DMF Cloudy->Strategy1 Hydrophobic Driven Strategy2 Strategy 2: pH Adjustment Shift pH away from pI Cloudy->Strategy2 Charge Neutralized Strategy3 Strategy 3: Chaotropes Add Urea or GdnHCl Cloudy->Strategy3 Severe H-Bonding Strategy1->Assess Strategy2->Assess Strategy3->Assess

Decision tree for solubilizing H-Leu-Ala-NH2 HCl and troubleshooting aggregation.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. Do not rely solely on visual inspection to confirm dissolution, as micro-aggregates can remain invisible to the naked eye but still ruin downstream assays.

Protocol A: Systematic Solubilization & Validation

Principle: Start with the most benign solvent and progressively increase solubilizing power, validating the monomeric state quantitatively.

  • Pre-Reconstitution Preparation: Remove the lyophilized peptide vial from -20°C storage and equilibrate to room temperature for 15-30 minutes to prevent moisture condensation[4].

  • Initial Aqueous Test: Weigh out a small test aliquot. Add sterile, high-purity distilled water slowly down the side of the vial. Causality: Adding solvent slowly prevents localized high concentrations of the peptide that can trigger instant aggregation[4].

  • Gentle Agitation: Use slow swirling or gentle inversion. Avoid vigorous vortexing or shaking, which introduces shear stress and creates air-water interfaces that promote aggregation[5].

  • Self-Validation (The 350 nm Test): Transfer a sample to a cuvette and measure the UV-Vis absorbance at 350 nm against a water blank. Peptides do not absorb light at 350 nm; any signal (OD > 0.05) indicates light scattering from micro-aggregates[1].

  • Co-solvent Rescue (If OD350 > 0.05): If aggregates are detected, hydrophobic interactions are dominating. Add a minimal volume of an organic solvent (e.g., DMSO or DMF) to reach 10-20% of the final volume[1][3]. Once the solution clears, slowly add your target aqueous buffer dropwise while stirring[1].

Protocol B: Disaggregation of Pre-formed Aggregates

Principle: If the peptide forms stubborn, beta-sheet-like intermolecular hydrogen bonds, chaotropic agents are required to disrupt the water solvation shell and peptide backbone interactions.

  • Chaotropic Addition: Prepare a stock solution of 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea[6]. Add this directly to the aggregated peptide suspension.

  • Incubation: Incubate at room temperature for 15-30 minutes with gentle agitation to allow the chaotropic agent to fully disrupt the intermolecular hydrogen bonds[6][7].

  • Self-Validation (Dynamic Light Scattering - DLS): Measure the buffer-only control to establish a baseline. Place the peptide sample into the DLS instrument and confirm that the hydrodynamic radius corresponds to a monomeric dipeptide[1].

  • Buffer Exchange: Gradually dilute the solution into your desired assay buffer, or use size-exclusion chromatography/dialysis to remove the chaotropic agents, as they will interfere with most biological assays[6].

Frequently Asked Questions (FAQs)

Q: Why does the pH of my buffer drop significantly when I add H-Leu-Ala-NH2 HCl, and how does this affect aggregation? A: The "HCl" indicates the peptide is a hydrochloride salt. When dissolved, it releases protons, lowering the pH of unbuffered solutions. Aggregation is often maximal when the pH approaches the peptide's isoelectric point (pI), where the net charge is zero[3]. Because this peptide has an amidated C-terminus, its pI is highly basic. You must ensure your final buffer pH is at least 1-2 units away from the pI to maintain electrostatic repulsion between peptide monomers[1][3].

Q: Can I use 100% DMSO to dissolve this peptide initially? A: It is generally not recommended to start with 100% organic solvent unless absolutely necessary. A balanced approach prevents both aggregation and irreversible adsorption to plasticware[4]. Start with a small test amount in water[3]. If it fails, use a minimal volume of DMSO to solvate the hydrophobic Leucine residue, followed by slow dilution into the aqueous buffer[1].

Q: Does temperature affect the aggregation rate of this dipeptide? A: Yes. Lower temperatures reduce molecular mobility and significantly slow aggregation kinetics. It is highly recommended to maintain peptide solutions at 4°C or on ice during handling and dilution steps[4].

Q: What excipients can I add to my working buffer to prevent re-aggregation over time? A: Various additives can stabilize the peptide in solution by altering the solvent environment or masking hydrophobic regions. See Table 2 below.

Table 2: Recommended Excipients for Preventing Peptide Aggregation

Excipient CategoryExamplesMechanism of ActionRecommended Concentration
Amino Acids L-Arginine, L-GlutamateSuppresses aggregation by binding to charged and hydrophobic regions, effectively screening charges[3].50 - 100 mM
Chaotropic Agents Urea, Guanidine-HClDisrupts intermolecular hydrogen bonds and alters the structure of water[6][7].2 M - 8 M (Note: Must be removed prior to bioassays)
Co-solvents DMSO, DMFSolvates hydrophobic residues (like Leucine), preventing water-exclusion clustering[1][3].5% - 25% (v/v)

References

  • How to Reconstitute Peptides | JPT: Troubleshooting Common Issues - JPT -
  • Technical Support Center: Preventing Aggreg
  • Technical Support Center: Troubleshooting Peptide Aggregation with Hydrophobic Residues - Benchchem -
  • Technical Support Center: Troubleshooting Aggregation in Peptides Containing Orn(Mmt) - Benchchem -
  • How to Reconstitute Lyophilized Peptides: Step-by-Step Guide - BioLongevity Labs -
  • Addressing solubility issues of L-Seryl-L-leucyl-L-alanyl-L-alanine in buffers - Benchchem -
  • Studies of the Minimum Hydrophobicity of α-Helical Peptides Required To Maintain a Stable Transmembrane Association with Phospholipid Bilayer Membranes - PMC (NIH) -

Sources

Troubleshooting

Technical Support Center: Optimizing Detection of H-Leu-Ala-NH2 HCl in Mass Spectrometry

Welcome to the technical support center for the mass spectrometric analysis of H-Leu-Ala-NH2 HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable gui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the mass spectrometric analysis of H-Leu-Ala-NH2 HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance for optimizing the detection of this dipeptide. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring robust and reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the analysis of H-Leu-Ala-NH2 HCl.

Q1: I am observing a weak or no signal for my H-Leu-Ala-NH2 analyte. What are the likely causes and how can I improve the signal intensity?

A1: Poor signal intensity is a frequent issue in mass spectrometry and can stem from several factors.[1] For a small, polar molecule like H-Leu-Ala-NH2, the problem often lies in sample preparation, ionization efficiency, or instrument parameters.

Underlying Causes & Step-by-Step Solutions:

  • Suboptimal Sample Preparation: The presence of salts and other contaminants can significantly hinder ionization. The hydrochloride (HCl) salt form of your analyte, while aiding solubility, can be problematic.

    • Protocol: Before analysis, it is crucial to perform sample cleanup.[1][2] Techniques like solid-phase extraction (SPE) with a C18 cartridge can effectively remove salts and other interfering substances.[1][3]

    • Solvent System: Ensure your analyte is dissolved in a suitable solvent system for electrospray ionization (ESI), which is the preferred method for this type of molecule.[4][5] A typical starting point is a solution of 50:50 acetonitrile:water with 0.1% formic acid.[6] Formic acid helps by providing a source of protons to facilitate the formation of the desired [M+H]⁺ ion.[6] Avoid trifluoroacetic acid (TFA) if you are dealing with very low concentrations, as it can cause ion pairing and reduce sensitivity.[6]

  • Inefficient Ionization: The choice and optimization of the ionization source are critical.

    • Ionization Technique: Electrospray ionization (ESI) is generally the most suitable technique for polar molecules like peptides.[4][7] It is a "soft" ionization method that minimizes fragmentation of the parent molecule.[8]

    • Parameter Optimization: Do not rely solely on default instrument settings. Systematically optimize key ESI parameters. A manual tune or an automated optimization routine can significantly enhance your signal.[4]

      ParameterRecommended ActionRationale
      Capillary Voltage Optimize in the range of 2-5 kV.[8][9] Lower voltages can sometimes reduce corona discharge and signal instability.[10]The electric field at the capillary tip is crucial for droplet formation and charging.[8]
      Nebulizer Gas Pressure Adjust to achieve a stable spray. Typical ranges are 10-50 psi.[11]This gas aids in the formation of a fine aerosol from the liquid sample.[9]
      Drying Gas Flow & Temp Optimize to facilitate desolvation without thermally degrading the analyte. Typical temperatures range from 200-340 °C and flow rates from 4-12 L/min.[11]Efficient removal of solvent from the charged droplets is necessary for the analyte ions to enter the gas phase.[9]
  • Analyte Concentration: The concentration of your sample can be too low or too high.

    • Concentration Check: If the concentration is too low, you may not see a signal. Conversely, if it is too high, it can lead to ion suppression.[1] Prepare a dilution series to find the optimal concentration range for your instrument.

Q2: My mass spectrum is complex, showing multiple peaks that I cannot identify. What could be the source of these extra peaks?

A2: A complex spectrum with unexpected peaks often points to the formation of adducts or the presence of contaminants.

Underlying Causes & Step-by-Step Solutions:

  • Adduct Formation: In ESI, it is common for the analyte to form adducts with various ions present in the sample or mobile phase.[12]

    • Common Adducts: For H-Leu-Ala-NH2 (Molecular Weight of the free base ≈ 201.27 g/mol ), you should primarily look for the protonated molecule, [M+H]⁺, at m/z 202.28. However, you may also see:

      • Sodium Adducts ([M+Na]⁺): m/z 224.26. Sodium is ubiquitous and can originate from glassware or reagents.[12][13]

      • Potassium Adducts ([M+K]⁺): m/z 240.36. Potassium is another common contaminant.[13]

    • Mitigation:

      • Use high-purity solvents and reagents (LC-MS grade).

      • Utilize polypropylene tubes instead of glass where possible to minimize leaching of sodium and other ions.[6]

      • If adducts are still prevalent, consider adding a small amount of a proton source like ammonium formate or acetate to the mobile phase to favor the formation of the [M+H]⁺ ion.

  • Contamination: Contaminants can come from various sources, including the sample matrix, solvents, or the instrument itself.

    • Troubleshooting:

      • Run a blank injection (your mobile phase without the analyte) to identify background ions.

      • Ensure proper cleaning of the LC system and the mass spectrometer's ion source.

      • If the sample is from a complex matrix (e.g., biological fluids), more rigorous sample cleanup is necessary.[1][14]

Q3: I am performing MS/MS for structural confirmation, but the fragmentation is poor or uninformative. How can I optimize the fragmentation of H-Leu-Ala-NH2?

A3: Obtaining a clean and informative fragmentation spectrum is key to confirming the peptide's sequence.[15]

Underlying Causes & Step-by-Step Solutions:

  • Collision Energy: This is the most critical parameter for fragmentation.

    • Optimization: Perform a collision energy ramp experiment. This involves systematically increasing the collision energy and observing the fragmentation pattern. For a small dipeptide, you will likely see fragmentation at relatively low collision energies.

    • Expected Fragments: For H-Leu-Ala-NH2, the primary fragmentation will occur at the peptide bond.[15] The most common fragment ions are b- and y-ions.[16]

      • b-ions: Result from cleavage of the peptide bond with the charge retained on the N-terminal fragment.

      • y-ions: Result from cleavage with the charge retained on the C-terminal fragment.

    • Predicted Fragments for [M+H]⁺ at m/z 202.28:

      • b₁ ion (Leu): m/z 114.11

      • y₁ ion (Ala-NH₂): m/z 89.07

  • Precursor Ion Selection: Ensure you are selecting the correct precursor ion for fragmentation.

    • Verification: Double-check that your isolation window is centered on the m/z of the [M+H]⁺ ion (202.28). If you are observing significant adduct formation, you might inadvertently be selecting an adduct ion, which will lead to a different fragmentation pattern.

Frequently Asked Questions (FAQs)

  • What is the expected mass of H-Leu-Ala-NH2 HCl? The molecular weight of the free base (H-Leu-Ala-NH2) is approximately 201.27 g/mol . In positive ion mode ESI-MS, you will primarily observe the protonated molecule [M+H]⁺ at an m/z of approximately 202.28. The HCl will dissociate in solution and is generally not observed directly in the mass spectrum.

  • Which ionization mode, positive or negative, is better for H-Leu-Ala-NH2? Positive ion mode is strongly recommended. The presence of the N-terminal amine and the C-terminal amide makes the molecule basic and readily accepts a proton to form a positive ion.

  • Can I use MALDI for this analysis? While ESI is generally preferred for small, polar molecules in solution, Matrix-Assisted Laser Desorption/Ionization (MALDI) can also be used.[17][18]

    • Matrix Selection: For a small peptide like H-Leu-Ala-NH2, α-cyano-4-hydroxycinnamic acid (CHCA) is a common and effective matrix.[19] 2,5-dihydroxybenzoic acid (DHB) can also be a good choice.[19]

  • What are some key considerations for sample purity? Mass spectrometers are highly sensitive to contaminants.[6]

    • Salts: High concentrations of salts like NaCl or buffers such as TRIS must be removed as they can suppress the analyte signal and form adducts.[6]

    • Detergents and Stabilizers: Avoid detergents and stabilizers like glycerol or PEG, as they are difficult to remove and can severely contaminate the instrument.[6]

Visualizing the Workflow

Experimental Workflow for Optimizing H-Leu-Ala-NH2 Detection

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_troubleshoot Troubleshooting Loop prep_start H-Leu-Ala-NH2 HCl Sample cleanup Sample Cleanup (e.g., SPE) - Remove salts & interferences prep_start->cleanup dissolve Dissolve in 50:50 ACN:H2O + 0.1% FA cleanup->dissolve lc_ms LC-ESI-MS Analysis (Positive Ion Mode) dissolve->lc_ms ms1 MS1 Scan: Identify [M+H]⁺ (m/z 202.28) & Adducts lc_ms->ms1 check_signal Poor Signal? lc_ms->check_signal ms2 MS/MS Analysis: - Isolate m/z 202.28 - Optimize Collision Energy ms1->ms2 check_spectrum Complex Spectrum? ms1->check_spectrum data_analysis Data Analysis: - Confirm b₁ & y₁ fragments ms2->data_analysis check_frags Poor Fragmentation? ms2->check_frags optimize_params Optimize ESI Parameters check_signal->optimize_params improve_cleanup Improve Sample Cleanup check_spectrum->improve_cleanup optimize_ce Optimize Collision Energy check_frags->optimize_ce optimize_params->lc_ms improve_cleanup->cleanup optimize_ce->ms2

Caption: A workflow diagram illustrating the key steps from sample preparation to data analysis for H-Leu-Ala-NH2, including troubleshooting loops.

Logical Relationship of Common Issues

G suboptimal_prep Suboptimal Sample Prep poor_signal Poor Signal Intensity suboptimal_prep->poor_signal complex_spectrum Complex Spectrum suboptimal_prep->complex_spectrum inefficient_ion Inefficient Ionization inefficient_ion->poor_signal contaminants Contaminants (Salts, etc.) contaminants->poor_signal contaminants->complex_spectrum adducts Adduct Formation contaminants->adducts suboptimal_ce Suboptimal Collision Energy poor_frag Poor Fragmentation suboptimal_ce->poor_frag

Sources

Reference Data & Comparative Studies

Validation

Sequence Isomerism in Peptide Biology: A Comparative Guide to H-Leu-Ala-NH2 HCl vs. H-Ala-Leu-NH2 HCl

Introduction Dipeptide amides, specifically H-Leu-Ala-NH2 HCl and H-Ala-Leu-NH2 HCl , serve as critical molecular tools in drug development, transporter profiling, and enzymatic assays. As sequence isomers, they share id...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Dipeptide amides, specifically H-Leu-Ala-NH2 HCl and H-Ala-Leu-NH2 HCl , serve as critical molecular tools in drug development, transporter profiling, and enzymatic assays. As sequence isomers, they share identical molecular weights and amino acid compositions but present distinct three-dimensional topologies.

The structural modifications of these specific compounds are highly intentional for biological assays:

  • C-terminal Amidation (-NH2): Neutralizes the negative charge of the carboxylate, mimicking internal peptide bonds. Crucially, this modification protects the dipeptide from degradation by carboxypeptidases, isolating the assay to measure only N-terminal exopeptidase activity or transporter affinity.

  • Hydrochloride (HCl) Salt: Ensures optimal aqueous solubility and stability for physiological buffers.

Transporter Profiling: PEPT1 (SLC15A1) Assays

The mammalian proton-coupled peptide transporter 1 (PEPT1) is responsible for the intestinal absorption of dietary di/tripeptides and peptidomimetic drugs. While PEPT1 exhibits broad substrate specificity, it is highly sensitive to peptide sequence and spatial orientation 1[1].

  • Binding Modes & Orientation: Structural biology studies on POT (proton-dependent oligopeptide transporter) family members reveal that dipeptides adopt multiple overlapping positions within the central binding cavity. For instance, the sequence Ala-Leu binds in a distinct horizontal orientation coordinated by an extensive network of electrostatic interactions with conserved side chains, whereas other sequences may adopt vertical alignments 2[2].

  • Sequence Affinity: Inverting the sequence from Leu-Ala to Ala-Leu alters the steric bulk presentation at the N-terminus. Assays evaluating dipeptide conjugates demonstrate that sequence inversion significantly impacts the inhibitory concentration (IC50) when competing with reporter substrates like cephalexin 3[3].

PEPT1_Pathway Substrate Dipeptide Amide (Leu-Ala / Ala-Leu) PEPT1 PEPT1 Transporter (Apical Membrane) Substrate->PEPT1 Competes for binding pocket Proton Proton (H+) Gradient (pH 6.0) Proton->PEPT1 Drives symport mechanism Intracellular Intracellular Space (pH 7.4) PEPT1->Intracellular Translocation of unbound substrates Reporter Reporter Probe (e.g., Cephalexin) Reporter->PEPT1 Transported if not inhibited

Mechanism of PEPT1-mediated proton-coupled symport and competitive binding dynamics.

Enzymatic Cleavage: Aminopeptidase Kinetics

Aminopeptidases are exopeptidases that selectively cleave the N-terminal amino acid from a peptide substrate. The sequence isomerism dictates their susceptibility to specific aminopeptidase isoforms 4[4]:

  • Leucine Aminopeptidase (LAP): Preferentially hydrolyzes N-terminal leucine residues. H-Leu-Ala-NH2 serves as an optimized substrate, yielding rapid cleavage kinetics.

  • Alanine Aminopeptidase (AAP / CD13): Exhibits high affinity for N-terminal alanine. Consequently, H-Ala-Leu-NH2 is processed much faster by AAP than its Leu-Ala counterpart.

Peptidase_Assay Step1 1. Prepare Substrate (H-Leu-Ala-NH2 / H-Ala-Leu-NH2) Step2 2. Incubate with Aminopeptidase (LAP or AAP at 37°C) Step1->Step2 Step3 3. Enzymatic Cleavage (N-terminal residue released) Step2->Step3 Step4 4. Quench Reaction (Add 1% TFA) Step3->Step4 Step5 5. HPLC-UV Analysis (Quantify product formation) Step4->Step5

Step-by-step workflow for quantifying aminopeptidase kinetics using HPLC-UV.

Quantitative Data Summary

FeatureH-Leu-Ala-NH2 HClH-Ala-Leu-NH2 HCl
Sequence Isomer N-terminal LeucineN-terminal Alanine
Molecular Weight 237.73 g/mol 237.73 g/mol
Primary Cleaving Enzyme Leucine Aminopeptidase (LAP)Alanine Aminopeptidase (AAP/CD13)
PEPT1 Binding Orientation Vertical/Angled preferenceHorizontal preference
C-terminal Protection Amidation (Resists carboxypeptidases)Amidation (Resists carboxypeptidases)
Salt Form Hydrochloride (Enhanced solubility)Hydrochloride (Enhanced solubility)

Experimental Protocols

Protocol A: PEPT1 Competition Binding Assay (Caco-2 Cell Model)

Causality & Design: Caco-2 cells spontaneously differentiate to express apical PEPT1. The assay uses pH 6.0 in the apical chamber to establish the requisite proton gradient for POT symporters.

  • Cell Preparation: Seed Caco-2 cells on Transwell polycarbonate inserts. Culture for 21 days to ensure tight junction formation. Self-Validation: Verify Transepithelial Electrical Resistance (TEER) > 400 Ω·cm² before proceeding to ensure monolayer integrity.

  • Buffer Equilibration: Wash monolayers with transport buffer. Apical buffer must be adjusted to pH 6.0 (MES-buffered) to provide the H+ driving force. Basolateral buffer is set to pH 7.4 (HEPES-buffered).

  • Substrate Incubation: Add 1 mM of reporter probe (e.g., Cephalexin) to the apical chamber, co-incubated with varying concentrations (0.1 - 10 mM) of either H-Leu-Ala-NH2 HCl or H-Ala-Leu-NH2 HCl.

  • Validation Control: Include a well with 10 mM free L-Leucine and L-Alanine. Rationale: Free amino acids are not PEPT1 substrates and should not inhibit reporter transport, validating that the assay is specifically measuring dipeptide transport.

  • Quantification: After 45 minutes at 37°C, sample the basolateral chamber. Quantify reporter concentration via LC-MS/MS.

  • Data Analysis: Calculate IC50 values using non-linear regression to determine the relative binding affinity of the sequence isomers.

Protocol B: Aminopeptidase Kinetics Assay (HPLC-UV)

Causality & Design: This assay measures the release of the N-terminal amino acid. Acidic quenching is used to instantly denature the enzyme, preventing over-digestion and allowing accurate time-course plotting.

  • Substrate Preparation: Dissolve H-Leu-Ala-NH2 HCl and H-Ala-Leu-NH2 HCl in 50 mM Tris-HCl buffer (pH 7.4) to a final concentration of 2 mM.

  • Enzyme Reaction: Add 10 µL of purified Aminopeptidase to 90 µL of the substrate solution. Incubate at 37°C.

  • Validation Control: Include a 'No-Enzyme' blank (substrate + buffer only) incubated for the maximum time point. Rationale: This validates that any observed cleavage is strictly enzymatic and not due to spontaneous hydrolysis in the buffer.

  • Quenching: At specific time intervals (0, 5, 10, 20, 30 mins), extract 10 µL aliquots and immediately mix with 10 µL of 1% Trifluoroacetic acid (TFA) to denature the enzyme and halt the reaction.

  • Chromatographic Separation: Inject 5 µL onto a C18 Reversed-Phase HPLC column. Mobile phase: Gradient of Water/Acetonitrile with 0.1% TFA.

  • Detection & Modeling: Monitor absorbance at 214 nm. Plot product formation over time to calculate initial velocity (V0). Use Michaelis-Menten kinetics to derive Km and kcat for each sequence isomer.

References

  • Title: Thermodynamic evidence for a dual transport mechanism in a POT peptide transporter Source: eLife / NIH URL
  • Title: Tripeptide binding in a proton-dependent oligopeptide transporter Source: NIH / PMC URL
  • Title: Synthesis and Evaluation of a Dipeptide–Drug Conjugate Library As Substrates for PEPT1 Source: ACS Publications URL
  • Title: Minimum substrate sequence for signal peptidase I of Escherichia coli Source: PubMed / NIH URL

Sources

Comparative

Comparative Guide: Enzymatic Cleavage of H-Leu-Ala-NH2 HCl vs. H-Gly-Gly-NH2 HCl

Executive Summary In peptide chemistry and drug development, understanding the enzymatic stability of dipeptide amides is critical for designing prodrugs and characterizing protease activity. This guide provides an in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In peptide chemistry and drug development, understanding the enzymatic stability of dipeptide amides is critical for designing prodrugs and characterizing protease activity. This guide provides an in-depth comparative analysis of the enzymatic cleavage of two structurally distinct dipeptide hydrochlorides: H-Leu-Ala-NH2 HCl and H-Gly-Gly-NH2 HCl . By examining the causality behind their substrate specificities, researchers can accurately predict their pharmacokinetic stability and select the appropriate enzymatic assays for their workflows.

Mechanistic Causality: Substrate Specificity & Enzyme Kinetics

The fundamental difference in the cleavage profiles of these two substrates lies in the steric and hydrophobic properties of their N-terminal amino acids, which dictate their binding entropy within specific enzymatic active sites.

H-Leu-Ala-NH2 HCl (Leucyl-alaninamide): Leucine Aminopeptidase (LAP, EC 3.4.11.1) is an exopeptidase that catalyzes the hydrolysis of amino acids from the N-terminus of peptides[1]. The active site of LAP features a highly hydrophobic S1 binding pocket. The bulky, hydrophobic isobutyl side chain of the N-terminal leucine in H-Leu-Ala-NH2 perfectly anchors into this S1 subsite[2]. This optimal fit stabilizes the transition state, perfectly aligning the scissile peptide bond with the enzyme's catalytic zinc ions, resulting in rapid hydrolysis and the release of free Leucine and Alaninamide.

H-Gly-Gly-NH2 HCl (Glycyl-glycinamide): In stark contrast, H-Gly-Gly-NH2 possesses an N-terminal glycine, which entirely lacks a side chain. When exposed to LAP, the absence of hydrophobic bulk results in a massive loss of binding entropy within the S1 pocket, rendering it a highly inefficient substrate[1]. However, this molecule is an ideal target for Dipeptidyl-peptidase I (DPP-I / Cathepsin C, EC 3.4.14.1)[3]. DPP-I specifically recognizes the free alpha-amino group of dipeptides and cleaves them as intact units. For dipeptide amides like H-Gly-Gly-NH2, DPP-I acts on the C-terminal amide bond, rapidly releasing the intact Gly-Gly dipeptide and ammonia[4].

Quantitative Comparison

To facilitate assay design, the physicochemical and kinetic properties of both substrates are summarized below.

PropertyH-Leu-Ala-NH2 HClH-Gly-Gly-NH2 HCl
N-Terminal Residue Leucine (Hydrophobic, bulky side chain)Glycine (Polar, no side chain)
Primary Cleaving Enzyme Leucine Aminopeptidase (EC 3.4.11.1)Dipeptidyl-peptidase I (EC 3.4.14.1)
Enzymatic Action Aminopeptidase (Cleaves N-terminal amino acid)Dipeptidyl-peptidase (Cleaves intact dipeptide)
Cleavage Products Leu + Ala-NH2Gly-Gly + NH₃
LAP S1 Pocket Affinity High (Low KM​ , High kcat​ )Very Low (Steric mismatch)
Primary Application Standard substrate for LAP activity assaysSubstrate for DPP-I; competitive inhibitor studies

Visualizing the Cleavage Pathways

The following diagram maps the divergent logical pathways of enzymatic recognition based on the steric properties of the substrates.

CleavageMechanisms Sub1 H-Leu-Ala-NH2 HCl (Hydrophobic N-terminus) Enz1 Leucine Aminopeptidase (EC 3.4.11.1) Sub1->Enz1 High Affinity (S1 Pocket) Sub2 H-Gly-Gly-NH2 HCl (Lacks side-chain) Sub2->Enz1 Steric Mismatch Enz2 Dipeptidyl-peptidase I (EC 3.4.14.1) Sub2->Enz2 Optimal Substrate Prod1 Leu + Ala-NH2 Enz1->Prod1 Rapid Hydrolysis Prod2 Gly-Gly + NH3 Enz2->Prod2 Dipeptide Amide Cleavage

Diagram 1: Divergent enzymatic cleavage pathways for H-Leu-Ala-NH2 and H-Gly-Gly-NH2.

Self-Validating Experimental Protocol: RP-HPLC Cleavage Assay

To objectively compare the cleavage rates of these substrates in your own laboratory, utilize the following self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) workflow.

Step 1: Substrate Preparation Prepare 1 mM stock solutions of H-Leu-Ala-NH2 HCl and H-Gly-Gly-NH2 HCl.

  • For LAP assays: Dissolve in 50 mM Tris-HCl buffer (pH 7.5) containing 1 mM MgCl₂.

  • For DPP-I assays: Dissolve in 50 mM Sodium Acetate buffer (pH 5.5) containing 10 mM DTT and 5 mM NaCl.

Step 2: Establishing the Baseline (Self-Validation Checkpoint 1) Before introducing the enzyme, run a parallel "No-Enzyme" control for both substrates. Inject these blanks into the HPLC to establish the baseline retention times of the intact substrates and to definitively prove that no spontaneous, non-enzymatic hydrolysis is occurring in the buffer.

Step 3: Enzymatic Reaction Initiate the reaction by adding 10 nM of the target enzyme (LAP or DPP-I) to the respective substrate solutions. Incubate the mixtures in a thermocycler set to 37°C.

Step 4: Reaction Quenching At precise time intervals (e.g., 0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots from the reaction mixture. Immediately quench the reaction by mixing the aliquot with 50 µL of 1% Trifluoroacetic acid (TFA). The sudden drop in pH denatures the metalloproteases/cysteine proteases, instantly halting cleavage and preserving the exact kinetic state.

Step 5: RP-HPLC Analysis & Mass Balance (Self-Validation Checkpoint 2) Inject 20 µL of the quenched samples into a C18 RP-HPLC column. Utilize a linear gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in Acetonitrile (Solvent B). To ensure the trustworthiness of your data, compare the integrated area of the product peaks against a standard curve generated from pure, synthetic Leucine and Gly-Gly. The molar amount of substrate lost must exactly equal the molar amount of product gained (Mass Balance). If these values deviate, it indicates non-specific degradation or column retention issues.

Visualizing the Experimental Workflow

AssayWorkflow S1 1. Substrate Prep (1 mM in Buffer) S2 2. Enzyme Addition (LAP or DPP-I) S1->S2 S3 3. Incubation (37°C, pH 5.5/7.5) S2->S3 S4 4. Quenching (1% TFA) S3->S4 S5 5. RP-HPLC (Quantification) S4->S5

Diagram 2: Self-validating RP-HPLC workflow for quantifying enzymatic peptide cleavage.

References

  • Metrione, R. M., & MacGeorge, N. L. (1975). The mechanism of action of dipeptidyl aminopeptidase. Inhibition by amino acid derivatives and amines; activation by aromatic compounds. Biochemistry.[4] URL: [Link]

  • Miller, C. G., & Schwartz, G. (1978). PEPTIDASES AND PROTEASES OF ESCHERICHIA COLI AND SALMONELLA TYPHIMURIUM. Annual Review of Microbiology.[1] URL: [Link]

  • BRENDA Enzyme Database. Ligand view of L-leucine (Role as Enzyme Product).[2] URL: [Link]

  • BRENDA Enzyme Database. Information on EC 3.4.14.1 - dipeptidyl-peptidase I.[3] URL: [Link]

Sources

Validation

Comparative Stability Profiling: H-Leu-Ala-NH2 HCl vs. H-Leu-Ala-OH

Executive Summary In peptide engineering and pharmaceutical formulation, terminal modifications dictate a molecule's pharmacokinetic viability and shelf-life. This guide provides an in-depth comparative analysis of the d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In peptide engineering and pharmaceutical formulation, terminal modifications dictate a molecule's pharmacokinetic viability and shelf-life. This guide provides an in-depth comparative analysis of the dipeptide Leucyl-alanine in its free acid form (H-Leu-Ala-OH ) versus its amidated hydrochloride salt form (H-Leu-Ala-NH2 HCl ). By neutralizing the C-terminal charge and stabilizing the N-terminus via salt formation, the amidated HCl variant demonstrates vastly superior resistance to both enzymatic degradation (exopeptidases) and solid-state thermal cyclization.

Physicochemical Dynamics & Structural Conformation

The foundational stability differences between these two molecules stem from their ionization states at physiological pH (7.4) and in the solid state:

  • H-Leu-Ala-OH (Free Acid): Exists primarily as a zwitterion (N-terminal −NH3+​ , C-terminal −COO− ). This dual-charge state governs its hydration shell but leaves the C-terminus vulnerable to enzymatic recognition[1].

  • H-Leu-Ala-NH2 HCl (Amide Salt): The C-terminus is covalently modified into a neutral amide ( −CONH2​ ), eliminating the negative charge. Concurrently, the N-terminus is locked in a protonated state by the chloride counterion ( −NH3+​Cl− ). This modification increases the peptide's lipophilicity—mimicking the uncharged nature of native protein C-termini—and significantly enhances its aqueous solubility and formulation stability[2],[].

Proteolytic Stability & Exopeptidase Evasion

A critical failure point for free peptides in vivo is rapid degradation by exopeptidases. Carboxypeptidases specifically recognize the free C-terminal carboxylate group ( −COO− ) of H-Leu-Ala-OH, anchoring it via an active-site zinc ion to catalyze the hydrolysis of the adjacent peptide bond.

Amidation of the C-terminus (H-Leu-Ala-NH2) eliminates this electrostatic recognition anchor, effectively rendering the dipeptide "invisible" to carboxypeptidases[4]. This steric and electronic blockade drastically extends the biological half-life of the peptide[1].

Pathway1 cluster_acid H-Leu-Ala-OH (Free Acid) cluster_amide H-Leu-Ala-NH2 HCl (Amide Salt) A1 Zwitterionic State B1 Carboxypeptidase Binding A1->B1 C1 Rapid Cleavage (Degradation) B1->C1 A2 Cationic Salt State B2 Steric Blockade (Amide Group) A2->B2 C2 Intact Dipeptide (Stable) B2->C2

Mechanistic pathway of carboxypeptidase resistance conferred by C-terminal amidation.

Solid-State Stability & Thermal Cyclization

During lyophilization, long-term storage, or thermal stress, linear dipeptides are highly susceptible to intramolecular cyclization, forming diketopiperazines (DKPs)[5].

In H-Leu-Ala-OH , the unprotonated fraction of the N-terminal amine acts as a nucleophile, attacking the electrophilic C-terminal carbonyl carbon to form a 6-membered DKP ring. Conversely, in the H-Leu-Ala-NH2 HCl salt, the N-terminus is strictly protonated ( −NH3+​ ) by the highly acidic environment of the HCl salt, neutralizing its nucleophilicity. Furthermore, the amide group ( −NH2​ ) is a significantly poorer leaving group than the hydroxyl group ( −OH ) of the free acid, raising the activation energy required for DKP formation[5].

Pathway2 Heat Thermal Stress (Solid-State) Acid H-Leu-Ala-OH Heat->Acid Amide H-Leu-Ala-NH2 HCl Heat->Amide NucAttack Nucleophilic Attack (Free N-term NH2) Acid->NucAttack Protonation N-term Protonation (NH3+ Cl- Shield) Amide->Protonation DKP Diketopiperazine (DKP) Formation NucAttack->DKP Stable Conformational Stability Protonation->Stable

Thermal cyclization dynamics: Free acid susceptibility vs. HCl salt stabilization.

Quantitative Data Comparison

ParameterH-Leu-Ala-OH (Free Acid)H-Leu-Ala-NH2 HCl (Amide Salt)Mechanistic Driver
Net Charge (pH 7.4) 0 (Zwitterionic)+1 (Cationic)C-terminal amidation removes the −COO− charge.
Carboxypeptidase Half-Life < 30 minutes> 24 hoursLoss of electrostatic anchor prevents enzyme active-site binding.
Thermal Cyclization (DKP) High susceptibility (~125°C)Low susceptibilityN-terminal protonation (HCl) eliminates nucleophilic lone pair.
Aqueous Solubility ModerateHighSalt formation lowers lattice energy and improves solvation.
Receptor Mimicry Poor (Unnatural charge)HighUncharged C-terminus mimics native protein cleavage products.

Self-Validating Experimental Methodologies

To empirically validate the stability profiles of these compounds, the following self-validating protocols must be employed. Every step is designed to isolate the variable while preventing artifactual degradation.

Protocol 1: Exopeptidase Stability Assay (LC-MS/MS)

This protocol measures resistance to enzymatic degradation.

  • Matrix Preparation: Dilute peptides to 10 µM in 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Tris-HCl maintains physiological pH without chelating the zinc ions essential for carboxypeptidase activity (unlike EDTA or Phosphate buffers).

  • Enzymatic Challenge: Introduce Carboxypeptidase Y at a 1:100 enzyme-to-substrate molar ratio. Incubate at 37°C.

    • Causality: Mimics physiological temperature while maintaining pseudo-first-order kinetics for accurate half-life calculation.

  • Temporal Quenching: At intervals (0, 15, 30, 60, 120 min), extract 50 µL aliquots and immediately quench with 1% Trifluoroacetic acid (TFA).

    • Causality: TFA drops the pH < 2.0, instantaneously denaturing the enzyme to prevent post-sampling cleavage during the queue for MS analysis.

  • LC-MS/MS Quantification: Analyze using Multiple Reaction Monitoring (MRM). Spike samples with an internal standard (e.g., isotopically labeled Leu(d3)-Ala)[6].

    • Causality: Isotopically labeled standards correct for ionization suppression and matrix effects in the MS source, ensuring absolute quantification accuracy[6].

Protocol 2: Solid-State Thermal Stress Testing (TGA/DSC)

This protocol measures resistance to intramolecular cyclization (DKP formation).

  • Sample Desiccation: Lyophilize both peptide variants for 24 hours prior to analysis.

    • Causality: Removes residual unbound water, ensuring that any mass loss observed during Thermogravimetric Analysis (TGA) is strictly due to chemical degradation rather than simple dehydration.

  • Thermal Ramping: Heat samples from 25°C to 200°C at a rate of 10°C/min under a continuous nitrogen purge (50 mL/min).

    • Causality: The inert N2​ atmosphere prevents oxidative degradation, isolating thermally activated cyclization as the sole degradation variable[5].

  • Signal Deconvolution: Monitor exothermic peaks via Differential Scanning Calorimetry (DSC).

    • Causality: DKP cyclization is an exothermic process; DSC allows precise determination of the onset temperature of degradation, directly comparing the activation energies of the free acid vs. the HCl salt.

References

  • Title : Comprehensive Guide to Peptide C-Terminal Modifications Source : JPT Peptide Technologies URL :[Link]

  • Title : Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide Source : The Journal of Physical Chemistry B - ACS Publications URL : [Link]

  • Title : MFSD1 in complex with its accessory subunit GLMP functions as a general dipeptide uniporter in lysosomes Source : bioRxiv URL : [Link]

Sources

Comparative

A Comparative Analysis of H-Leu-Ala-NH2 HCl from Different Suppliers: A Guide for Researchers

For researchers, scientists, and professionals in drug development, the quality and purity of peptides are of utmost importance.[1][2] The dipeptide amide H-Leu-Ala-NH2 HCl (Leucyl-Alaninamide hydrochloride) is a crucial...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the quality and purity of peptides are of utmost importance.[1][2] The dipeptide amide H-Leu-Ala-NH2 HCl (Leucyl-Alaninamide hydrochloride) is a crucial building block in various research applications, and its integrity can significantly impact experimental outcomes. This guide provides a comprehensive comparative analysis of H-Leu-Ala-NH2 HCl from different hypothetical suppliers, offering a framework for evaluating product performance based on supporting experimental data.

The selection of a peptide supplier should not be a matter of convenience but a carefully considered decision based on rigorous quality assessment. Impurities in peptide preparations can arise from various sources during synthesis, such as truncated or deletion sequences, residual protecting groups, or by-products from cleavage reagents.[1][3] These contaminants can lead to erroneous experimental results, reduced biological activity, and potential toxicity, ultimately wasting valuable time and resources.[1][4]

The Critical Role of Purity in Peptide-Based Research

Analytical Methodologies for Comparative Evaluation

To objectively compare H-Leu-Ala-NH2 HCl from different suppliers, a multi-pronged analytical approach is necessary. This guide will focus on three key techniques: High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for identity confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification. Additionally, a cell-based viability assay will be used to assess the potential cytotoxic effects of impurities.

Experimental Workflow

Caption: A flowchart illustrating the comprehensive workflow for the comparative analysis of H-Leu-Ala-NH2 HCl from different suppliers.

Comparative Data Summary

The following table summarizes the hypothetical analytical and functional data obtained for H-Leu-Ala-NH2 HCl from three different suppliers.

Parameter Supplier A Supplier B Supplier C
Purity (HPLC, %) 99.5%95.2%98.8%
Identity (MS, m/z) 202.15 (Expected: 202.15)202.15 (Expected: 202.15)202.15 (Expected: 202.15)
Major Impurity (m/z) Not Detected131.09 (Leucine)188.13 (Leu-Ala dipeptide without amidation)
Structural Integrity (¹H NMR) Conforms to structureConforms to structureConforms to structure
Cell Viability at 100 µM (%) 98%85%92%

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is the primary method for assessing peptide purity.[3] Reversed-phase HPLC (RP-HPLC) separates peptides based on their hydrophobicity.[6]

Protocol:

  • Sample Preparation: Dissolve 1 mg of H-Leu-Ala-NH2 HCl from each supplier in 1 mL of mobile phase A.

  • HPLC System: An analytical HPLC system with a UV detector is used.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is employed for separation.[7]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm, which is optimal for detecting the peptide bond.[3][8]

  • Data Analysis: The purity is calculated by dividing the peak area of the main product by the total area of all peaks in the chromatogram.[8]

Caption: A schematic representation of the HPLC workflow for determining peptide purity.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is a powerful technique used to confirm the molecular weight of the synthesized peptide.[3][9]

Protocol:

  • Sample Preparation: Dilute the prepared HPLC samples with 50% acetonitrile in water containing 0.1% formic acid.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer is used.

  • Analysis Mode: Positive ion mode.

  • Data Acquisition: Acquire mass spectra over a mass-to-charge (m/z) range that includes the expected molecular weight of H-Leu-Ala-NH2 (201.15 g/mol , with the protonated form [M+H]⁺ at m/z 202.15).

  • Data Analysis: Compare the observed m/z of the major peak with the theoretical m/z of the protonated dipeptide amide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR spectroscopy provides detailed information about the chemical structure of the peptide, confirming the correct sequence and the presence of the amide group.[10][11][12]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of H-Leu-Ala-NH2 HCl from each supplier in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments: Acquire one-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC) NMR spectra.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks to confirm the presence of leucine and alanine residues and the C-terminal amide group.

Cell Viability (MTT) Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability and cytotoxicity.[13] This assay helps to determine if impurities in the peptide samples have any adverse effects on cells.

Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., HeLa or HEK293) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of H-Leu-Ala-NH2 HCl from each supplier (e.g., 1 µM to 100 µM) for 24-48 hours. Include an untreated control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Interpretation of Results and Supplier Selection

Based on the hypothetical data, Supplier A provides the highest quality H-Leu-Ala-NH2 HCl. The high purity determined by HPLC, confirmed identity by MS, and lack of detectable impurities suggest a robust synthesis and purification process. Furthermore, the high cell viability in the MTT assay indicates the absence of cytotoxic contaminants.

Supplier C provides a product of acceptable purity, but the presence of the un-amidated dipeptide as a major impurity may be a concern for certain applications where the C-terminal amide is critical for biological activity or structural integrity.

Supplier B 's product shows significantly lower purity and a notable decrease in cell viability, suggesting the presence of impurities that are potentially cytotoxic. The major impurity identified as free leucine indicates potential issues with the coupling or purification steps during synthesis. For sensitive applications, this product would not be recommended.

Conclusion: The Imperative of Rigorous Quality Control

This guide underscores the critical importance of a thorough and multi-faceted approach to evaluating peptide quality from different suppliers. Relying solely on the supplier's certificate of analysis is often insufficient. Independent verification through techniques like HPLC, MS, and NMR, coupled with functional assays, provides a comprehensive picture of product quality and ensures the integrity and reproducibility of your research. By investing time in this initial comparative analysis, researchers can confidently select a supplier that provides high-quality reagents, ultimately leading to more reliable and impactful scientific discoveries.

References

  • AltaBioscience. (n.d.). Peptide Purification and Product Analysis.
  • Gilson. (n.d.). The Role of Peptide Purification in Modern Drug Discovery Research.
  • Baskaran, R., & Harris, C. S. (2018). Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. Methods in molecular biology (Clifton, N.J.), 1681, 141–165.
  • Mant, C. T., & Hodges, R. S. (2009). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 548, 3–38.
  • Mora, L., Gallego, M., & Toldrá, F. (2021). Identification of dipeptides by MALDI-ToF mass spectrometry in long-processing Spanish dry-cured ham. Food chemistry, 340, 128108.
  • Biotage. (2023, November 22). Peptide Library Screenings: 5 Reasons Why Crude is Not Enough.
  • ResolveMass Laboratories Inc. (2025, July 22). Impurity profiling in peptides: Why It Matters in Drug Development.
  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Junk, G., & Svec, H. (1963). Separation and sequence of dipeptides using gas chromatography and mass spectrometry of their trimethylsilylated derivatives. Analytical biochemistry, 6(3), 199–207.
  • MolecularCloud. (2024, December 18). Ensuring Quality by Peptide Purity Testing.
  • BenchChem. (2025). A Comparative Guide to HPLC Analysis of Peptides: Modern vs. Classical Synthesis Approaches.
  • Creative Proteomics. (n.d.). NMR-Based Peptide Structure Analysis.
  • Whitteck, J. T., Sweredoski, M. J., & Gooyit, M. (2015). Application of 3D NMR for Structure Determination of Peptide Natural Products. The Journal of organic chemistry, 80(17), 8869–8874.
  • LCGC International. (2019, December 10). The Basics of HPLC Peptide Analysis.
  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich.
  • Mobli, M., & King, G. F. (2010). Determination of peptide and protein structures using NMR spectroscopy. In Comprehensive Natural Products II (pp. 313-358). Elsevier.
  • Junk, G. A., & Svec, H. J. (1964). The Mass Spectra of Dipeptides. Journal of the American Chemical Society, 86(11), 2278–2281.
  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Zhang, Y., et al. (2022). PEGylated pH-responsive peptide-mRNA nano self-assemblies enhance the pulmonary delivery efficiency and safety of aerosolized mRNA.
  • Sigma-Aldrich. (n.d.). H-DL-Leu-NH2.HCl.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Al-Hilal, T. A., et al. (2026, March 28). Augmenting the Cytotoxicity of Anticancer Peptide K6L9 by In Vitro-Synthesized mRNA. MDPI.
  • American Chemical Society. (n.d.). The Mass Spectra of Dipeptides. Journal of the American Chemical Society.
  • Advanced ChemTech. (n.d.). H-Leu-NH2∙HCl.
  • Royal Society of Chemistry. (2025, May 7). Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β-amino acid at the knob-into-hole interaction site. RSC Publishing.
  • Al-Shehri, F. S., et al. (2023).
  • De, S., & Samaddar, A. (2016). Purity profiling of Peptide Drugs.
  • BLD Pharm. (n.d.). 87831-94-5|H-Leu-Ala-NH2.HCl.
  • Agilent. (n.d.). Certificate of Analysis.
  • Aapptec Peptides. (n.d.). H-D-Ala-NH2 HCl, CAS 71810-97-4, D-Alanine amide hydrochloride salt.
  • GenScript. (2026, March 10). Peptide Purity Verification: HPLC and Mass Spectrometry Analytical Methodology.
  • Chem-Impex. (n.d.). Gly-Leu-NH2 HCl.
  • American Chemical Society. (2023, June 2). Solid-Phase Peptide Synthesis – Evaluation of Resin Loading and Preparation of an Amide C-Terminal Dipeptide.
  • MedchemExpress.com. (n.d.). Certificate of Analysis.
  • Almac. (n.d.). Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry.
  • Agilent. (2024, May). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization.
  • American Chemical Society. (2021, September 23). Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Organic Letters.
  • Li, C. Y., et al. (2024, September 13). Two new amino acid derivatives as green corrosion inhibitors against Q235 steel in HCl solution: Experimental and theoretical in.
  • Sivanandaiah, K. M., et al. (n.d.). Synthesis and biological activity of some new leucine-enkephalin analogues. Indian Academy of Sciences.
  • Chemsrc. (2025, September 3). H-Leu-Ala-NH2 · HCl.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (2024, June 15). The Angiotensin Metabolite His-Leu Is a Strong Copper Chelator Forming Highly Redox Active Species. PMC.

Sources

Validation

Evaluating Dipeptide Substrates: A Comparative Guide to Cross-Reactivity Studies Involving H-Leu-Ala-NH2 HCl

As drug development and diagnostic assays move toward highly multiplexed environments, the specificity of enzymatic substrates and receptor ligands becomes paramount. H-Leu-Ala-NH2 HCl (Leucyl-Alanine amide hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and diagnostic assays move toward highly multiplexed environments, the specificity of enzymatic substrates and receptor ligands becomes paramount. H-Leu-Ala-NH2 HCl (Leucyl-Alanine amide hydrochloride) is a benchmark aliphatic dipeptide widely utilized in exopeptidase profiling and supramolecular host-guest chemistry.

However, in complex biological matrices (e.g., crude cell lysates or serum), substrates are vulnerable to off-target cleavage or competitive binding—a phenomenon known as cross-reactivity. This guide provides an objective, data-driven comparison of H-Leu-Ala-NH2 HCl against alternative substrates, detailing the mechanistic causality behind its performance and offering a self-validating protocol for cross-reactivity profiling.

Biochemical Rationale: The Architecture of Specificity

The utility of H-Leu-Ala-NH2 HCl stems from its precise structural engineering, which dictates its interaction with target enzymes (primarily Leucine Aminopeptidases) while mitigating off-target cross-reactivity[1, 2].

  • N-Terminal Leucine: Acts as the primary recognition motif for the S1 pocket of aminopeptidases.

  • P1' Alanine: The small, aliphatic methyl side chain of alanine fits snugly into the S1' subsite of enzymes like bacterial Peptidase A (PepA), allowing for rapid turnover without steric hindrance[2].

  • C-Terminal Amidation (-NH2): This is a critical anti-cross-reactivity feature. By neutralizing the negative charge of a free carboxylate, the amide group completely abolishes recognition by carboxypeptidases.

  • Hydrochloride Salt (HCl): Ensures rapid aqueous dissolution and stabilizes the protonation state of the N-terminal amine at physiological pH, preventing spontaneous degradation.

Mechanism LAP Target: Leucine Aminopeptidase (Metalloenzyme) Sub_Ala H-Leu-Ala-NH2 HCl (Aliphatic Dipeptide Amide) LAP->Sub_Ala High Affinity (Optimal S1' fit) Sub_pNA H-Leu-pNA (Chromogenic Substrate) LAP->Sub_pNA Moderate Affinity (Steric clash) Endo Off-Target: Endopeptidases (Serine/Cysteine) Endo->Sub_Ala Low Cross-Reactivity (No internal cleavage) Endo->Sub_pNA High Cross-Reactivity (Aryl bond cleavage) Carbox Off-Target: Carboxypeptidases Carbox->Sub_Ala Zero Cross-Reactivity (Amide blocks C-term)

Diagram 1: Structural causality of H-Leu-Ala-NH2 HCl minimizing off-target enzymatic cross-reactivity.

Comparative Substrate Analysis

To establish an objective baseline, we must compare H-Leu-Ala-NH2 HCl against standard synthetic alternatives. While fluorogenic and chromogenic substrates offer easier detection, they often suffer from higher cross-reactivity indices due to their bulky aryl leaving groups, which can be non-specifically cleaved by endopeptidases.

Table 1: Performance and Cross-Reactivity Profiles of Leucine Substrates
SubstrateDetection ModalityPrimary TargetOff-Target Cross-Reactivity RiskKinetic Profile (Relative kcat/Km)
H-Leu-Ala-NH2 HCl LC-MS/MS or NinhydrinAminopeptidases (e.g., PepA)Low (Resists endo/carboxypeptidases)High (Native aliphatic fit)
H-Leu-pNA Colorimetric (405 nm)Aminopeptidase N / LAPHigh (Cleaved by elastase/chymotrypsin)Moderate (Steric hindrance at S1')
H-Leu-AMC Fluorometric (460 nm)AminopeptidasesModerate-High (Endopeptidase cleavage)Moderate (Bulky coumarin group)
H-Leu-Phe-NH2 LC-MS/MSHost-Guest MacrocyclesLow (Used for steric exclusion studies)Low (Bulky P1' residue)

Insight: In supramolecular chemistry, H-Leu-Ala-NH2 is also utilized to study cross-reactivity in host-guest binding. For instance, the macrocycle Cucurbit[6]uril (Q6) binds H-Leu-Ala-NH2 with a Ka​ of 6.5×102M−1 . When the small alanine is replaced by a bulky phenylalanine (H-Leu-Phe-NH2), the affinity drops to 4.0×102M−1 , demonstrating how steric bulk at the P1' position can be used to tune receptor cross-reactivity [1]. Furthermore, the Leu-Ala-NH2 motif is frequently employed as a stable C-terminal anchor in larger peptide scaffolds (e.g., in Glutaminyl Cyclase assays) to prevent unwanted degradation during complex studies [3].

Self-Validating Protocol: Multiplexed Cross-Reactivity Profiling

When validating a new assay matrix, relying solely on single-endpoint fluorescence can yield false positives due to cross-reactive proteases. The following LC-MS/MS based protocol is designed as a self-validating system : it incorporates specific metalloenzyme cofactors and orthogonal inhibitors to definitively prove that substrate cleavage is driven by the target aminopeptidase and not a cross-reactive contaminant.

Step-by-Step Methodology

Step 1: Matrix Preparation & Causality Matrix

  • Action: Prepare the biological sample in 50 mM Tris-HCl (pH 7.8). Supplement with 1 mM ZnCl2​ or MnCl2​ .

  • Causality: Most leucine aminopeptidases are metalloenzymes. Supplementing with specific divalent cations ensures the target enzyme is fully active, establishing a true baseline for specific activity versus metal-independent cross-reactive proteases.

Step 2: Substrate Incubation

  • Action: Add H-Leu-Ala-NH2 HCl to a final concentration of 100 µM. Incubate at 37°C for 30–60 minutes.

  • Causality: 100 µM ensures the substrate concentration is near the typical Km​ for LAPs, preventing artificial saturation that might force low-affinity cross-reactive enzymes to cleave the substrate.

Step 3: Inhibitor-Based Validation (The Self-Validation Step)

  • Action: Run parallel reactions pre-incubated for 15 minutes with:

    • Condition A: Bestatin (10 µM) – A specific aminopeptidase inhibitor.

    • Condition B: Leupeptin (100 µM) – A serine/cysteine protease inhibitor.

  • Causality: If H-Leu-Ala-NH2 is cleaved in Condition B but completely halted in Condition A, the cleavage is definitively specific to aminopeptidases. If cleavage persists in Condition A, cross-reactivity with an uncharacterized hydrolase is occurring.

Step 4: LC-MS/MS Detection

  • Action: Quench the reaction with 1% Formic Acid. Centrifuge and inject the supernatant into an LC-MS/MS system. Monitor the mass transitions for the intact dipeptide and the cleaved Ala-NH2 product.

  • Causality: Unlike chromogenic assays that only measure the leaving group, LC-MS/MS confirms the exact peptide bond cleaved, ruling out unexpected endopeptidase cross-reactivity that might generate false fragments.

Workflow Step1 1. Matrix Prep Add Zn2+/Mn2+ Cofactors Step2 2. Substrate Incubation H-Leu-Ala-NH2 (100 µM) Step1->Step2 Step3 3. Inhibitor Validation Bestatin vs. Leupeptin Step2->Step3 Step4 4. LC-MS/MS Detection Quantify Ala-NH2 Step3->Step4 Step5 5. Data Analysis Derive Specificity Index Step4->Step5

Diagram 2: Self-validating experimental workflow for profiling substrate cross-reactivity.

Conclusion

While fluorogenic substrates like H-Leu-AMC dominate high-throughput screening due to ease of detection, they carry a significant risk of cross-reactivity in crude biological matrices. H-Leu-Ala-NH2 HCl remains the gold standard for high-fidelity kinetic studies and structural binding assays. Its native aliphatic structure prevents steric clashes in the S1' pocket, while its C-terminal amidation effectively neutralizes carboxypeptidase interference. By pairing this substrate with LC-MS/MS detection and orthogonal inhibitor profiling, researchers can achieve absolute confidence in their enzymatic and binding assays.

References

  • Molecular recognition of peptides and proteins by cucurbit[n]urils: systems and applications. RSC Publishing (Chem. Soc. Rev., 2018). Available at:[Link]

  • PEPTIDASES AND PROTEASES OF ESCHERICHIA COLI AND SALMONELLA TYPHIMURIUM. Annual Reviews. Available at:[Link]

  • Glutaminyl Cyclase, Diseases, and Development of Glutaminyl Cyclase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Comparative

benchmarking H-Leu-Ala-NH2 HCl against other dipeptide substrates

Benchmarking H-Leu-Ala-NH2 HCl: A Comparative Guide to Dipeptide Substrates in Protease Kinetics and Molecular Recognition Executive Summary H-Leu-Ala-NH2 HCl (Leucyl-Alanine amide hydrochloride) is a highly characterize...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking H-Leu-Ala-NH2 HCl: A Comparative Guide to Dipeptide Substrates in Protease Kinetics and Molecular Recognition

Executive Summary

H-Leu-Ala-NH2 HCl (Leucyl-Alanine amide hydrochloride) is a highly characterized dipeptide utilized extensively in enzymology as an acyl acceptor and in supramolecular chemistry as a binding ligand. The hydrochloride salt formulation is specifically chosen to prevent spontaneous diketopiperazine (cyclic dipeptide) formation, ensuring long-term aqueous stability and precise stoichiometric control during kinetic assays.

As a Senior Application Scientist, I have structured this guide to benchmark H-Leu-Ala-NH2 HCl against alternative substrates (e.g., H-Leu-Gly-NH2, H-Leu-Phe-NH2). By analyzing its performance in protease-catalyzed acyl transfer and S' subsite mapping, this guide provides the mechanistic grounding and self-validating protocols necessary for robust experimental design.

Mechanistic Grounding: Acyl Transfer and S' Subsite Interactions

In protease-catalyzed peptide synthesis (such as those mediated by V8 protease or glutaminyl cyclases), the enzyme reacts with an acyl donor to form a covalent acyl-enzyme intermediate (Ac-E)[1]. This intermediate faces a kinetic bifurcation: it can either be hydrolyzed by water (yielding a waste product) or undergo aminolysis via a nucleophilic acyl acceptor like H-Leu-Ala-NH2 to form a new peptide bond[2].

The efficiency of the nucleophile is quantified by the partition constant ( p ) , defined as the ratio of the hydrolysis rate constant to the aminolysis rate constant. A lower p value indicates a superior acyl acceptor[2]. Dipeptide amides dramatically outperform single amino acid amides because they engage in extended hydrogen bonding and van der Waals interactions at the S1' and S2' subsites of the protease active cleft[2].

G E Free Enzyme ES Michaelis Complex E->ES + Acyl Donor AcE Acyl-Enzyme Intermediate ES->AcE - Leaving Group P_hyd Hydrolysis Product AcE->P_hyd + H2O P_pep Peptide Product AcE->P_pep + Nucleophile N H-Leu-Ala-NH2 N->AcE Attacks

Kinetic partitioning of the acyl-enzyme intermediate between hydrolysis and aminolysis.

Benchmarking Data: Acyl Transfer Efficiency

To objectively evaluate H-Leu-Ala-NH2, we examine its performance as an acyl acceptor in V8 protease (Glu-specific endopeptidase) catalyzed reactions using Z-Glu-SMe as the acyl donor[2].

Table 1: Partition Values for V8 Protease-Catalyzed Acyl Transfer

Acyl Acceptor (Nucleophile)Partition Value ( p ) in mMRelative EfficiencySubsite Engagement
H-Leu-Gly-NH2 3.42HighestS1', S2' (Minimal steric bulk)
H-Leu-Ala-NH2 7.10HighS1', S2' (Slight steric bulk)
H-Leu-NH2 18.4LowS1' only
H-Ile-NH2 26.6LowestS1' only (High steric hindrance)

Data derived from V8 protease assays at pH 8.0, 37°C[2].

Causality & Expert Insight: Why does H-Leu-Gly-NH2 slightly outperform H-Leu-Ala-NH2? The absence of a side chain on the Gly residue minimizes steric hindrance at the S2' subsite, allowing for a tighter fit and a lower partition value[2]. However, H-Leu-Ala-NH2 remains vastly superior to the single amino acid H-Leu-NH2. This proves that the presence of the P2' residue (Ala) is critical for anchoring the nucleophile productively within the enzyme's active site[2].

Benchmarking Data: Supramolecular Molecular Recognition

Beyond enzymology, H-Leu-Ala-NH2 is utilized in host-guest chemistry, specifically for binding assays with macrocycles like Cucurbit[6]uril (Q6), which recognize specific N-terminal epitopes[3].

Table 2: Thermodynamic Binding Data for Q6·Peptide Complexes

Peptide GuestAssociation Constant ( Ka​ ) ΔH (kcal/mol) −TΔS (kcal/mol)
H-Leu-Ala-NH2 6.5 × 10² M⁻¹-2.91.0
H-Leu-Phe-NH2 4.0 × 10² M⁻¹-2.7-0.9

Data derived from isothermal titration calorimetry (ITC)[3].

Causality & Expert Insight: The higher association constant ( Ka​ ) for H-Leu-Ala-NH2 compared to H-Leu-Phe-NH2 indicates that the smaller, less hydrophobic Alanine residue allows the N-terminal Leucine to dock more optimally into the Q6 cavity. The bulky Phenylalanine side chain in H-Leu-Phe-NH2 disrupts the binding geometry, leading to a weaker host-guest interaction[3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems with built-in causality checks.

Protocol 1: V8 Protease-Catalyzed Acyl Transfer Assay

Objective: Determine the partition constant ( p ) for H-Leu-Ala-NH2 HCl.

  • Buffer Preparation: Prepare 0.2 M HEPES buffer, pH 8.0.

    • Validation Check: Do not use Tris buffer. Tris contains a primary amine that will act as a competing nucleophile, artificially inflating the apparent partition value and ruining the assay's integrity.

  • Reactant Assembly: Dissolve the acyl donor (Z-Glu-SMe) to a final concentration of 2 mM. Add H-Leu-Ala-NH2 HCl to a final concentration of 20 mM[2].

  • pH Adjustment: Readjust the pH to exactly 8.0 using 1M NaOH.

    • Causality: The nucleophile must be in its free-base form to attack the acyl-enzyme intermediate. A pH of 8.0 ensures the N-terminal amine of Leucine (pKa ~7.8) is sufficiently deprotonated to act as an effective nucleophile[1].

  • Reaction Initiation: Add V8 protease (0.3–4 µM) and incubate at 37°C[2].

  • Quantification: Quench the reaction with 1% TFA after 15 minutes. Quantify the ratio of the hydrolysis product (Z-Glu-OH) to the aminolysis product (Z-Glu-Leu-Ala-NH2) via RP-HPLC at 214 nm. The ratio of these peaks directly yields the partition constant.

Protocol 2: Glutaminyl Cyclase (QC) Substrate Conversion Assay

Objective: Track QC activity using extended H-Leu-Ala-NH2 derivatives.

  • Substrate Preparation: Dissolve the extended peptide (e.g., H-Gln-Lys(Gln)-Arg-Leu-Ala-NH2) in 50 mM Tris-HCl, pH 7.5[4].

  • Enzyme Addition: Introduce human or papaya QC to the reaction matrix.

  • Monitoring: Track the intramolecular cyclization of the N-terminal glutamine to pyroglutamate using a continuous spectrophotometric assay or HPLC[4]. The Leu-Ala-NH2 C-terminus ensures the peptide remains soluble and stable against exopeptidase degradation during the assay.

References

  • Source: thieme-connect.
  • Molecular recognition of peptides and proteins by cucurbit[n]urils: systems and applications Source: RSC Publishing URL
  • Substrate specificity of glutaminyl cyclases from plants and animals Source: PubMed URL
  • Nonconventional amide bond formation catalysis: programming enzyme specificity with substrate mimetics Source: Semantic Scholar URL

Sources

Validation

A Comparative Guide to the Synthesis of H-Leu-Ala-NH2·HCl: Solid-Phase vs. Solution-Phase Methodology

For Researchers, Scientists, and Drug Development Professionals The synthesis of peptides is a fundamental process in biochemical research and pharmaceutical development. The dipeptide H-Leu-Ala-NH2·HCl (Leucyl-Alaninami...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides is a fundamental process in biochemical research and pharmaceutical development. The dipeptide H-Leu-Ala-NH2·HCl (Leucyl-Alaninamide hydrochloride) serves as an excellent model for comparing the two primary methodologies for peptide synthesis: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPPS), also known as Liquid-Phase Peptide Synthesis (LPPS). This guide provides an in-depth technical comparison of these two approaches, offering insights into the causality behind experimental choices and providing supporting data to inform your selection of the most appropriate method for your research or production goals.

Core Principles: A Tale of Two Phases

The choice between SPPS and LPPS is a critical decision that directly impacts project timelines, cost-effectiveness, and final product quality.[1] Understanding their fundamental differences is key.

Solid-Phase Peptide Synthesis (SPPS): The Anchored Approach

Introduced by R. Bruce Merrifield, SPPS revolutionized peptide chemistry by anchoring the initial amino acid to an insoluble polymer support, or resin.[2] Subsequent amino acids are added in a stepwise fashion. The key advantage of this method is the simplification of purification; excess reagents and by-products are removed by simple washing and filtration steps after each reaction cycle, eliminating the need for intermediate purification.[1][2] This makes the process highly efficient and amenable to automation.[1][3][4]

Solution-Phase Peptide Synthesis (LPPS): The Classical Method

LPPS is the traditional approach where all reactions are carried out in a homogeneous solution.[1][5] After each step of either deprotection or coupling, the intermediate product must be isolated and purified, often through techniques like extraction, precipitation, or chromatography.[3] While this can be labor-intensive, it allows for the purification of intermediates, which can lead to a very pure final product and is often more economical for the large-scale production of short peptides.[1][4][5]

Experimental Design: Synthesizing H-Leu-Ala-NH2·HCl

To illustrate the practical differences, we present detailed protocols for the synthesis of H-Leu-Ala-NH2·HCl using both methods.

Method 1: Solid-Phase Peptide Synthesis (SPPS) Protocol

The Fmoc/tBu strategy is employed, utilizing the base-labile Fmoc group for α-amino protection.[6] For the synthesis of a C-terminal amide, a Rink Amide resin is the support of choice.[7][8][9][10]

Experimental Workflow:

  • Resin Preparation: Swell Fmoc-Rink Amide resin in dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker.

  • First Coupling (Alanine):

    • Activate Fmoc-Ala-OH with a coupling reagent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine) in DMF.[11][12]

    • Add the activated amino acid solution to the resin and agitate to facilitate coupling.

  • Second Coupling (Leucine):

    • Repeat the Fmoc deprotection step to expose the N-terminus of Alanine.

    • Couple Fmoc-Leu-OH using the same activation and coupling procedure.

  • Final Fmoc Deprotection: Remove the final Fmoc group from Leucine.

  • Cleavage and Global Deprotection:

    • Treat the peptide-resin with a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA).[8][10][13][14] A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) to act as scavengers for reactive cations generated during deprotection.[14][15]

  • Isolation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether and collect by centrifugation.[6]

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[16][17][18][19]

  • Salt Formation: Convert the purified peptide to its hydrochloride salt by treatment with HCl.

SPPS Workflow Diagram

SPPS_Workflow Start Start: Fmoc-Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling1 Couple Fmoc-Ala-OH (HBTU/DIPEA) Wash1->Coupling1 Wash2 Wash (DMF, DCM) Coupling1->Wash2 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotection2 Wash3 Wash (DMF, DCM) Deprotection2->Wash3 Coupling2 Couple Fmoc-Leu-OH (HBTU/DIPEA) Wash3->Coupling2 Wash4 Wash (DMF, DCM) Coupling2->Wash4 Final_Deprotection Final Fmoc Deprotection Wash4->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End H-Leu-Ala-NH2·HCl Purification->End

Caption: Automated and cyclical workflow of Solid-Phase Peptide Synthesis (SPPS).

Method 2: Solution-Phase Peptide Synthesis (LPPS) Protocol

This method utilizes the Boc (tert-butoxycarbonyl) protecting group for the N-terminus.

Experimental Workflow:

  • Preparation of Boc-Ala-NH2:

    • Start with commercially available Boc-Ala-OH.

    • Couple it with ammonia using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form Boc-Ala-NH2.[20] Purify the product.

  • Deprotection of Boc-Ala-NH2:

    • Treat Boc-Ala-NH2 with an acid, such as HCl in dioxane, to remove the Boc group, yielding H-Ala-NH2·HCl.

    • Neutralize the salt to obtain the free amine, H-Ala-NH2, just before the next step.

  • Coupling Reaction (Leucine and Alanine):

    • In a suitable solvent (e.g., dichloromethane or DMF), activate the carboxyl group of Boc-Leu-OH. A common method is using DCC (N,N'-dicyclohexylcarbodiimide) in the presence of HOBt (1-Hydroxybenzotriazole) to form a reactive ester and suppress racemization.[21][22][23][24]

    • Add H-Ala-NH2 to the activated Boc-Leu-OH solution to form the peptide bond.

  • Intermediate Purification:

    • The byproduct of DCC coupling, dicyclohexylurea (DCU), is insoluble and can be removed by filtration.[21]

    • Purify the protected dipeptide, Boc-Leu-Ala-NH2, using extraction and/or crystallization.

  • Final Deprotection:

    • Remove the Boc group from Boc-Leu-Ala-NH2 using a strong acid like TFA or HCl in an organic solvent to yield the final product, H-Leu-Ala-NH2·HCl.

  • Final Purification:

    • Purify the final product by recrystallization or column chromatography to remove any remaining impurities.

LPPS_Workflow cluster_Ala Alanine Amide Preparation cluster_Leu Leucine Activation Ala_Start Boc-Ala-OH Ala_Amidation Amidation (NH3, EDC) Ala_Start->Ala_Amidation Ala_Intermediate Boc-Ala-NH2 Ala_Amidation->Ala_Intermediate Ala_Purify1 Purification Ala_Intermediate->Ala_Purify1 Ala_Deprotect Boc Deprotection (HCl/Dioxane) Ala_Purify1->Ala_Deprotect Ala_End H-Ala-NH2 Ala_Deprotect->Ala_End Coupling Coupling Reaction Ala_End->Coupling Leu_Start Boc-Leu-OH Leu_Activate Activation (DCC/HOBt) Leu_Start->Leu_Activate Leu_End Activated Boc-Leu-OH Leu_Activate->Leu_End Leu_End->Coupling Dipeptide_Protected Boc-Leu-Ala-NH2 Coupling->Dipeptide_Protected Purify_Intermediate Intermediate Purification (Filtration, Extraction) Dipeptide_Protected->Purify_Intermediate Final_Deprotection Final Boc Deprotection (TFA or HCl) Purify_Intermediate->Final_Deprotection Final_Purification Final Purification (Recrystallization) Final_Deprotection->Final_Purification Product H-Leu-Ala-NH2·HCl Final_Purification->Product

Caption: Decision logic for choosing between SPPS and LPPS.

Conclusion

Both Solid-Phase and Solution-Phase Peptide Synthesis are powerful techniques with distinct advantages and limitations.

  • Solid-Phase Peptide Synthesis (SPPS) is the method of choice for research, discovery, and the rapid synthesis of diverse or long peptides. [1]Its key strengths are speed, efficiency, and amenability to automation, which are ideal for high-throughput applications. [1][4]

  • Solution-Phase Peptide Synthesis (LPPS) remains highly relevant for the large-scale, industrial production of short peptides where cost-effectiveness is paramount. [1][5]The ability to purify intermediates allows for meticulous quality control, potentially leading to a final product of exceptional purity. [25] For the synthesis of H-Leu-Ala-NH2·HCl, SPPS offers a faster and more streamlined workflow for laboratory-scale quantities. However, if the goal is to produce this dipeptide on a multi-kilogram scale for commercial purposes, LPPS would likely be the more economically viable approach. The ultimate decision rests on a careful evaluation of your project's specific requirements, balancing the need for speed, scale, cost, and purity.

References

  • Adesis. (2025, September 30). Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications. Adesis. [Link]

  • Aapptec Peptides. Coupling Reagents. Aapptec Peptides. [Link]

  • Agilent. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent. [Link]

  • Sunresin Life Sciences. Seplife® Rink Amide - AM Resin. Sunresin Life Sciences. [Link]

  • Applied Polytech. Rink Amide Resin, MBHA Resin. Applied Polytech. [Link]

  • Neuland Labs. (2013, November 3). Peptide Synthesis: Solution Phase, Solid Phase or Hybrid?. Neuland Labs. [Link]

  • ResolveMass Laboratories Inc. (2026, January 26). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?. ResolveMass Laboratories Inc. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Current Protocols in Protein Science, Chapter 9, Unit 9.2. [Link]

  • RSC Publishing. (2025, October 23). Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection. RSC Publishing. [Link]

  • Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. [Link]

  • PMC. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. PMC. [Link]

  • BioDuro. (2025, June 18). Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?. BioDuro. [Link]

  • CDN. Cleavage Cocktail Selection. CDN. [Link]

  • ResearchGate. (2025, November 23). What is coupling reagents in peptide synthesis?. ResearchGate. [Link]

  • PubMed. A cleavage cocktail for methionine-containing peptides. PubMed. [Link]

  • PMC. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. PMC. [Link]

  • Omizzolo. The Role of HOBt and HBTU in Peptide Coupling Reactions. Omizzolo. [Link]

  • RSC Publishing. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O– THF. RSC Publishing. [Link]

  • ACS Publications. (2025, February 23). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • CSBio. Mastering Solid Phase Peptide Synthesis (SPPS). CSBio. [Link]

  • MtoZ Biolabs. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis?. MtoZ Biolabs. [Link]

  • Iris Biotech. Optimizing Peptide Coupling: Key Techniques. Iris Biotech. [Link]

  • Organic Syntheses. [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]. Organic Syntheses. [Link]

  • CordenPharma. (2024, June 28). Advancements to Sustainability in Peptide Synthesis: The Way to Greener Chemistry. CordenPharma. [Link]

  • Aapptec Peptides. Boc-Ala-NH2, N-Boc-L-alaninamide; CAS 85642-13-3. Aapptec Peptides. [Link]

  • ResearchGate. Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents.... ResearchGate. [Link]

  • Scholars Research Library. Der Pharma Chemica. Scholars Research Library. [Link]

  • NIH. Boc-Ala-NH2 | C8H16N2O3 | CID 7015295. PubChem. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]

  • ACS Publications. (2014, January 23). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters. [Link]

  • PMC. (2018, July 11). Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations. PMC. [Link]PMC6041285/)

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of H-Leu-ala-NH2 HCl

As a Senior Application Scientist, it is understood that the integrity of your research and the safety of your laboratory personnel are paramount. This guide provides a detailed, step-by-step protocol for the proper disp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that the integrity of your research and the safety of your laboratory personnel are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of H-Leu-ala-NH2 HCl (L-Leucyl-L-alaninamide hydrochloride), ensuring compliance with safety regulations and environmental responsibility. This document moves beyond a simple checklist, offering insights into the causality behind each procedural step, grounded in authoritative sources.

Hazard Assessment and Characterization

Key Hazard Considerations:

  • Inhalation: May be harmful if inhaled and can cause respiratory tract irritation.[1]

  • Ingestion: May be harmful if swallowed.[1]

  • Skin and Eye Contact: May cause skin and eye irritation upon contact.[1]

  • Thermal Decomposition: Under fire conditions, hazardous decomposition products can be released, including oxides of carbon (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[1]

Despite its non-hazardous classification, it is crucial to manage the disposal of H-Leu-ala-NH2 HCl as chemical waste to mitigate any potential environmental or health impacts.[3][4]

Personal Protective Equipment (PPE) and Safe Handling

The primary line of defense against accidental exposure is the consistent and correct use of Personal Protective Equipment.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile gloves.Provides a barrier against skin contact, which can cause irritation.[1]
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects against accidental splashes of solutions or contact with the powdered form, which can cause eye irritation.[1]
Lab Coat Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required under normal handling conditions with adequate ventilation.If there is a risk of generating significant dust, handling should be performed in a fume hood to prevent inhalation.

Safe Handling Practices:

  • Always handle H-Leu-ala-NH2 HCl in a well-ventilated area.

  • Avoid the formation of dust when handling the solid form.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

Spill Management Protocol

In the event of a spill, a swift and appropriate response is critical to prevent contamination and exposure.

For a Small Spill:

  • Restrict Access: Cordon off the affected area to prevent the spread of the material.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in the table above.

  • Containment and Cleanup:

    • For a solid spill , carefully sweep up the material to avoid creating dust and place it into a designated, labeled waste container.[5]

    • For a liquid spill , absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads) and place the contaminated material into a sealed, labeled hazardous waste container.[5]

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as chemical waste.

For a Large Spill:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your laboratory supervisor and your institution's Environmental Health & Safety (EH&S) department.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Await Professional Assistance: Do not attempt to clean up a large spill without proper training and equipment.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of any laboratory chemical is to adhere to local, state, and federal regulations.[1][6] The following procedure provides a general framework, but it is imperative to consult with your institution's EH&S department for specific protocols.[3]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect unused or expired H-Leu-ala-NH2 HCl, as well as any materials contaminated with the solid (e.g., weighing papers, contaminated gloves), in a designated, clearly labeled hazardous waste container.[3][6] The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste: Collect solutions of H-Leu-ala-NH2 HCl in a separate, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EH&S guidelines.[5]

  • Empty Containers: Empty containers that held H-Leu-ala-NH2 HCl should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4] After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but confirm this with your institutional policy.[4]

Step 2: Waste Labeling

  • All waste containers must be accurately and clearly labeled.[3][6] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "H-Leu-ala-NH2 HCl" or "L-Leucyl-L-alaninamide hydrochloride"

    • The primary hazards (e.g., "Irritant")

    • The date of waste accumulation

Step 3: Storage

  • Store waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic.[5]

  • Keep waste containers closed except when adding waste.

Step 4: Final Disposal

  • Contact your institution's EH&S department to arrange for the pickup and disposal of the chemical waste.[3][6] They will work with a licensed hazardous waste disposal contractor to ensure compliant disposal, which will likely involve incineration.[3]

Never dispose of H-Leu-ala-NH2 HCl or its solutions down the drain or in the regular trash. [3][6]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of H-Leu-ala-NH2 HCl.

G cluster_prep Preparation & Assessment cluster_handling Material Handling cluster_disposal Disposal Pathway A Review Safety Data Sheet (SDS) and Institutional Protocols B Don Appropriate PPE: - Gloves - Eye Protection - Lab Coat A->B C Is there a spill? B->C D Follow Spill Management Protocol C->D Yes E Proceed with Standard Operations C->E No F Segregate Waste: - Solid - Liquid - Sharps D->F E->F G Collect in Labeled Hazardous Waste Container F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Contact Institutional EH&S for Pickup and Disposal H->I

Caption: Workflow for the safe disposal of H-Leu-ala-NH2 HCl.

References

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21). Google.
  • MSDS - Safety Data Sheet. (n.d.). AAPPTec.
  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. (n.d.). National Institutes of Health.
  • Proper Disposal of Peptide Waste: A Step-by-Step Guide for Laboratory Professionals. (2025). BenchChem.
  • Laboratory waste. (2025, May 28). Karolinska Institutet Staff Portal.
  • SAFETY DATA SHEET. (2021, June 10). Generic Supplier.
  • Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. (n.d.). Rowan University.
  • A1919 - L-Alaninamide Hydrochloride - SAFETY DATA SHEET. (2024, December 9). Tokyo Chemical Industry.
  • SAFETY DATA SHEET - L-Alaninamide hydrochloride. (2025, December 22). Fisher Scientific.
  • SAFETY DATA SHEET - L-Alaninamide Hydrochloride. (2025, October 27). Tokyo Chemical Industry.
  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
  • SAFETY DATA SHEET. (2025, December 31). Sigma-Aldrich.
  • How weight-loss drugs are creating an environmental disaster. (2026, February 3). Pursuit by the University of Melbourne.
  • Navigating the Safe Disposal of T140 Peptide: A Comprehensive Guide. (2025). BenchChem.

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